Methyl 9-acridinecarboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
methyl acridine-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWHWYBRRVQFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199324 | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5132-81-0 | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5132-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005132810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 9-acridinecarboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 9-acridinecarboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and in-depth characterization methodologies. We will explore the foundational Ullmann condensation approach for the construction of the acridine core, followed by the esterification to yield the target molecule. Furthermore, this guide will detail the analytical techniques essential for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the integration of these techniques for a self-validating analytical workflow are emphasized throughout.
Introduction: The Significance of the Acridine Scaffold
Acridine, a nitrogen-containing tricyclic aromatic heterocycle, serves as a privileged structural motif in numerous compounds exhibiting a wide array of biological activities.[1] Its planar structure allows for intercalation into DNA, a property that has been extensively exploited in the development of anticancer agents.[2] The derivatization of the acridine core, particularly at the 9-position, allows for the fine-tuning of its physicochemical and biological properties. This compound is a crucial intermediate in the synthesis of more complex acridine derivatives, including amides and other functionalized analogues, making a thorough understanding of its synthesis and characterization paramount for researchers in the field.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step process: first, the construction of the acridine-9-carboxylic acid core via a copper-catalyzed Ullmann condensation, followed by an acid-catalyzed Fischer esterification. This approach provides a reliable and scalable route to the desired product.
Step 1: Synthesis of Acridine-9-carboxylic Acid via Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, essential for constructing the central ring of the acridine system.[3][4] This reaction involves the coupling of an anthranilic acid derivative with an aryl halide in the presence of a copper catalyst.[5]
Mechanism and Rationale:
The reaction proceeds through the copper-catalyzed coupling of 2-chlorobenzoic acid and aniline to form N-phenylanthranilic acid. The use of copper powder or copper salts facilitates this C-N bond formation.[3] High temperatures are typically required to drive the reaction to completion.[3] Following the coupling, an intramolecular cyclization is induced by a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid, leading to the formation of acridone. The acridone is then oxidized to yield acridine-9-carboxylic acid.
Experimental Protocol: Synthesis of Acridine-9-carboxylic Acid
-
Ullmann Condensation:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), aniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) oxide (0.1 equivalents) in dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 153°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a large volume of ice-cold water and acidify with concentrated hydrochloric acid to a pH of ~2.
-
The precipitated N-phenylanthranilic acid is collected by vacuum filtration, washed with water, and dried.
-
-
Cyclization and Oxidation:
-
Add the dried N-phenylanthranilic acid to polyphosphoric acid at 100°C with stirring.
-
Increase the temperature to 140-150°C and heat for 2 hours.
-
Cool the mixture and carefully add it to crushed ice, resulting in the precipitation of acridone.
-
The acridone is then oxidized using a suitable oxidizing agent (e.g., potassium permanganate in alkaline solution) to form acridine-9-carboxylic acid.
-
The crude acridine-9-carboxylic acid is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol.
-
Step 2: Fischer Esterification to this compound
With the acridine-9-carboxylic acid in hand, the final step is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a reliable and straightforward method for this transformation, utilizing an excess of the alcohol in the presence of a strong acid catalyst.[6][7][8]
Mechanism and Rationale:
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (typically sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[6] Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.[6] The reaction is reversible, and an excess of methanol is used to drive the equilibrium towards the product side.[7][8]
Experimental Protocol: Synthesis of this compound
-
Suspend acridine-9-carboxylic acid (1 equivalent) in a large excess of methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the mixture while cooling in an ice bath.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent such as ethanol or methanol to afford a yellow solid.[9]
Synthetic Workflow Diagram
Caption: A two-step synthetic route to this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. Both ¹H and ¹³C NMR are crucial.[10]
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the acridine core and a characteristic singlet for the methyl ester protons.[11]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Key signals include those for the aromatic carbons, the quaternary carbons of the acridine ring system, and the carbonyl carbon of the ester group.
Expected NMR Data (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| O-CH ₃ | ~4.15 (s, 3H)[11] | ~53 |
| Ar-H | 7.54-8.33 (m, 8H)[11] | 125-149 |
| C =O | - | ~167 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1720 (strong) |
| C-O (Ester) | ~1250-1300 |
| C=C (Aromatic) | ~1600, ~1470 |
| C-H (Aromatic) | ~3050 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected MS Data
| Technique | Expected Ion (m/z) |
| Electrospray Ionization (ESI+) | [M+H]⁺ at 238.08626 |
| Molecular Ion (M⁺) | 237.07898 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated acridine system. The absorption spectra typically show two main band systems.[11]
Expected UV-Vis Data (in THF)
| Transition | λmax (nm) |
| Strong Band | ~250 |
| Structured Band | ~360 |
Characterization Workflow Diagram
Caption: Integrated workflow for the characterization of this compound.
Safety and Handling
Acridine derivatives should be handled with care as they are potential intercalating agents and may be mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All synthetic manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed a robust and reliable methodology for the synthesis of this compound, a valuable building block in chemical and pharmaceutical research. The two-step synthesis, involving an Ullmann condensation followed by Fischer esterification, is a well-established route. The comprehensive characterization workflow, integrating NMR, IR, MS, and UV-Vis spectroscopy, ensures the unambiguous identification and purity assessment of the final product. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize and characterize this important acridine derivative for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction | PPTX [slideshare.net]
- 5. Page not available | Thermo Fisher Scientific - CL [thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. usbio.net [usbio.net]
- 10. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
"Methyl 9-acridinecarboxylate" chemical properties and solubility
An In-Depth Technical Guide to the Chemical Properties and Solubility of Methyl 9-acridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the chemical properties and solubility of this compound. As a key heterocyclic compound, understanding its fundamental characteristics is paramount for its effective use in chemical synthesis, medicinal chemistry, and materials science. This guide moves beyond a simple data sheet, providing field-proven insights and methodologies to empower researchers in their work with this compound.
Core Compound Identity and Physicochemical Properties
This compound (CAS No. 5132-81-0) is a derivative of acridine, a planar, nitrogen-containing tricyclic aromatic heterocycle.[1] The acridine scaffold is a well-established pharmacophore known for its ability to intercalate into DNA, forming the basis for various therapeutic agents, including anticancer and antimicrobial drugs.[2][3][4] The substituent at the 9-position is critical for modulating the biological and physical properties of the acridine core. In this case, the methyl ester group at C9 significantly influences the compound's reactivity and solubility.
The primary physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5132-81-0 | [1][5][6][7] |
| Molecular Formula | C₁₅H₁₁NO₂ | [1][5][8] |
| Molecular Weight | 237.25 g/mol | [1][5][6] |
| Appearance | Yellow Solid | [5][6] |
| Synonyms | 9-Acridinecarboxylic Acid Methyl Ester | [5][6] |
The molecule's large, planar, and aromatic surface area suggests a propensity for π-π stacking interactions, a key consideration in both solid-state chemistry and biological receptor binding.
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is the bedrock of any chemical research. The following section outlines the expected spectroscopic characteristics for this compound, which are essential for identity verification after synthesis or before use.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.5-8.5 ppm) due to the protons on the acridine core. A distinct singlet corresponding to the three protons of the methyl ester group (-OCH₃) should appear further upfield, likely in the δ 3.9-4.2 ppm range.
-
¹³C NMR : The carbon spectrum will show a number of signals in the aromatic region (δ 120-150 ppm). A key diagnostic signal is the carbonyl carbon of the ester group, which is expected in the downfield region of the spectrum (typically δ 165-175 ppm).
-
-
Mass Spectrometry (MS) :
-
UV-Visible Spectroscopy :
-
The extended π-conjugated system of the acridine core will result in strong absorbance in the UV-Vis region. This property is not only characteristic but also highly useful for quantitative analysis, such as in solubility and dissolution studies.
-
Solubility Profile: Theoretical and Practical Insights
-
Structural Analysis : The large, hydrophobic tricyclic acridine core is the dominant structural feature, predicting poor solubility in aqueous and highly polar solvents. The methyl ester group introduces some polarity but is generally insufficient to confer significant water solubility.
-
Known Solubility : The compound is reported to be soluble in chloroform.[5][6]
-
Expected Solubility : Based on general principles for acridine derivatives, solubility is expected in various chlorinated solvents and moderately polar organic solvents.[9] Dimethyl sulfoxide (DMSO) is also a likely candidate for achieving high-concentration stock solutions.
A qualitative summary of expected solubility is provided below.
| Solvent | Predicted Solubility | Rationale |
| Water | Poor / Insoluble | Dominated by large, non-polar aromatic core. |
| Methanol / Ethanol | Sparingly Soluble | May require heating; polarity is borderline. |
| Chloroform / Dichloromethane | Soluble | Good match for the compound's moderate polarity.[5][6] |
| Acetone | Likely Soluble | Aprotic polar solvent capable of dissolving the compound. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent, excellent for stock solutions.[9] |
| Hexanes / Heptane | Insoluble | Non-polar solvents are incompatible with the polar ester group. |
Given the lack of comprehensive data, experimental determination of solubility is essential for any research or development application.
Caption: Relationship between structure and key properties.
Experimental Methodologies
To ensure scientific rigor, direct experimental validation of properties is crucial. The following protocols are provided as trusted, self-validating systems for researchers.
Protocol 1: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the compound, a critical parameter for formulation and preclinical development. The methodology is adapted from standard pharmaceutical practices.[2]
Rationale : This "shake-flask" method is considered the gold standard for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the dissolved and solid states of the compound.
Methodology :
-
Preparation : Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition : Add a precise, known volume of the desired test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration : Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).
-
Sample Processing :
-
Remove the vial from the shaker and allow the excess solid to settle by gravity.
-
For complete removal of particulates, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid is disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter (compatible with the solvent) into a clean analysis vial. This step is critical to remove any fine, suspended particles.
-
-
Quantification :
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standards and the filtered sample solution by a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry. The strong UV absorbance of the acridine core makes it well-suited for this.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated sample solution. This concentration is the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Safety and Handling
As with any laboratory chemical, proper handling is essential. While a specific, comprehensive toxicology profile for this compound is not widely published, precautions for related heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage : Store in a tightly sealed container in a cool, dry place, protected from light.[7]
Crucial Note : This information is for guidance only. Always consult the official Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate and up-to-date safety, handling, and disposal information before commencing any work.
Conclusion
This compound is a valuable chemical entity whose properties are defined by the interplay between its large, planar acridine core and the polar methyl ester substituent. It is a yellow solid with established solubility in chloroform and predicted poor aqueous solubility. Its spectroscopic signatures are well-defined, allowing for straightforward identity confirmation. For any application in research or development, particularly in the pharmaceutical sciences, a rigorous experimental determination of its thermodynamic solubility is strongly recommended using the standardized protocols outlined in this guide. This foundational knowledge is indispensable for unlocking the full potential of this compound in future scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 4. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 5. usbio.net [usbio.net]
- 6. usbio.net [usbio.net]
- 7. 5132-81-0|Methyl acridine-9-carboxylate|BLD Pharm [bldpharm.com]
- 8. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methyl 9-Acridinecarboxylate: A Mechanistic Exploration in Cancer Cell Cytotoxicity
An In-depth Technical Guide
Executive Summary
Acridine-based compounds represent a foundational class of chemotherapeutic agents, historically valued for their potent cytotoxic effects against a range of cancer cell lines. Their planar, tricyclic structure is a privileged scaffold, enabling direct interaction with cellular macromolecules to induce cell death. This guide focuses on Methyl 9-acridinecarboxylate (M9AC) , a specific derivative whose anticancer potential is rooted in the well-established pharmacology of its class. While direct, in-depth studies on M9AC are emerging, a robust mechanistic hypothesis can be formulated based on extensive structure-activity relationship (SAR) data from analogous 9-substituted acridines. We posit that M9AC functions through a dual-action mechanism centered on DNA intercalation and subsequent poisoning of DNA topoisomerase II . This action is predicted to cause irreparable DNA double-strand breaks, triggering a cascade of downstream events including the DNA Damage Response (DDR), G2/M cell cycle arrest, and eventual apoptotic cell death. This document provides a comprehensive overview of this hypothesized mechanism, supported by the broader scientific literature, and furnishes a detailed roadmap with actionable experimental protocols to validate these claims for M9AC, thereby guiding future research and drug development efforts.
The Acridine Scaffold: A Proven Pharmacophore in Oncology
The acridine heterocycle has long been a focus of medicinal chemistry. Its rigid, planar aromatic system is ideal for slotting between the base pairs of double-stranded DNA, a process known as intercalation[1]. This physical interaction disrupts DNA metabolism, including replication and transcription, forming the basis of the scaffold's anticancer activity[2]. The 9-position of the acridine ring is particularly amenable to substitution, and decades of research have shown that the nature of the substituent at this position critically modulates the compound's biological effects, including target specificity and potency[3]. Prominent examples like amsacrine, a 9-anilinoacridine derivative, validate the clinical potential of this class, primarily through their action as topoisomerase II inhibitors[4].
This compound (M9AC) fits squarely within this chemical family. It features the core acridine scaffold with a methyl ester group at the critical 9-position. While much of its commercial application has been in the development of highly sensitive chemiluminescent labels for immunoassays[5], its structural similarity to proven anticancer agents strongly suggests a role as a cytotoxic agent. This guide will therefore proceed on the well-founded hypothesis that M9AC shares the primary mechanism of action of its chemical relatives.
The Core Mechanistic Hypothesis: A Dual-Action Model
The cytotoxic activity of M9AC is likely not due to a single interaction but a sequential, two-step mechanism targeting the fundamental processes of DNA replication and maintenance.
Postulate 1: DNA Intercalation
The foundational event is the insertion of the planar acridine ring of M9AC between the base pairs of the DNA double helix. This non-covalent binding is driven by π-π stacking interactions between the aromatic system of the acridine and the DNA bases. This intercalation event has several immediate consequences:
-
It locally unwinds and lengthens the DNA helix.
-
It physically obstructs the passage of DNA and RNA polymerases, hindering replication and transcription[2].
-
It alters the torsional stress of the DNA strand, setting the stage for the second mechanistic step.
The substituent at the 9-position influences the stability and kinetics of this binding. While bulky anilino groups (as in amsacrine) can provide additional stabilizing interactions in the DNA groove, the more compact methyl carboxylate group of M9AC is still expected to permit effective intercalation, a prerequisite for its downstream effects.
Postulate 2: Topoisomerase II Poisoning
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoils and knots, which arise during replication and transcription. Type II topoisomerases (Topo II) function by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and then resealing it[6].
Acridine derivatives are classic "topoisomerase poisons." They do not inhibit the enzyme's ability to cleave DNA; rather, they stabilize the transient "cleavage complex," where Topo II is covalently bound to the 5' ends of the broken DNA[3][7]. By intercalating into the DNA at or near the cleavage site, M9AC is hypothesized to prevent the enzyme from resealing the double-strand break. This transforms a transient, necessary break into a permanent, lethal DNA lesion. This mechanism is shared by many clinically successful anticancer drugs, including etoposide and doxorubicin[4].
The following diagram illustrates this central hypothesis, outlining the progression from drug-DNA interaction to the generation of catastrophic cellular damage.
Caption: The hypothesized dual-action mechanism of M9AC in cancer cells.
Predicted Downstream Cellular Consequences
The generation of permanent DNA double-strand breaks is one of the most severe forms of cellular damage and triggers a well-orchestrated signaling network designed to address the threat.
Activation of the DNA Damage Response (DDR)
The cell immediately recognizes DSBs through sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase. Upon activation, ATM phosphorylates a cascade of downstream targets to initiate a cellular response[1]. A key event is the phosphorylation of histone variant H2AX to form γH2AX , which serves as a beacon to recruit DNA repair machinery and amplify the damage signal.
Induction of G2/M Cell Cycle Arrest
A critical function of the DDR is to halt cell cycle progression to prevent the cell from attempting to divide with a damaged genome. The ATM-activated pathway leads to the inhibition of cyclin-dependent kinases (CDKs) responsible for entry into mitosis. This results in a robust arrest at the G2/M checkpoint[8]. This arrest provides the cell with time to repair the damage, but if the damage is too extensive—as is the case with effective Topo II poisoning—the arrest becomes terminal.
Triggering of Apoptotic Cell Death
When the DDR network determines that the DNA damage is irreparable, it initiates programmed cell death, or apoptosis. Persistent G2/M arrest and the accumulation of damage signals lead to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.
The following diagram visualizes the cellular signaling cascade initiated by M9AC-induced DNA damage.
Caption: Predicted downstream signaling pathways activated by M9AC.
A Roadmap for Experimental Validation
To move from a well-supported hypothesis to direct evidence, a series of targeted experiments are required. The following protocols provide a robust framework for investigating the mechanism of action of this compound in a cancer cell line model (e.g., A549 lung carcinoma or K562 leukemia).
Protocol: Spectroscopic DNA Binding Analysis
Objective: To confirm direct, intercalative binding of M9AC to DNA.
Principle: DNA intercalation can be monitored by observing changes in the absorbance (hypochromism and bathochromic shift) or fluorescence of the compound upon binding to DNA.
Methodology:
-
Preparation: Prepare stock solutions of M9AC (in DMSO) and purified calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
UV-Vis Titration:
-
Maintain a constant concentration of M9AC (e.g., 20 µM) in a quartz cuvette.
-
Record the initial absorbance spectrum (200-500 nm).
-
Perform sequential additions of ctDNA from a concentrated stock (e.g., 0-100 µM).
-
Record the spectrum after each addition, allowing 5 minutes for equilibration.
-
Analysis: Look for a decrease in molar absorptivity (hypochromism) and a red-shift in the λmax, which are hallmarks of intercalation.
-
-
Fluorescence Quenching Assay (Ethidium Bromide Displacement):
-
Prepare a solution of ctDNA (e.g., 20 µM) and Ethidium Bromide (EtBr, a known intercalator; e.g., 10 µM).
-
Record the initial fluorescence (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of M9AC (e.g., 0-150 µM).
-
Record fluorescence after each addition.
-
Analysis: A decrease in EtBr fluorescence indicates that M9AC is displacing EtBr from the DNA, confirming competitive intercalative binding.
-
Protocol: In Vitro Topoisomerase II Relaxation Assay
Objective: To determine if M9AC inhibits the catalytic activity of human Topoisomerase IIα.
Principle: Active Topo IIα relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of M9AC (or vehicle control). Add a known Topo II poison like Etoposide as a positive control.
-
Enzyme Addition: Add a defined unit of recombinant human Topoisomerase IIα to each tube.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and Proteinase K (to digest it).
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel to separate the different DNA topoisomers.
-
Stain the gel with a DNA stain (e.g., SYBR Safe) and visualize under UV light.
-
Analysis: The control lane (no drug) should show a fully relaxed plasmid band. Effective concentrations of M9AC will show a dose-dependent persistence of the faster-migrating supercoiled DNA band[6].
-
Protocol: Immunoblotting for DDR Markers
Objective: To detect the cellular response to M9AC-induced DNA damage.
Methodology:
-
Cell Treatment: Plate cancer cells (e.g., HeLa, A549) and allow them to adhere overnight. Treat with varying concentrations of M9AC for different time points (e.g., 1, 6, 24 hours).
-
Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-phospho-Histone H2A.X (Ser139) (for γH2AX)
-
Anti-phospho-ATM (Ser1981)
-
Anti-p53
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Analysis: Detect signal using an enhanced chemiluminescence (ECL) substrate. An increase in γH2AX and p-ATM levels will confirm the activation of the DDR pathway.
-
Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To quantify the effects of M9AC on cell cycle distribution and apoptosis induction.
Methodology:
-
Cell Treatment: Treat cells with M9AC at various concentrations (e.g., IC50, 2x IC50) for 24 and 48 hours.
-
Cell Cycle Analysis:
-
Harvest cells, including floating cells.
-
Fix in cold 70% ethanol and store at -20°C.
-
Wash and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analyze by flow cytometry.
-
Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases. A significant increase in the G2/M population is expected[3].
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest both adherent and floating cells.
-
Wash and resuspend in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze immediately by flow cytometry.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A dose-dependent increase in the apoptotic population is expected.
-
The following diagram outlines the comprehensive workflow for validating the hypothesized mechanism of action.
Caption: A comprehensive experimental workflow to validate the M9AC mechanism.
Summary and Future Directions
This compound is a member of a well-vetted class of anticancer compounds. Based on extensive evidence from structurally related analogs, its mechanism of action in cancer cells is strongly hypothesized to be initiated by DNA intercalation , which leads to the poisoning of topoisomerase II . This results in the accumulation of lethal DNA double-strand breaks, which trigger the DNA damage response, G2/M cell cycle arrest, and ultimately, apoptosis.
While this model provides a solid foundation, direct experimental validation is paramount. The protocols detailed in this guide offer a clear path to:
-
Confirm direct binding to DNA and inhibition of Topoisomerase II.
-
Characterize the downstream signaling pathways and cellular phenotypes.
-
Establish a definitive mechanism of action for this specific compound.
Future research should also explore potential off-target effects, investigate its efficacy in different cancer models (including 3D spheroids and in vivo xenografts), and perform SAR studies on the ester group to optimize potency and drug-like properties. A thorough understanding of its mechanism is the critical first step in developing this compound from a promising chemical scaffold into a potential therapeutic agent.
References
- 1. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 3. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0982298A1 - Novel functionalized hydrophilic acridinium esters - Google Patents [patents.google.com]
- 5. CN104311539B - A kind of acridine acylhydrazone and its production and use - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity of Methyl 9-Acridinecarboxylate Derivatives
Abstract
The acridine scaffold, a planar tricyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its DNA intercalating properties and broad spectrum of biological activities.[1] Modifications at the 9-position of the acridine ring have been a particularly fruitful strategy for modulating potency and biological targets.[1] This guide focuses on the derivatives of Methyl 9-acridinecarboxylate, a key structural motif with significant therapeutic potential. While literature specifically detailing this exact methyl ester derivative is emerging, this document synthesizes the extensive research on closely related 9-substituted acridines to provide a comprehensive technical overview. We will explore the synthesis, mechanisms of action, and diverse biological activities of these compounds, including their anticancer, antimicrobial, and neuroprotective potential. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of molecules.
The Acridine Scaffold: A Privileged Structure in Drug Discovery
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have been a subject of intense study for over a century.[2] The defining feature of the acridine core is its planar, tricyclic structure, which is pivotal to its primary mechanism of biological action: intercalation between the base pairs of DNA.[1] This physical insertion into the DNA helix disrupts its structure and interferes with essential cellular processes like replication and transcription, leading to cytotoxic effects.[1]
The 9-position of the acridine ring is particularly amenable to substitution, and modifications at this site have a profound impact on the compound's biological profile.[1] Attaching different functional groups can enhance DNA binding affinity, modulate enzyme inhibition, alter solubility, and influence the overall pharmacokinetic properties of the molecule. Prominent anticancer drugs like amsacrine and nitracrine are 9-anilinoacridine derivatives, underscoring the therapeutic importance of this chemical space.[2][3] The this compound moiety serves as a versatile synthetic intermediate and a pharmacophore in its own right, offering a platform for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of 9-substituted acridine derivatives typically involves a multi-step process. A common strategy is the nucleophilic substitution of a 9-chloroacridine intermediate. This intermediate can be prepared from the corresponding N-phenylanthranilic acid through cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃). The resulting 9-chloroacridine is then reacted with various nucleophiles to introduce diversity at the 9-position.
Below is a generalized workflow for the synthesis of 9-substituted acridine derivatives, which can be adapted for this compound analogues.
Caption: Generalized synthetic workflow for 9-substituted acridines.
Key Biological Activities and Mechanisms of Action
Anticancer Activity
The most extensively studied biological activity of 9-substituted acridines is their potent anticancer effect.[2] These compounds exert their antiproliferative properties through a multi-faceted mechanism, primarily involving DNA interaction and enzyme inhibition.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The planar acridine ring intercalates into the DNA double helix, causing a localized unwinding of the DNA and physically blocking the progression of DNA polymerase and RNA polymerase. This leads to an arrest of both DNA replication and transcription.
Furthermore, many acridine derivatives are potent inhibitors of topoisomerase enzymes, particularly topoisomerase II.[4] These enzymes are crucial for managing DNA topology during replication and transcription.[4] Acridine derivatives stabilize the "cleavage complex," a transient intermediate where topoisomerase has created a double-strand break in the DNA.[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, which triggers cell cycle arrest (often at the G2/M phase) and ultimately programmed cell death (apoptosis).[4]
Caption: Proposed anticancer mechanism of action for acridine derivatives.
Structure-Activity Relationship (SAR)
The anticancer potency of these derivatives is highly dependent on their chemical structure. Studies have shown that:
-
Electron-withdrawing groups on the aniline ring of 9-anilinoacridines, particularly at the meta-position, can enhance cytotoxic activity.[3]
-
The nature and position of substituents on the acridine core itself also play a critical role. For instance, 2-methyl-9-substituted acridines have demonstrated significant antiproliferative activity.[3]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected 9-substituted acridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µg/mL) | Reference |
| AS-2 | A-549 (Lung) | CTC₅₀ | 187.5 | [2][3] |
| AS-2 | MCF-7 (Breast) | CTC₅₀ | 212.5 | [2][3] |
| Compound 7 | A-549 (Lung) | CTC₅₀ | 36.25 | [5] |
| Compound 7 | HeLa (Cervical) | CTC₅₀ | 31.25 | [5] |
| Compound 9 | A-549 (Lung) | CTC₅₀ | 18.75 | [5] |
| Compound 9 | HeLa (Cervical) | CTC₅₀ | 13.75 | [5] |
CTC₅₀: Concentration causing 50% cell toxicity.
Antimicrobial Activity
Acridine derivatives also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[6] While DNA intercalation was initially thought to be the primary mechanism, some studies suggest that the antimicrobial action may be more closely correlated with the inhibition of RNA synthesis.[6]
For example, various 9-oxo and 9-thio acridines have been investigated against Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans.[6] The determination of minimal inhibitory concentrations (MIC) and minimal bactericidal/fungicidal concentrations (MBC/MFC) is crucial for evaluating their potential as antimicrobial agents.
Neuroprotective and Other Activities
Recent research has expanded the therapeutic potential of acridine derivatives beyond oncology and infectious diseases.
-
Alzheimer's Disease: Certain 9-substituted acridines have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the degradation of the neurotransmitter acetylcholine.[7] Additionally, some derivatives exhibit antioxidant properties and the ability to inhibit the self-aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[8] This dual-action profile makes them promising candidates for multi-target therapy for neurodegenerative disorders.[7]
-
Antiparasitic Activity: The acridine scaffold has been explored for activity against parasites like Toxoplasma gondii.[9] N-(9-acridinyl) amino acid derivatives have shown promising results, with their activity and toxicity being influenced by factors like the length of the amino acid side chain and the presence of aromatic substituents.[9]
Experimental Protocols
This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol: Synthesis of 2-Methyl-9-chloroacridine
This protocol is adapted from established methods for synthesizing the 9-chloroacridine intermediate.[3]
Objective: To synthesize the key intermediate 2-methyl-9-chloroacridine from 2-(p-tolylamino) benzoic acid.
Materials:
-
2-(p-tolylamino) benzoic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Concentrated ammonia solution
-
Chloroform
-
Heating mantle, water bath, round-bottom flask, condenser
-
Stirring apparatus
Procedure:
-
Combine 2-(p-tolylamino) benzoic acid (0.022 mol) and freshly distilled phosphorus oxychloride (0.176 mol) in a round-bottom flask.
-
Slowly heat the mixture on a water bath at 85–90 °C for approximately 15 minutes, or until the initial boiling subsides.
-
Transfer the flask to a heating mantle and continue heating at 140–150 °C for 2 hours.
-
After heating, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Allow the residue to cool to room temperature.
-
In a separate beaker, prepare a well-stirred, cooled mixture of concentrated ammonia and chloroform (1:1 v/v).
-
Carefully pour the cooled residue into the ammonia-chloroform mixture with continuous stirring.
-
Continue stirring the mixture for 30 minutes to ensure complete reaction and neutralization.
-
Transfer the mixture to a separatory funnel and separate the chloroform layer.
-
Wash the chloroform layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude 2-methyl-9-chloroacridine from a suitable solvent to yield the purified product.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[3][5]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀ or CTC₅₀).
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the CTC₅₀ value using a suitable software package.
Conclusion and Future Directions
Derivatives of the acridine scaffold, particularly those substituted at the 9-position, remain a highly promising area for drug discovery. The this compound core offers a versatile platform for generating novel compounds with potent biological activities. The primary anticancer mechanism, involving DNA intercalation and topoisomerase II inhibition, is well-established and continues to be a valid strategy for developing new chemotherapeutics.[4][10]
Future research should focus on:
-
Structural Optimization: Synthesizing novel derivatives to improve efficacy against resistant cancer cell lines and enhance selectivity to minimize off-target toxicity.
-
Mechanistic Studies: Further elucidating the precise molecular interactions with biological targets to guide rational drug design.
-
Exploring New Therapeutic Areas: Expanding the evaluation of these compounds for other indications, such as neurodegenerative diseases and parasitic infections, where they have already shown significant promise.[8][9]
The synthesis of diverse libraries based on the this compound core, coupled with high-throughput biological screening, will undoubtedly lead to the discovery of next-generation therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Properties of Methyl 9-Acridinecarboxylate
Introduction
Methyl 9-acridinecarboxylate (9-MCA) is a fluorescent heterocyclic molecule built upon the acridine scaffold. Acridine derivatives are of significant interest to researchers in drug development, materials science, and cell biology due to their DNA-intercalating properties, unique photophysical characteristics, and utility as fluorescent probes. Understanding the spectroscopic behavior of 9-MCA, specifically its absorption (UV-Vis) and fluorescence emission properties, is critical for its application and development in these fields. This technical guide provides a comprehensive overview of the core spectroscopic properties of 9-MCA, an exploration of the environmental factors influencing these properties, detailed protocols for their measurement, and the theoretical underpinnings of its photophysical behavior.
Core Photophysical Concepts and Molecular Structure
The spectroscopic properties of this compound are governed by its electronic structure. The planar, tricyclic aromatic system of the acridine core is the primary chromophore, responsible for the absorption and emission of light. The absorption of ultraviolet or visible light excites electrons from the ground state (S₀) to a higher energy singlet state (S₁). The molecule can then return to the ground state through several pathways, including non-radiative decay (heat) or by emitting a photon, a process known as fluorescence.
The ester group (-COOCH₃) at the 9-position, while not part of the core chromophore, plays a crucial role in modulating the electronic properties of the acridine ring. Due to steric hindrance from the hydrogen atoms at the peri-positions (1 and 8), the ester group is twisted out of the plane of the aromatic ring.[1] This orientation limits resonance interaction with the ring's π-electron system, meaning its influence is primarily inductive.[1]
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound in solution is characterized by two primary band systems. A very strong absorption band is typically observed around 250 nm, with a more structured, less intense band appearing in the longer wavelength region, centered at approximately 360-380 nm.[1] These absorptions are attributed to π-π* electronic transitions within the acridine aromatic system.[1]
Influence of Solvent on Absorption
Unlike its parent compound, 9-acridinecarboxylic acid (9-ACA), the absorption spectrum of 9-MCA shows minimal sensitivity to solvent polarity.[1] This is because the ester group does not engage in the strong hydrogen-bonding interactions that cause significant spectral shifts in 9-ACA in protic solvents.[1]
Quantitative Absorption Data
The following table summarizes the key absorption characteristics of this compound in various solvents. Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis.
| Solvent | λmax (abs) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Cyclohexane | 382 | Data not available in provided sources |
| Diethyl ether | 382 | Data not available in provided sources |
| Acetonitrile | 384 | Data not available in provided sources |
| 2-Propanol | 384 | Data not available in provided sources |
Note: While the referenced literature indicates that molar absorptivity data for 9-MCA is available, the specific values were not present in the provided search results. The transitions are identified as π,π type based on the magnitude of molar absorptivity.[1]*
Fluorescence Spectroscopy
This compound is a fluorescent molecule, and its emission properties are highly sensitive to the local environment, making it a valuable molecular probe.
General Emission Characteristics
When excited at its absorption maximum, 9-MCA exhibits a structured fluorescence emission spectrum. In non-polar solvents like tetrahydrofuran (THF), the emission spectrum is often a good mirror image of the absorption spectrum.[1] A notable characteristic of 9-MCA is the absence of a large Stokes-shifted fluorescence emission band, which is observed in some related aromatic carboxylic acids and their esters.[1]
Solvent Effects on Fluorescence Emission
The fluorescence of 9-MCA is significantly influenced by the solvent environment, a phenomenon known as solvatochromism.
-
Polarity and Hydrogen Bonding: The fluorescence quantum yield (Φf) of 9-MCA increases with the hydrogen-bonding capacity of the solvent.[1] This suggests that hydrogen bonding with the solvent can modulate the de-excitation pathways, favoring radiative (fluorescence) over non-radiative decay.
-
Spectral Shifts: As solvent polarity increases, a bathochromic (red) shift is typically observed in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.
Quantitative Fluorescence Data
The photophysical properties of this compound have been characterized in several organic solvents. The data below is crucial for researchers aiming to use 9-MCA as a fluorescent probe or in other applications where precise emission characteristics are required.
| Solvent | λmax (em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Cyclohexane | 404 | 1400 | 0.04 | 1.8 |
| Diethyl ether | 407 | 1590 | 0.08 | 3.3 |
| Acetonitrile | 418 | 2120 | 0.17 | 6.8 |
| 2-Propanol | 432 | 2960 | 0.38 | 11.5 |
Experimental Protocols
Accurate measurement of spectroscopic properties requires careful experimental design and execution. The following protocols provide a framework for obtaining reliable UV-Vis and fluorescence data for this compound.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a fluorescent compound like 9-MCA.
Caption: General workflow for spectroscopic analysis of 9-MCA.
Step-by-Step UV-Vis Absorption Measurement
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Solvent Blank: Fill a 1 cm path length quartz cuvette with the solvent to be used and record a baseline spectrum.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Step-by-Step Fluorescence Measurement and Quantum Yield Determination
The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized fluorescence standard.
References
Methyl 9-Acridinecarboxylate: A Technical Guide to Investigating its Antifungal Potential
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents. Acridine derivatives have long been recognized for their broad biological activities, and this guide delves into the potential of a specific analogue, Methyl 9-acridinecarboxylate, as a promising candidate for antifungal drug discovery. This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals, outlining the scientific rationale, potential mechanisms of action, and a detailed experimental roadmap for evaluating its efficacy and safety. We will explore the synthesis of this compound, standardized protocols for in vitro antifungal susceptibility testing against clinically relevant fungal pathogens, and essential cytotoxicity assays to determine its therapeutic index. The overarching goal is to equip research teams with the necessary knowledge and methodologies to systematically investigate this compound as a viable antifungal lead compound.
Introduction: The Rationale for Investigating Acridine Scaffolds
The global burden of invasive fungal infections is substantial, exacerbated by the limited arsenal of effective antifungal drugs and the emergence of multidrug-resistant strains.[1] This clinical challenge underscores the urgent need for novel therapeutic agents with alternative mechanisms of action.[1][2] The acridine nucleus, a nitrogen-containing heterocyclic scaffold, has a rich history in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.
Recent research has illuminated the potential of acridines as antifungal agents.[1][3][4] These compounds are known to exert their antimicrobial effects through various mechanisms, including intercalation into DNA, inhibition of essential enzymes like topoisomerases, and disruption of fungal cell membranes.[3] Specifically, some acridine derivatives have shown promising activity against Candida albicans biofilms, a significant contributor to persistent and difficult-to-treat infections.[2] The investigation of this compound is therefore a logical extension of this existing body of research, aiming to explore how modifications to the acridine core can modulate antifungal potency and selectivity.
Synthesis and Chemical Profile of this compound
A common starting point for 9-substituted acridines is the reaction of an appropriate aniline with a benzoic acid derivative, followed by cyclization. For this compound, a potential pathway could involve the synthesis of 9-acridinecarboxylic acid, followed by esterification. Alternatively, a more direct route might employ a palladium-catalyzed carbonylation of a 9-haloacridine in the presence of methanol.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C15H11NO2 | [5][6] |
| Molecular Weight | 237.25 g/mol | [5][6] |
| Appearance | Yellow Solid | [6] |
| Solubility | Soluble in Chloroform | [6] |
Postulated Mechanisms of Antifungal Action
Based on the known mechanisms of other acridine derivatives, this compound is hypothesized to exert its antifungal effects through one or more of the following pathways:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the acridine ring is well-suited for intercalating between the base pairs of fungal DNA. This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, acridines have been shown to stabilize the covalent complex between DNA and topoisomerase enzymes, leading to double-strand breaks and cell death.[3]
-
Disruption of Mitochondrial Function: Some acridine compounds are known to accumulate in mitochondria and interfere with the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a subsequent decrease in ATP production.[7] This would deprive the fungal cell of the energy required for essential metabolic processes.
-
Inhibition of Biofilm Formation: Several acridine derivatives have demonstrated the ability to inhibit the formation of fungal biofilms, which are notoriously resistant to conventional antifungal therapies.[2] This may be achieved by interfering with fungal morphogenesis, such as the yeast-to-hyphal transition in Candida albicans, a critical step in biofilm development.[3]
The following diagram illustrates the potential antifungal mechanisms of action for this compound:
References
- 1. 'Acridines' as New Horizons in Antifungal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ‘Acridines’ as New Horizons in Antifungal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] ‘Acridines’ as New Horizons in Antifungal Treatment | Semantic Scholar [semanticscholar.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. usbio.net [usbio.net]
- 7. mdpi.com [mdpi.com]
"Methyl 9-acridinecarboxylate" CAS number 5132-81-0 properties
An In-Depth Technical Guide to Methyl 9-acridinecarboxylate (CAS: 5132-81-0)
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound. Moving beyond a simple data sheet, this document provides synthesized insights into its chemical properties, a robust protocol for its synthesis, and its application as a molecular scaffold, particularly in the context of DNA intercalation—a cornerstone of acridine chemistry in therapeutic development.
Core Molecular Profile and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a central acridine nucleus with a methyl ester group at the 9-position. The acridine core is a planar, electron-deficient system that is fundamental to its chemical behavior and biological applications. The planar structure is a critical determinant for its primary mechanism of biological action: intercalation into double-stranded DNA.
The compound presents as a yellow solid and is soluble in organic solvents like chloroform.[1][2] Its stability is generally good under standard laboratory conditions, though like many acridine derivatives, it should be protected from prolonged exposure to strong light to prevent potential photodegradation.[3]
Data Summary Table: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5132-81-0 | [1][2][4][5][6][7] |
| Molecular Formula | C₁₅H₁₁NO₂ | [1][2][5][6][7] |
| Molecular Weight | 237.25 g/mol | [1][2][5][6][7] |
| Appearance | Yellow Solid | [1][2] |
| Purity | ≥98% (Typical) | [4] |
| Solubility | Chloroform | [1][2] |
| Storage Temperature | Room Temperature (Ambient) | [1][2][4][6] |
| InChI Key | PGWHWYBRRVQFCI-UHFFFAOYSA-N | [4] |
This data is compiled from publicly available supplier information and should be confirmed by lot-specific Certificates of Analysis.
Synthesis and Characterization: A Validated Workflow
This compound is most reliably synthesized from its carboxylic acid precursor, 9-Acridinecarboxylic acid (CAS: 5336-90-3), via Fischer-Speier esterification.[8] This classic acid-catalyzed reaction is efficient, scalable, and utilizes common laboratory reagents.
Causality in Protocol Design:
The choice of Fischer esterification is based on its robustness and cost-effectiveness for converting carboxylic acids to esters.[9]
-
Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4][9][10]
-
Reagent Stoichiometry: Methanol is used in large excess. According to Le Châtelier's principle, this drives the reversible reaction toward the formation of the ester product.[8][10] Using methanol as the solvent is a common and effective strategy to achieve this.
-
Reaction Conditions: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Purification: The workup procedure is designed to remove the acid catalyst (via neutralization with a base like NaHCO₃), excess methanol, and any unreacted starting material. Recrystallization is a crucial final step to obtain a product of high purity, which is essential for any subsequent biological or chemical application.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9-Acridinecarboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Effervescence will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound as a yellow crystalline solid.
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic protons of the acridine core and the methyl ester singlet (~4.0 ppm).
-
Mass Spectrometry: To verify the molecular weight (m/z = 238.08 [M+H]⁺).
-
IR Spectroscopy: To identify the ester carbonyl stretch (~1720 cm⁻¹).
-
Core Application: A Scaffold for DNA Intercalators
The primary value of this compound in drug development lies in its role as a key intermediate for synthesizing more complex molecules. The acridine scaffold is renowned for its ability to intercalate between the base pairs of DNA.[11] This physical insertion distorts the DNA helix, interfering with critical cellular processes like replication and transcription, which is the basis for the anticancer and antimicrobial activities of many acridine derivatives.[12]
Mechanism of Action: DNA Intercalation
The planar aromatic rings of the acridine nucleus stack between the rungs of the DNA ladder through π-π stacking interactions. The ester group at the 9-position can be readily converted into amides, hydrazones, or other functional groups to create derivatives with enhanced DNA binding affinity, improved solubility, or additional functionalities for targeting specific cellular machinery.
Diagram: DNA Intercalation Principle
Caption: Conceptual diagram of DNA intercalation by a planar acridine molecule.
Experimental Protocol: DNA Binding Analysis via Fluorescence Spectroscopy
This protocol describes a general method to assess the DNA binding of an acridine compound using fluorescence spectroscopy. Acridine derivatives are often fluorescent, and their emission properties (intensity, wavelength) can change upon binding to DNA.[11]
-
Materials:
-
Calf Thymus DNA (ct-DNA) stock solution in Tris-HCl buffer (e.g., 10 mM Tris, 50 mM NaCl, pH 7.4).
-
This compound stock solution in an appropriate solvent (e.g., DMSO or ethanol), concentration precisely known.
-
Tris-HCl buffer.
-
Quartz cuvettes for fluorometer.
-
-
Rationale:
-
Fluorescence Quenching/Enhancement: Upon intercalation, the quantum yield of the acridine fluorophore can either decrease (quenching) or increase due to the change in its microenvironment (protection from solvent, rigidity).[11] This change is a direct indicator of binding.
-
Titration: By systematically adding increasing amounts of DNA to a fixed concentration of the acridine compound, one can observe progressive changes in the fluorescence spectrum, allowing for the calculation of binding constants (e.g., Kₐ).
-
-
Procedure:
-
Prepare a solution of this compound in Tris-HCl buffer at a fixed concentration (e.g., 5 µM). Ensure the final concentration of the organic solvent is low (<1%) to not perturb the DNA structure.
-
Record the fluorescence emission spectrum of this solution (e.g., Excitation at ~380-420 nm, Emission scan ~430-600 nm; optimal wavelengths must be predetermined).
-
Sequentially add small aliquots of the ct-DNA stock solution to the cuvette (e.g., 2-10 µL at a time).
-
After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.
-
-
Data Analysis & Validation:
-
Plot the fluorescence intensity at the emission maximum (F) versus the concentration of DNA.
-
Correct the data for dilution effects.
-
Use the collected data to fit a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding affinity and stoichiometry. The observation of a systematic change in fluorescence correlated with DNA concentration validates the interaction.
-
Safety and Handling
As with many heterocyclic compounds used in biological research, appropriate safety precautions are necessary.
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Prospects
This compound is more than a simple chemical; it is a foundational building block for the development of advanced therapeutic agents and molecular probes. Its straightforward synthesis and the well-established DNA-intercalating properties of its acridine core make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on creating derivatives with enhanced target specificity, reduced toxicity, and novel mechanisms of action that build upon the fundamental properties outlined in this guide.
References
- 1. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. usbio.net [usbio.net]
- 7. scbt.com [scbt.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A spectroscopic study to decipher the mode of interaction of some common acridine derivatives with CT DNA within nanosecond and femtosecond time domains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Molecular Structure and Planarity of Methyl 9-Acridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 9-acridinecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, with a particular focus on the planarity of the acridine core and the orientation of the methyl carboxylate substituent. This document further outlines detailed protocols for its synthesis and spectroscopic characterization, offering field-proven insights into the causality behind experimental choices.
The Acridine Scaffold: A Privileged Pharmacophore
Acridine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial attention in drug discovery. Their rigid, planar structure is a key determinant of their biological activity, most notably their ability to intercalate between the base pairs of DNA. This mechanism of action underpins the use of various acridine derivatives as anticancer and antimicrobial agents. The planarity of the tricyclic system allows for effective stacking interactions with the aromatic bases of DNA, leading to inhibition of DNA replication and transcription. The biological efficacy of acridines is often modulated by the nature and position of substituents on the acridine ring system.
Molecular Structure and the Question of Planarity
The molecular formula of this compound is C₁₅H₁₁NO₂, with a molecular weight of 237.25 g/mol . The core of the molecule is the tricyclic acridine system, which is inherently aromatic and, as a result, largely planar.
Caption: 2D structure of this compound.
While the acridine core maintains a high degree of planarity, the substituent at the 9-position, the methyl carboxylate group (-COOCH₃), introduces a significant structural perturbation. Crystallographic studies of closely related phenyl acridine-9-carboxylates have consistently demonstrated that the carboxyl group is substantially twisted out of the plane of the acridine ring.
| Compound | Dihedral Angle (Carboxyl vs. Acridine) | Reference |
| Phenyl acridine-9-carboxylate | 83.6 (2)° | [1] |
| 2-Methylphenyl acridine-9-carboxylate | 58.0 (2)° | [2] |
| 2,5-Dimethylphenyl acridine-9-carboxylate | 68.1 (2)° | [2] |
| 2,6-Dimethylphenyl acridine-9-carboxylate | 67.7 (1)° | [2] |
Table 1: Dihedral angles between the carboxyl group and the acridine skeleton in related compounds.
This out-of-plane rotation is a consequence of steric hindrance between the carbonyl oxygen and the protons on the adjacent aromatic rings of the acridine nucleus. This structural feature has important implications for the molecule's electronic properties and its interactions with biological targets. While the acridine moiety can still effectively intercalate into DNA, the orientation of the substituent will influence the binding affinity and specificity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the preparation of the precursor, 9-acridinecarboxylic acid, followed by its esterification.
Caption: Overall synthetic workflow for this compound.
Protocol for the Synthesis of 9-Acridinecarboxylic Acid
Two primary routes for the synthesis of 9-acridinecarboxylic acid are presented here. The choice of method may depend on the availability of starting materials and desired scale.
Method A: Hydrolysis of 9-Cyanoacridine [2]
This protocol is based on the hydrolysis of 9-cyanoacridine in the presence of sulfuric acid and sodium nitrite.
Materials:
-
9-Cyanoacridine
-
Sulfuric acid (containing 10% w/w distilled water)
-
Sodium nitrite
-
1 M Sodium hydroxide solution
-
50% (v/v) Sulfuric acid solution
-
Distilled water
Procedure:
-
Dissolve 4 g of 9-cyanoacridine in 40 cm³ of sulfuric acid containing 10% distilled water.
-
Heat the mixture to 100 °C for 2 hours with stirring.
-
Slowly add 10.7 g of sodium nitrite to the reaction mixture while maintaining the temperature and stirring.
-
Continue heating at 100 °C for an additional 2 hours.
-
Pour the reaction mixture into 650 cm³ of cold, distilled water.
-
Isolate the precipitated solid by filtration.
-
Dissolve the solid in a minimal amount of 1 M sodium hydroxide solution.
-
Filter the resulting solution to remove any insoluble impurities.
-
Acidify the filtrate by the dropwise addition of a 50% sulfuric acid solution until precipitation of the product is complete.
-
Isolate the 9-acridinecarboxylic acid by filtration and dry in vacuo.
Method B: Oxidation of 9-Methylacridine [3]
This method involves the oxidation of 9-methylacridine to the corresponding carboxylic acid.
Materials:
-
9-Methylacridine
-
Oxidant (e.g., potassium permanganate)
-
Oxidation catalyst (e.g., copper sulfate)
-
Solvent (e.g., aqueous pyridine)
-
Ethanol
Procedure:
-
In a reaction vessel, combine 9-methylacridine, the oxidant, the oxidation catalyst, and the solvent. A typical molar ratio of 9-methylacridine to oxidant to catalyst is 1:4-8:0.03-0.06.
-
Heat the reaction mixture to 80-120 °C for 1-3 hours.
-
After the reaction is complete, cool the mixture and isolate the crude product.
-
Recrystallize the crude acridine 9-carboxylic acid from ethanol to obtain the purified product.
Protocol for the Esterification of 9-Acridinecarboxylic Acid
The final step is the conversion of 9-acridinecarboxylic acid to its methyl ester. A common and effective method is the Fischer esterification.
Materials:
-
9-Acridinecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Suspend 9-acridinecarboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show a singlet for the methyl protons (-OCH₃) at approximately 4.15 ppm. The aromatic protons of the acridine ring system will appear as a series of multiplets in the downfield region, typically between 7.5 and 8.5 ppm.
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The methyl carbon will appear at around 50-60 ppm. The aromatic carbons of the acridine ring will give rise to a series of signals between 120 and 150 ppm. A study on related phenyl acridine-9-carboxylates provides valuable reference data for the assignment of these signals.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will be observed in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations will be seen above 3000 cm⁻¹, and C=C stretching vibrations of the acridine ring will appear in the 1450-1600 cm⁻¹ region.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, planarity, synthesis, and characterization of this compound. The acridine core is established as a planar scaffold, while the methyl carboxylate substituent at the 9-position is significantly twisted out of this plane due to steric hindrance. This structural nuance is critical for understanding its chemical and biological properties. The provided synthesis protocols offer reliable methods for the preparation of this important compound, and the spectroscopic data serve as a benchmark for its characterization. This comprehensive overview is intended to be a valuable resource for researchers engaged in the design and development of novel acridine-based compounds for a range of scientific applications.
References
- 1. rsc.org [rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]
- 4. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 9-acridinecarboxylate" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Methyl 9-Acridinecarboxylate
Authored by: A Senior Application Scientist
Foreword: The Criticality of Stability in Research and Development
This compound is a key heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of biologically active molecules, fluorescent probes, and chemiluminescent agents. Its acridine core is a well-established DNA intercalator, forming the structural basis for various dyes and therapeutic agents. The reliability and reproducibility of experimental outcomes are directly contingent on the chemical integrity of starting materials. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven storage and handling protocols to ensure its optimal performance in research and drug development applications.
Chemical Profile and Inherent Stability Considerations
This compound (C₁₅H₁₁NO₂) is an aromatic ester with a molecular weight of 237.25 g/mol .[1] Its structure, featuring a tricyclic acridine system and a methyl ester group at the 9-position, dictates its chemical reactivity and stability. The core acridine ring system is susceptible to photochemically induced reactions, while the ester functional group is prone to hydrolysis.[2]
The Duality of Light: Photostability of the Acridine Core
The extended π-system of the acridine nucleus readily absorbs ultraviolet (UV) and visible light, which can lead to a transition to an excited state.[3] From this excited state, the molecule can undergo various photochemical reactions, leading to degradation.[2] The process of photobleaching involves the transition of a fluorophore from its ground state to an excited singlet state and then to a long-lived triplet state, from which it is most susceptible to irreversible photochemical reactions.[2] For acridine derivatives, this can result in the formation of various photoproducts, compromising sample purity and experimental results.[4][5] Therefore, protection from light is a paramount consideration for the storage and handling of this compound.
The Vulnerability of the Ester: Hydrolytic Degradation
The methyl ester group at the 9-position of the acridine ring is a primary site of chemical instability. This ester linkage is susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions.
1.2.1. pH-Dependent Hydrolysis
The stability of acridine esters is significantly influenced by pH.[6][7]
-
Alkaline Conditions (pH > 7): Under basic conditions, the ester is readily attacked by hydroxide ions (OH⁻), leading to the formation of a pseudo base and subsequent hydrolysis to acridine-9-carboxylic acid and methanol.[8] This process is a non-luminous dark reaction, and its rate increases with rising pH and temperature.[6]
-
Acidic Conditions (pH < 4.8): In acidic solutions, acridinium compounds are generally more stable.[6][7] A pH of 3.0 has been cited as a requirement for the long-term stability of a related acridinium ester reagent.[7]
-
Neutral Conditions: While more stable than in alkaline solutions, gradual hydrolysis can still occur at neutral pH, especially during prolonged storage in solution.
The general mechanism for base-catalyzed hydrolysis of the ester is a critical pathway to consider.
Caption: Primary hydrolytic degradation pathway of this compound.
Recommended Storage and Handling Protocols
Based on the chemical sensitivities outlined above, a multi-faceted approach to storage and handling is essential to preserve the integrity of this compound. While some supplier data sheets may indicate room temperature storage for the solid product, for long-term stability and to mitigate risks from ambient humidity and temperature fluctuations, more stringent conditions are advisable.[9][10]
Summary of Storage Conditions
| Parameter | Solid Form (Long-Term) | Solid Form (Short-Term) | In Solution |
| Temperature | 2–8°C[11] | Room Temperature | -20°C or -80°C |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Tightly Sealed Container | Inert Gas Overlay |
| Light | Amber vial or opaque container[4] | Protected from direct light | Amber vial or foil-wrapped |
| Moisture | Store with desiccant[11] | Tightly sealed container | Use anhydrous solvents |
Handling Solid Compound
-
Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold solid.
-
Environment: Whenever possible, handle the compound in a glove box under an inert atmosphere to minimize exposure to air and moisture.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.[11] If there is a risk of dust formation, use a fume hood.[11]
Preparing and Storing Solutions
-
Solvent Choice: For stock solutions, use dry, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]
-
pH Considerations: If preparing aqueous buffers, an acidic pH (below 4.8) is recommended to enhance stability.[6][7] Avoid alkaline buffers for storage.
-
Storage of Solutions: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. For aqueous solutions, flash-freezing in liquid nitrogen before storage can prevent the formation of ice crystals that may affect compound stability.
Experimental Workflow: A Self-Validating Stability Study
To ensure the integrity of this compound within a specific experimental context, a focused stability study is recommended. This protocol provides a framework for assessing stability under various stress conditions.
Objective
To determine the stability of this compound under conditions of thermal, photolytic, and pH stress and to identify potential degradation products.
Materials and Methods
-
Preparation of Stock Solution: Accurately weigh this compound and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).[4]
-
Application of Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into amber vials. Keep one vial at the recommended storage temperature (e.g., 4°C) as a control. Place other vials at elevated temperatures (e.g., 40°C and 60°C).[4]
-
Photostability: Aliquot the stock solution into two vials, one clear and one amber (or foil-wrapped). Expose both to a controlled light source (e.g., a photostability chamber with a specified lux level). The wrapped vial serves as a dark control.[2][4]
-
pH Stress (Hydrolysis): Prepare solutions in buffers of varying pH (e.g., pH 3, pH 7, pH 9). Incubate at room temperature and an elevated temperature.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stress condition.
-
Analytical Method: Analyze the aliquots using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control.
-
Monitor for the appearance of new peaks, which indicate degradation products. The primary degradation product from hydrolysis would be acridine-9-carboxylic acid.[11]
-
Caption: Experimental workflow for a comprehensive stability study.
Conclusion and Best Practices
The chemical integrity of this compound is paramount for its successful application in research and development. Its primary liabilities are photodegradation and pH-dependent hydrolysis of the ester group. Adherence to stringent storage and handling protocols—specifically, protection from light, moisture, and alkaline conditions—is critical. For long-term storage of the solid compound, refrigeration (2–8°C) in a tightly sealed, light-resistant container with a desiccant is the most robust strategy.[4][11] Solutions should be prepared fresh using anhydrous solvents and stored in aliquots at -20°C or below. By implementing these measures and, when necessary, validating stability under specific experimental conditions, researchers can ensure the reliability and reproducibility of their work.
References
- 1. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photooxidation of acridine(1,8)dione dyes: flash photolysis investigation of the mechanistic details - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. Exploration of the hydrolysis characteristics of acridine esters [vacutaineradditives.com]
- 9. usbio.net [usbio.net]
- 10. usbio.net [usbio.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Methyl 9-acridinecarboxylate
Abstract
This technical guide provides a comprehensive framework for assessing the in vitro cytotoxic potential of Methyl 9-acridinecarboxylate, a derivative of the well-established acridine scaffold. Acridine-based compounds are recognized primarily for their potent activity as DNA intercalating agents and topoisomerase inhibitors, which are key mechanisms in anticancer drug development.[1][2] This document details step-by-step protocols for a multi-assay approach to characterize the compound's biological activity. We present a primary cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a complementary cytotoxicity assay measuring lactate dehydrogenase (LDH) release, and a mechanistic assay to quantify apoptosis via Caspase-3/7 activation. The causality behind experimental choices, necessary controls for data validation, and methods for data analysis are explained to ensure scientific rigor and reproducibility.
Introduction: The Acridine Scaffold in Drug Discovery
The planar, tricyclic aromatic ring system of acridine allows its derivatives to insert between the base pairs of double-stranded DNA, a process known as intercalation.[1][3] This physical disruption of the DNA helix interferes with critical cellular processes, including DNA replication and transcription, by hindering the progression of DNA and RNA polymerases.[1]
A primary consequence of DNA intercalation by many acridine derivatives is the inhibition of topoisomerase enzymes.[2][4] These enzymes are vital for managing the topological state of DNA during cellular processes. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine compounds can lead to an accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and programmed cell death (apoptosis).[5][6] this compound, by virtue of its core acridine structure, is hypothesized to function through this mechanism. Therefore, quantifying its cytotoxic effect and confirming the induction of apoptosis are essential first steps in evaluating its therapeutic potential.
Postulated Mechanism of Action
The cytotoxic effects of this compound are likely initiated by its entry into the cell and subsequent interaction with nuclear DNA. The planar acridine core facilitates intercalation into the DNA double helix, leading to structural distortions. This distorted DNA becomes a problematic substrate for topoisomerase II, an enzyme responsible for resolving DNA tangles. The compound is thought to trap the enzyme in its cleavage complex, preventing the re-ligation of the DNA strands and generating persistent double-strand breaks.[7][8] This DNA damage activates cellular signaling cascades that ultimately converge on the executioner caspases (like Caspase-3 and -7), initiating the apoptotic program.[9][10]
Caption: Postulated mechanism of this compound cytotoxicity.
Materials and Reagents
Compound and Reagents
-
This compound (CAS 5132-81-0)[11]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent (e.g., 5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[12]
-
Pierce™ LDH Cytotoxicity Assay Kit (or equivalent)[13]
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Doxorubicin (Positive Control)
Cell Lines and Media
-
Human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), or other relevant cancer cell line.[14]
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%)
Equipment
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood (Class II)
-
Microplate reader (absorbance and luminescence capabilities)
-
96-well flat-bottom tissue culture plates (clear for absorbance, opaque for luminescence)
-
Multichannel pipette
-
Automated cell counter or hemocytometer
Preliminary Procedures
Compound Handling and Stock Preparation
Safety: this compound may cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[15]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, dissolve 2.37 mg (MW: 237.25 g/mol ) in 1 mL of DMSO.[16]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Cell Culture
-
Maintenance: Culture cells in T-75 flasks with complete growth medium. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-80% confluency. Use Trypsin-EDTA to detach adherent cells.[17]
Experimental Workflow: A Multi-Assay Approach
A robust assessment of cytotoxicity involves multiple endpoints. This workflow outlines a parallel approach to measure cell viability (MTT), membrane integrity (LDH), and a specific cell death pathway (Caspase-3/7).
Caption: Experimental workflow for cytotoxicity and mechanistic analysis.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This assay measures the activity of mitochondrial reductase enzymes, which reflects the metabolic state and viability of the cells. Live cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well clear plate.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).[12]
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12] Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon loss of plasma membrane integrity.[13][19]
-
Plate Setup: Seed and treat cells in a 96-well clear plate as described in the MTT protocol (Steps 1-4).
-
Controls: In addition to vehicle and untreated controls, prepare:
-
Maximum LDH Release Control: A set of untreated wells to which the kit's lysis buffer will be added 45 minutes before the end of the incubation period.[20] This represents 100% cytotoxicity.
-
Spontaneous LDH Release Control: Untreated cells to measure background LDH release.
-
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.[13]
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.[13]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay uses a proluminescent caspase-3/7 substrate. Upon cleavage by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.[9][21]
-
Plate Setup: Seed and treat cells in a 96-well white-walled, clear-bottom plate as described in the MTT protocol (Steps 1-4). Opaque plates are required to prevent luminescent signal crosstalk.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
% Cytotoxicity = [(LDH_Sample - LDH_Spontaneous) / (LDH_Maximum - LDH_Spontaneous)] * 100
-
-
Caspase-3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence_Sample / Luminescence_Vehicle)
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process.
-
Plot the Percent Viability (or Percent Cytotoxicity) against the log-transformed concentrations of this compound.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Data Presentation
Summarize the calculated IC₅₀ values from different cell lines or time points in a table for clear comparison.
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) [±SD] |
| This compound | A549 | MTT | 48h | Example: 8.5 ± 1.2 |
| This compound | MCF-7 | MTT | 48h | Example: 12.1 ± 2.5 |
| Doxorubicin (Control) | A549 | MTT | 48h | Example: 0.9 ± 0.3 |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the DNA intercalators 4'-(9-acridinylamino)methanesulfon-m-anisidide and 2-methyl-9-hydroxyellipticinium on topoisomerase II mediated DNA strand cleavage and strand passage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of DNA topoisomerase II-mediated anticancer agents, 3-(9-acridinylamino)-5-hydroxymethylanilines (AHMAs) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-Apoptotic Antitumoral Effect of Novel Acridine-Core Naphthoquinone Compounds against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.ie [fishersci.ie]
- 16. usbio.net [usbio.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. caymanchem.com [caymanchem.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
Application Note: Quantifying the Cytotoxicity of Methyl 9-acridinecarboxylate in A549 Lung Adenocarcinoma Cells using the MTT Assay
Introduction: The Therapeutic Potential of Acridine Scaffolds in Oncology
Acridine derivatives represent a well-established class of heterocyclic compounds extensively explored for their therapeutic potential, particularly in oncology.[1][2] The planar, tricyclic structure of the acridine core is a key feature that allows these molecules to intercalate between the base pairs of DNA.[3][4] This interaction disrupts critical cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity in rapidly proliferating cancer cells.[3][5] Beyond simple intercalation, many acridine derivatives also function as potent inhibitors of topoisomerase enzymes, which are essential for managing DNA topology during replication.[1][3][4] This dual-action mechanism, leading to the accumulation of DNA strand breaks, often triggers programmed cell death (apoptosis).[1][6]
Methyl 9-acridinecarboxylate (C₁₅H₁₁NO₂) is a specific derivative of the acridine scaffold.[7][8] While extensive research exists on the broader acridine family, this application note focuses on providing a detailed methodology for evaluating the specific cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line.[9] A549 cells, derived from a patient with alveolar cell carcinoma, are a cornerstone model in lung cancer research.[10][11][12] They serve as an excellent in vitro system for screening novel therapeutic compounds due to their robust growth characteristics and their origin as adenocarcinomic human alveolar basal epithelial cells.[12][13]
This guide provides a comprehensive protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the dose-dependent effects of this compound on A549 cell viability. We will delve into the principles of the assay, provide a step-by-step experimental workflow, and discuss the interpretation of results, empowering researchers to generate reliable and reproducible data.
Principle of the MTT Assay: A Measure of Metabolic Viability
The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[14][15] Its utility stems from its ability to measure the metabolic activity of a cell population, which in most cases, is directly proportional to the number of living cells.[16][17]
The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[14][18][19] This conversion is predominantly carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of viable cells.[17][18] Therefore, the amount of formazan produced is a direct indicator of mitochondrial integrity and metabolic activity.[16][18] Dead cells lose this enzymatic capability and thus do not produce the colored product.[20]
The insoluble formazan crystals are subsequently solubilized using a solvent, typically Dimethyl sulfoxide (DMSO).[14][19] The resulting colored solution is then quantified by measuring its absorbance with a spectrophotometer (microplate reader) at a wavelength of approximately 570 nm.[17][19] A higher absorbance reading corresponds to a greater number of metabolically active, viable cells.[18]
Experimental Protocol & Workflow
This protocol is optimized for a 96-well plate format, which is ideal for screening multiple concentrations of this compound.
I. Required Materials & Reagents
-
Culture Medium: DMEM or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Trypsin-EDTA solution.
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader (absorbance at 570 nm).
-
Sterile 96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Sterile pipette tips and reagent reservoirs.
-
Hemocytometer or automated cell counter.
-
II. Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Causality: Preparing a concentrated stock allows for easy dilution into the final working concentration and minimizes the volume of solvent added to the cells. PBS is the recommended solvent as it is isotonic and pH-balanced for cells.[14]
-
Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in light-protected aliquots at -20°C for up to 6 months.[14]
-
-
This compound Stock Solution (e.g., 10 mM):
-
Causality: DMSO is a common solvent for organic compounds like acridine derivatives. A high-concentration stock is necessary for creating a serial dilution series, ensuring the final DMSO concentration in the culture wells remains low (<0.5%) to avoid solvent-induced cytotoxicity.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). The solubility should be confirmed from the supplier data sheet.
-
Store this stock solution in aliquots at -20°C.
-
III. Step-by-Step Experimental Procedure
Step 1: Cell Seeding
-
Culture A549 cells until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the A549 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[20][21]
-
Causality: This density ensures the cells are in the exponential growth phase during the experiment and provides a sufficient signal for the MTT assay without reaching overconfluency, which can inhibit growth and affect results.
-
-
Include wells for "cells only" (positive control), "medium only" (blank), and a "vehicle control" (cells treated with the highest concentration of DMSO used).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow the cells to attach and resume growth.[21]
Step 2: Compound Treatment
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. A common starting range for acridine derivatives might be from 0.1 µM to 100 µM.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the appropriate wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for another 24, 48, or 72 hours , depending on the desired experimental endpoint.
-
Causality: Multiple time points allow for the assessment of both acute toxicity and longer-term cytostatic effects.
-
Step 3: MTT Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[20]
-
Incubate the plate for 2 to 4 hours at 37°C.[20]
-
Causality: This incubation period is typically sufficient for visible purple formazan crystals to form in viable cells. The exact time can be optimized by observing the cells under a microscope.
-
Step 4: Formazan Solubilization
-
After the MTT incubation, carefully aspirate the medium from all wells without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization, resulting in a homogenous purple solution.
Step 5: Data Acquisition
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm .[20]
-
It is recommended to use a reference wavelength of 630 nm to account for background absorbance from cell debris.
IV. Experimental Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Interest of Acridine Derivatives in the Anticancer Chemotherapy - ProQuest [proquest.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbio.net [usbio.net]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. A549 | Culture Collections [culturecollections.org.uk]
- 11. biocompare.com [biocompare.com]
- 12. A549 cell - Wikipedia [en.wikipedia.org]
- 13. accegen.com [accegen.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT Assay | AAT Bioquest [aatbio.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Methyl 9-acridinecarboxylate as a Potential Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of Methyl 9-acridinecarboxylate as a potential inhibitor of human topoisomerase II (Topo II). DNA topoisomerases are essential enzymes that resolve topological challenges in the genome, making them validated targets for anticancer therapeutics.[1] Acridine-based compounds are known to function as DNA intercalating agents and can disrupt the function of these critical enzymes.[2] We present the scientific rationale, detailed experimental protocols, and data interpretation frameworks for characterizing the inhibitory activity of novel compounds like this compound. The protocols herein describe two gold-standard in vitro assays: the Topo II-mediated kDNA Decatenation Assay for assessing catalytic inhibition and the Topo II-mediated Plasmid DNA Cleavage Assay for identifying topoisomerase poisons.
Introduction: Targeting DNA Topology with Acridine Scaffolds
DNA topoisomerase II enzymes are vital for cell viability, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[1][3] These enzymes function by creating transient, enzyme-linked double-strand breaks (DSBs) in one segment of DNA (the G-segment) to allow another segment (the T-segment) to pass through, thereby resolving DNA tangles and supercoils.[4] This catalytic cycle, which is dependent on ATP, involves the formation of a temporary covalent intermediate known as the cleavage complex.[5]
Due to their essential function and the cytotoxic potential of stabilizing the cleavage complex, Topo II enzymes, particularly the alpha isoform (TOP2A) which is highly expressed in proliferating cancer cells, are a key target for chemotherapy.[3]
Topo II inhibitors are broadly classified into two categories:
-
Catalytic Inhibitors: These agents interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex. They might, for instance, block ATP binding or prevent the enzyme from binding to DNA, leading to a reduction in overall enzymatic activity.
-
Topoisomerase II Poisons: This class of inhibitors, which includes clinically successful drugs like etoposide, exerts its cytotoxic effect by stabilizing the Topo II-DNA cleavage complex.[5] This action transforms the transient enzyme-linked DNA break into a permanent lesion, leading to cell cycle arrest and apoptosis.[1]
This compound belongs to the acridine family, a class of compounds characterized by a planar tricyclic aromatic structure. This planarity allows them to intercalate between DNA base pairs, a mechanism known to interfere with DNA processing enzymes, including topoisomerase II.[2] This application note provides the necessary protocols to determine whether this compound acts as a catalytic inhibitor, a poison, or both.
Foundational Concepts & Experimental Rationale
The Topoisomerase II Catalytic Cycle
Understanding the enzyme's mechanism is key to designing and interpreting inhibition assays. The cycle involves several key steps which can be targeted by inhibitors.
Figure 1: Simplified workflow of the Topoisomerase II catalytic cycle. Topo II poisons specifically stabilize the cleavage complex intermediate (Step 3).
Assay Selection Rationale
To fully characterize an unknown compound, it is essential to perform assays that can distinguish between catalytic inhibition and cleavage complex stabilization.
-
kDNA Decatenation Assay: This assay measures the overall catalytic activity of Topo II. Kinetoplast DNA (kDNA) is a large network of interlocked DNA mini-circles isolated from trypanosomes.[1][6] Active Topo II resolves this network, releasing individual mini-circles.[7] Because the large kDNA network cannot enter an agarose gel, but the released mini-circles can, enzyme activity can be visualized and quantified. A reduction in released mini-circles in the presence of a test compound indicates inhibition of the overall catalytic cycle.
-
Plasmid DNA Cleavage Assay: This assay specifically detects Topo II poisons. It uses a supercoiled plasmid DNA substrate.[5] Topo II poisons stabilize the cleavage complex, effectively converting the supercoiled plasmid (Form I) into a linear form (Form III) upon deproteinization.[5][8] An increase in the amount of linear DNA relative to the control indicates that the compound is a Topo II poison.
Materials and Reagents
Compound Preparation: this compound
-
Source: this compound (CAS 5132-81-0).[9]
-
Molecular Weight: 237.25 g/mol .[9]
-
Solvent: Due to its aromatic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the stock solution at -20°C, protected from light. Prepare fresh dilutions for each experiment.
Table 1: Key Reagents and Materials
| Reagent/Material | Recommended Source/Specification | Storage |
| Human Topoisomerase IIα | Commercial supplier (e.g., Inspiralis, TopoGEN) | -80°C |
| Kinetoplast DNA (kDNA) | Commercial supplier (e.g., Inspiralis) | -20°C |
| Supercoiled Plasmid DNA (e.g., pBR322) | High purity, >90% supercoiled | -20°C |
| Etoposide (Positive Control) | Sigma-Aldrich or equivalent | -20°C (in DMSO) |
| 10X Topo II Assay Buffer | 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA | -20°C |
| ATP Solution | 10 mM in water, pH 7.0 | -20°C |
| Stop Buffer / Loading Dye (6X) | 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol | Room Temp |
| SDS Solution | 10% (w/v) in water | Room Temp |
| Proteinase K | 10 mg/mL in water | -20°C |
| Agarose | Molecular biology grade | Room Temp |
| TAE Buffer (50X) | 2 M Tris base, 1 M Acetic Acid, 50 mM EDTA | Room Temp |
| Ethidium Bromide or SYBR Safe | 10 mg/mL or commercial stock | 4°C, protected from light |
Experimental Protocols
Protocol 1: Topo II kDNA Decatenation Assay
This protocol assesses the ability of this compound to inhibit the overall catalytic activity of human Topoisomerase IIα.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the DNA intercalators 4'-(9-acridinylamino)methanesulfon-m-anisidide and 2-methyl-9-hydroxyellipticinium on topoisomerase II mediated DNA strand cleavage and strand passage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. topogen.com [topogen.com]
- 9. usbio.net [usbio.net]
Application Notes and Protocols: Assessing the Cell Permeability of Methyl 9-acridinecarboxylate
Authored by: Senior Application Scientist, Gemini AI
Abstract
The ability of a compound to permeate cell membranes is a critical determinant of its biological activity and therapeutic potential. Methyl 9-acridinecarboxylate, an acridine derivative, belongs to a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties, often linked to their ability to intercalate with DNA.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting and performing appropriate in vitro assays to determine the cell permeability of this compound. We present a tiered strategy, beginning with the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) for initial screening of passive diffusion, followed by the more biologically complex Caco-2 cell-based assay for mechanistic insights into active transport and efflux. This guide explains the causality behind experimental choices, provides detailed step-by-step protocols, and outlines data interpretation to ensure scientifically robust and reliable results.
Introduction: The "Why" of Permeability Assessment
This compound is a heterocyclic compound built on the planar acridine scaffold. Acridines are well-documented as DNA intercalating agents, and their derivatives are explored for various therapeutic applications.[1][2] For such a compound to reach its intracellular target (e.g., nuclear DNA), it must first cross the plasma membrane. Therefore, quantifying its cell permeability is a foundational step in its preclinical evaluation.
Poor permeability can be a major cause of failure for promising drug candidates. Understanding whether a compound like this compound crosses membranes via passive diffusion or is a substrate for cellular transporters is crucial for:
-
Predicting Oral Bioavailability: The ability to be absorbed from the gastrointestinal (GI) tract is a key factor for orally administered drugs.
-
Elucidating Mechanism of Action: Confirming the compound can reach its intracellular site of action validates its therapeutic hypothesis.
-
Identifying Potential Drug-Drug Interactions: If the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), it could lead to multidrug resistance or interactions with other medications.[3]
-
Guiding Medicinal Chemistry Efforts: Permeability data provides critical feedback for structure-activity relationship (SAR) studies to optimize drug candidates.
This guide focuses on a pragmatic, two-tiered approach to permeability assessment that balances throughput with biological complexity.
A Tiered Approach to Permeability Assessment
We advocate for a tiered workflow for assessing the permeability of this compound. This approach uses a simple, cell-free assay for initial high-throughput screening, followed by a more complex, cell-based assay for confirmation and deeper mechanistic understanding.
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
3.1. Principle and Rationale
The PAMPA assay is a cell-free method that measures a compound's ability to diffuse passively through an artificial lipid membrane.[4][5][6] A filter plate's pores are coated with a lipid solution (e.g., lecithin in dodecane) to form a membrane separating a donor compartment (with the test compound) from an acceptor compartment.[4][7]
Why start with PAMPA?
-
Isolates Passive Diffusion: It specifically measures transcellular passive permeability, avoiding the complexities of active transport or metabolism.[4][8] This provides a clean baseline for a compound's lipophilicity-driven transport.
-
High Throughput & Cost-Effective: The 96-well format and simple setup make it ideal for screening multiple compounds or conditions early in the discovery process.[6]
-
Good Predictor: For compounds primarily absorbed via passive diffusion, PAMPA results correlate well with both Caco-2 data and in vivo GI absorption.[5][8]
Given that this compound is a planar, aromatic molecule, it is likely to have some degree of lipophilicity, making passive diffusion a probable route of entry. PAMPA is the perfect starting point to test this hypothesis.
3.2. Detailed Protocol for PAMPA
This protocol is adapted from standard methodologies.[4][7]
3.2.1. Materials and Reagents
| Reagent/Material | Details |
| Test Compound Stock | This compound, 10 mM in DMSO. |
| PAMPA Plate System | 96-well Donor (PVDF filter) and Acceptor plates. |
| PAMPA Lipid Solution | 2% (w/v) L-α-phosphatidylcholine (Lecithin) in dodecane. |
| Phosphate Buffered Saline (PBS) | pH 7.4, for both donor and acceptor buffers. |
| Control Compounds | High Permeability: Testosterone. Low Permeability: Atenolol. |
| Detection Method | UV-Vis Spectrophotometer or Fluorescence Plate Reader. Acridine derivatives are often fluorescent, which can simplify detection.[9] |
3.2.2. Experimental Workflow
Step-by-Step Procedure:
-
Prepare Lipid Membrane: Carefully pipette 5 µL of the 2% lecithin in dodecane solution onto the filter membrane of each well in the 96-well donor plate. Avoid touching the membrane with the pipette tip. Let the solvent evaporate for 5-10 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Donor Solutions:
-
Prepare a 500 µM working solution of this compound in PBS from the 10 mM DMSO stock. Causality Note: Keeping the final DMSO concentration below 1% is crucial to avoid solvent effects on the artificial membrane's integrity.
-
Prepare identical 500 µM solutions for the high permeability (Testosterone) and low permeability (Atenolol) controls.
-
-
Assay Incubation:
-
Add 200 µL of the test compound and control solutions to their designated wells in the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking (e.g., 50 rpm) to disrupt the unstirred water layer.[10]
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells. Given that this compound is an acridine, fluorescence spectroscopy is a highly sensitive and recommended detection method.[9] If fluorescence is not feasible, UV-Vis spectrophotometry or LC-MS/MS can be used.[4]
-
Prepare a standard curve to accurately quantify the concentrations.
-
3.3. Data Analysis and Interpretation
The primary output is the apparent permeability coefficient (Papp), often simplified to Pe in PAMPA.
Calculation of Permeability Coefficient (Pe):
The formula for calculating Pe (in cm/s) is: Pe = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
C_A : Compound concentration in the acceptor well at the end of incubation.
-
C_eq : Equilibrium concentration, calculated as (C_DV_D + C_AV_A) / (V_D + V_A).
-
C_D : Compound concentration in the donor well at the end of incubation.
-
V_D : Volume of the donor well (0.2 cm³).
-
V_A : Volume of the acceptor well (0.3 cm³).
-
A : Filter area (e.g., 0.3 cm²).
-
t : Incubation time in seconds (5 hours = 18,000 s).
Interpreting the Results:
The calculated Pe value allows for the classification of this compound's passive permeability.
| Permeability Class | Pe (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| Low | < 1 | < 50% |
| Medium | 1 - 10 | 50% - 89% |
| High | > 10 | > 90% |
| (Classification thresholds are a general guide and may vary slightly between labs) |
Self-Validation: The assay is considered valid if the high permeability control (Testosterone) shows high Pe values and the low permeability control (Atenolol) shows low Pe values, consistent with historical data.
Tier 2: Caco-2 Permeability Assay
4.1. Principle and Rationale
If this compound shows medium to high passive permeability in the PAMPA assay, the next logical step is to use a more biologically relevant model. The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[11][12][13] It uses human colon adenocarcinoma cells that, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-gp.[12][14]
Why use the Caco-2 assay?
-
Models Multiple Transport Routes: It can measure both passive transcellular/paracellular transport and active transport mechanisms (uptake and efflux).[12][13]
-
Identifies Efflux Substrates: By measuring permeability in both directions (apical-to-basolateral, A→B, and basolateral-to-apical, B→A), one can calculate an Efflux Ratio (ER). An ER > 2 strongly suggests the compound is actively pumped out of the cell by transporters like P-gp.[3][14] This is a critical piece of information, as many planar aromatic molecules are P-gp substrates.
-
Regulatory Acceptance: Caco-2 permeability data is well-regarded and considered sufficient by regulatory agencies like the FDA to support waivers for in vivo bioequivalence studies for highly permeable drugs.[11]
4.2. Detailed Protocol for Caco-2 Assay
This protocol requires sterile cell culture facilities and expertise.
4.2.1. Materials and Reagents
-
Caco-2 cells (from ATCC).
-
Cell Culture Medium: DMEM, high glucose, with 10% FBS, 1% non-essential amino acids, and 1% Pen-Strep.
-
Transwell® Permeable Supports: 24-well format, 0.4 µm pore size.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4 (apical and basolateral) or pH 6.5 (apical, to mimic the gut).
-
Monolayer Integrity Marker: Lucifer Yellow.
-
P-gp Inhibitor (optional): Verapamil.
4.2.2. Experimental Workflow
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[3]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be ≥ 200 Ω·cm².[10] This confirms the formation of tight junctions. A Lucifer Yellow rejection assay can also be performed; permeability should be very low (<1%).[3]
-
Transport Experiment (Bidirectional):
-
Wash the monolayers with pre-warmed (37°C) HBSS.
-
A→B Transport: Add the test compound (e.g., 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.
-
B→A Transport: Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.
-
Include positive (e.g., Propranolol) and negative (e.g., Atenolol) controls.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
Sampling and Analysis: At the end of the incubation, take samples from both donor and acceptor compartments and analyze the concentration of this compound, typically by LC-MS/MS for highest sensitivity and specificity.[12]
4.3. Data Analysis and Interpretation
Calculation of Apparent Permeability (Papp):
The Papp is calculated for both A→B and B→A directions: Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt : The rate of permeation of the drug across the cells (µmol/s).
-
A : Surface area of the membrane (cm²).
-
C_0 : Initial concentration in the donor chamber (µmol/cm³).
Calculation of Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)
Interpreting the Results:
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Class |
| < 1 | Low |
| 1 - 20 | Medium |
| > 20 | High |
-
Efflux Ratio (ER) > 2: Suggests active efflux. The experiment can be repeated in the presence of a P-gp inhibitor like verapamil. A significant reduction in the ER would confirm that this compound is a P-gp substrate.[3]
-
Papp (PAMPA) >> Papp (Caco-2 A→B): This discrepancy often indicates that the compound is subject to active efflux, as the cell-free PAMPA assay would overestimate its permeability.[8]
Conclusion
Determining the cell permeability of this compound is a non-negotiable step in its development as a potential therapeutic agent or biological tool. By employing a strategic, tiered approach—starting with the rapid and cost-effective PAMPA assay to quantify passive diffusion, followed by the mechanistically informative Caco-2 assay—researchers can build a comprehensive permeability profile. This data is essential for making informed decisions, guiding further studies, and ultimately understanding the compound's potential for success.
References
- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
Unveiling the Anticancer Potential of Methyl 9-Acridinecarboxylate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Acridine Scaffolds in Oncology
The acridine tricycle, a nitrogen-containing heterocyclic aromatic compound, has long been a privileged scaffold in the development of anticancer agents. Its planar structure allows for intercalation into DNA, a mechanism famously employed by early chemotherapeutics. However, the therapeutic potential of acridine derivatives extends far beyond simple DNA binding. Modern research has revealed a diverse array of mechanisms through which these compounds exert their cytotoxic effects, including the inhibition of topoisomerase enzymes, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.
This document provides a comprehensive guide to the preclinical evaluation of a specific acridine derivative, Methyl 9-Acridinecarboxylate , for its anticancer properties. As a Senior Application Scientist, this guide is structured to provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and reproducible investigation into the therapeutic potential of this compound.
Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Cytotoxicity
While specific mechanistic data for this compound is still emerging, the broader family of acridine derivatives offers significant insights into its likely modes of action. The primary anticancer effects of acridines are believed to stem from their ability to:
-
Induce Apoptosis: Acridine compounds are known to trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often mediated by the activation of caspase cascades, leading to the orderly dismantling of the cancer cell.
-
Promote Cell Cycle Arrest: By interfering with DNA replication and other critical cellular processes, acridine derivatives can cause cancer cells to halt their progression through the cell cycle, typically at the G2/M or S phase.[1] This prevents cell division and can ultimately lead to apoptosis.
The following diagram illustrates the potential signaling pathways that may be influenced by this compound, based on the known activities of related acridine compounds.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Methyl 9-acridinecarboxylate
Introduction: Unraveling Cellular Responses to Methyl 9-acridinecarboxylate
This compound is a derivative of acridine, a class of heterocyclic compounds known for their ability to intercalate into DNA.[1][2] This interaction with the fundamental molecule of life triggers a cascade of cellular responses, making it a compound of significant interest in cancer research and drug development.[1][3] The planar acridine ring structure allows it to insert between the base pairs of the DNA double helix, a mechanism that can interfere with critical cellular processes such as DNA replication and transcription.[1][4] This interference often leads to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][5]
Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a heterogeneous population.[6] By treating cells with this compound and subsequently analyzing them using flow cytometry, researchers can gain detailed insights into the compound's mechanism of action. This guide provides a comprehensive overview and detailed protocols for assessing the effects of this compound on the cell cycle, apoptosis, and DNA damage.
Mechanism of Action: DNA Intercalation and Cellular Consequences
The primary mechanism of action for acridine derivatives like this compound is their intercalation into DNA.[1] This process can lead to several downstream effects that are observable by flow cytometry:
-
Cell Cycle Arrest: By interfering with DNA replication, intercalating agents can cause cells to halt their progression through the cell cycle, often at the G2/M phase, to allow for DNA repair.[3][7] If the damage is too severe, the cell may be targeted for elimination.
-
Induction of Apoptosis: Significant DNA damage is a potent trigger for apoptosis.[8][9] The cell's internal machinery recognizes the irreparable damage and initiates a self-destruction sequence to prevent the propagation of mutations.
-
DNA Damage Response: The cell activates complex signaling pathways to detect and respond to DNA damage.[10][11] These pathways involve a host of proteins that can be tagged with fluorescent antibodies and quantified using flow cytometry.
Core Experimental Protocols
This section details the step-by-step protocols for analyzing the cellular effects of this compound using flow cytometry. It is crucial to include appropriate controls in every experiment, including an untreated cell population and a vehicle control (e.g., DMSO-treated cells).
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[12] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[6] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[12] Since PI cannot cross the membrane of live cells, fixation and permeabilization are required.
Materials:
-
Cell line of interest (e.g., A549, K562)[3]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer with 488 nm laser excitation
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (a dose-response experiment is recommended, e.g., 1 µM, 5 µM, 10 µM). Include an untreated and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel).
-
Data Analysis: Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters. Generate a histogram of the PI fluorescence intensity and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Interpretation:
| Treatment Group | % G0/G1 | % S | % G2/M |
| Untreated Control | 60-70% | 15-25% | 10-15% |
| Vehicle Control | 60-70% | 15-25% | 10-15% |
| This compound (Low Dose) | Variable | Variable | Increased |
| This compound (High Dose) | Variable | Decreased | Significantly Increased |
An accumulation of cells in the G2/M phase is indicative of cell cycle arrest, a common effect of DNA intercalating agents.[3][7]
Protocol 2: Apoptosis Detection using Annexin V and 7-AAD Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membranes (late apoptotic and necrotic cells). This dual-staining method allows for the differentiation of live cells (Annexin V- / 7-AAD-), early apoptotic cells (Annexin V+ / 7-AAD-), and late apoptotic/necrotic cells (Annexin V+ / 7-AAD+).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)
-
Flow cytometer with 488 nm laser excitation
Apoptosis Signaling Pathway:
Caption: Simplified overview of the intrinsic apoptotic pathway.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both the adherent and floating cell populations. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour. Use a 488 nm laser for excitation and collect the FITC and 7-AAD fluorescence signals.
-
Data Analysis: Create a dot plot of Annexin V-FITC versus 7-AAD. Delineate the four quadrants to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Data Interpretation:
| Quadrant | Annexin V | 7-AAD | Cell Population | Expected Trend with Treatment |
| Lower Left | - | - | Live | Decrease |
| Lower Right | + | - | Early Apoptotic | Increase |
| Upper Right | + | + | Late Apoptotic/Necrotic | Increase |
| Upper Left | - | + | Necrotic | Variable |
A dose-dependent increase in the percentage of Annexin V-positive cells is indicative of apoptosis induction.[2]
Protocol 3: DNA Damage Detection using γH2AX Staining
Principle: The phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest events in the DNA damage response, particularly at the sites of DNA double-strand breaks.[15] By using a fluorescently labeled antibody specific for γH2AX, the extent of DNA damage can be quantified on a per-cell basis using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Anti-γH2AX antibody (conjugated to a fluorochrome, e.g., Alexa Fluor® 488)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Experimental Workflow:
-
Cell Treatment and Harvesting: Follow steps 1-4 from Protocol 1.
-
Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions.
-
Antibody Staining: Wash the cells with Wash Buffer. Add the anti-γH2AX antibody at the recommended dilution and incubate in the dark.
-
Washing: Wash the cells to remove unbound antibody.
-
Flow Cytometry Acquisition: Resuspend the cells in Wash Buffer and analyze on a flow cytometer.
-
Data Analysis: Generate a histogram of the γH2AX fluorescence intensity. An increase in the mean fluorescence intensity (MFI) of the treated cells compared to the control indicates an increase in DNA damage.
Data Interpretation:
| Treatment Group | Mean Fluorescence Intensity (MFI) of γH2AX |
| Untreated Control | Baseline |
| Vehicle Control | Baseline |
| This compound | Increased |
A significant rightward shift in the histogram peak for treated cells indicates the induction of DNA damage.
Concluding Remarks
The protocols outlined in this guide provide a robust framework for characterizing the cellular effects of this compound. By employing a multi-parametric approach using flow cytometry, researchers can dissect the compound's impact on cell cycle progression, apoptosis, and DNA damage. These insights are invaluable for understanding the fundamental mechanisms of drug action and for the development of novel therapeutic strategies.
References
- 1. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular DNA damage produced by a series of diacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage by antitumor acridines mediated by mammalian DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The action of the DNA intercalating agents 4'-(9-acridinylamino) methanesulphon-m-anisidide and 1,4-bis(butylamino) benzo[g]phthalazine in U-937 human promonocytic cells: relationship between cell cycle and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the DNA damage response and repair in cancer through nucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. usbio.net [usbio.net]
- 14. scbt.com [scbt.com]
- 15. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Methyl 9-acridinecarboxylate" solubility issues in aqueous buffer
Welcome to the technical support center for Methyl 9-acridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the common solubility challenges encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific principles and practical methodologies to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound (CAS 5132-81-0) is a derivative of acridine, a nitrogen-containing heterocyclic compound.[1][2][3][4] Its structure consists of a planar, tricyclic aromatic acridine core with a methyl ester group at the 9-position.[4] The large, hydrophobic nature of the acridine ring system results in inherently low solubility in water and neutral aqueous buffers. This poor solubility can present significant challenges in a variety of experimental settings, particularly in biological assays that require the compound to be in a dissolved state to interact with its target.
Q2: Is this compound soluble in any common solvents?
Yes, technical data sheets specify that this compound is soluble in chloroform.[1][3] While this information is useful for certain applications, chloroform is not compatible with most biological systems. For researchers in the life sciences, the more relevant question is its solubility in biocompatible solvents that can be used to create concentrated stock solutions.
Q3: What is the recommended approach for preparing a working solution of this compound for use in aqueous buffers?
The most common and recommended method for preparing aqueous working solutions of poorly soluble compounds like this compound is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer to the final working concentration.
Q4: Which organic solvents are recommended for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological assays. Other potential options include ethanol and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experiment, including potential solvent effects on your biological system.
Troubleshooting Guide: Tackling Solubility Issues Head-On
This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific problems you may encounter.
Problem 1: I've tried to dissolve this compound directly in my aqueous buffer, but it won't go into solution. What should I do?
Cause: As mentioned, the direct dissolution of this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature.
Solution:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add a small volume of a water-miscible organic solvent (DMSO is recommended) to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved. It is common to prepare stock solutions at concentrations of 10-50 mM, but the maximum concentration should be empirically determined.
-
-
Dilute the Stock Solution:
-
Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Problem 2: When I dilute my DMSO stock solution into my aqueous buffer, a precipitate forms. How can I prevent this?
Cause: This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The introduction of the aqueous buffer reduces the overall solvating power of the solvent system.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Reduce the Percentage of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept to a minimum, typically below 1% (v/v), to avoid solvent-induced artifacts in biological assays. However, a slightly higher percentage of co-solvent may be necessary to maintain solubility. It is important to run a vehicle control with the same concentration of the organic solvent to account for any effects of the solvent itself.
-
Use of Solubilizing Agents (Excipients): For more challenging cases, the inclusion of pharmaceutically acceptable solubilizing agents can be considered. These can include surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins. The choice and concentration of these agents must be carefully validated for compatibility with your experimental system.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 237.25 g/mol * 1 mL = 0.0023725 g = 2.37 mg
-
-
Weigh the compound: Carefully weigh out 2.37 mg of this compound and place it in a clean microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Close the tube tightly and vortex the mixture vigorously until the solid is completely dissolved. If necessary, place the tube in a sonicator bath for a few minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow: Preparing a Working Solution and Assessing Solubility
Caption: Workflow for preparing and assessing the solubility of this compound.
Data Summary: Factors Influencing Solubility
| Factor | Effect on Solubility of Hydrophobic Compounds | Recommendations for this compound |
| pH | Can significantly alter the ionization state and solubility of compounds with ionizable groups. | Empirically test a range of buffer pH values. Acridine derivatives may show increased solubility in acidic conditions. |
| Temperature | Solubility generally increases with temperature, but this may not be practical for all experimental setups. | Gentle warming may aid in the initial dissolution of the stock solution, but ensure the compound is stable at elevated temperatures. |
| Co-solvents | Water-miscible organic solvents (e.g., DMSO, ethanol) can significantly increase the solubility of hydrophobic compounds in aqueous solutions. | The use of a DMSO stock solution is the primary recommended method. |
| Excipients | Surfactants and cyclodextrins can form micelles or inclusion complexes to enhance solubility. | Consider as a secondary strategy if other methods fail. Requires careful validation for experimental compatibility. |
Visualizing the Dissolution Process
The following diagram illustrates the principle of using a co-solvent to overcome solubility challenges.
Caption: Comparison of direct dissolution versus the co-solvent method.
Final Recommendations
For successful experimentation with this compound, a systematic approach to solubilization is key. Always begin by preparing a concentrated stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous buffer, do so with vigorous mixing and be prepared to adjust the final concentration to stay below the compound's solubility limit in the final solvent system. For persistent issues, a systematic evaluation of buffer pH and the potential inclusion of solubilizing agents may be necessary.
References
Technical Support Center: A Guide to Improving the Yield of Methyl 9-Acridinecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 9-acridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and logical synthetic route is a three-step process. It begins with a copper-catalyzed Ullmann condensation to form an N-arylanthranilic acid derivative. This intermediate is then cyclized under acidic conditions to yield the rigid acridone core with a carboxylic acid at the 9-position. The final step is the esterification of this carboxylic acid to the methyl ester.
Q2: Why is the Ullmann condensation often a low-yielding step?
A2: The Ullmann condensation is notorious for requiring harsh reaction conditions, such as high temperatures and polar aprotic solvents.[1] The reaction is sensitive to the purity of reactants and the nature of the copper catalyst. Inactivating the catalyst or the presence of moisture can significantly reduce the yield.
Q3: What are the key safety precautions for this synthesis?
A3: This synthesis involves high temperatures, strong acids (sulfuric acid or polyphosphoric acid), and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When working with strong acids, be particularly cautious of their corrosive nature and exothermic reactions when mixed with water.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Troubleshooting Guide
This section is designed to address specific issues that may arise during the synthesis of this compound, broken down by each of the three key steps.
Step 1: Ullmann Condensation for N-(2-carboxyphenyl)anthranilic acid
| Symptom | Possible Cause | Suggested Solution |
| Low to no yield of N-(2-carboxyphenyl)anthranilic acid | 1. Inactive Copper Catalyst: The surface of the copper powder may be oxidized. 2. Insufficient Temperature: The reaction requires high temperatures to proceed efficiently.[1] 3. Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction. | 1. Activate the Copper Catalyst: Wash the copper powder with a dilute acid (e.g., HCl) to remove the oxide layer, followed by water, ethanol, and ether washes, and dry under vacuum. 2. Ensure Adequate Heating: Use a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) and maintain a consistent temperature of 150-210 °C.[1][2] 3. Use Anhydrous Conditions: Dry all glassware in an oven before use and use anhydrous solvents and reagents. |
| Formation of a dark, tarry reaction mixture | Side Reactions and Decomposition: At the high temperatures required for the Ullmann condensation, starting materials or the product may decompose, leading to polymerization and tar formation. | Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting materials are consumed, cool the reaction down to prevent product degradation. Using a lower, yet effective, temperature for a longer duration might also be beneficial. |
| Difficulty in isolating the product | Product Precipitation: The product may precipitate out with unreacted starting materials and copper salts, making purification difficult. | Careful Workup Procedure: After cooling, the reaction mixture should be poured into a large volume of water. The product can then be precipitated by acidification with an acid like acetic acid.[2] The crude product can be further purified by dissolving it in an aqueous sodium carbonate solution and re-precipitating with acid.[2] |
Step 2: Cyclization to 9-Acridone-carboxylic acid
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 9-Acridone-carboxylic acid | 1. Incomplete Cyclization: The intramolecular Friedel-Crafts acylation may not have gone to completion. 2. Side Reactions: The presence of two carboxylic acid groups could lead to intermolecular reactions or decarboxylation at high temperatures. | 1. Use a Strong Dehydrating Agent: Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used and are effective.[3] Ensure the reaction is heated for a sufficient amount of time. 2. Control Reaction Temperature: While heat is necessary, excessive temperatures can promote side reactions. A water bath or oil bath can provide more controlled heating. |
| Product is a dark or discolored solid | Impurities from the previous step or decomposition: Colored impurities from the Ullmann condensation can be carried over, or the product may have partially decomposed under the harsh acidic conditions. | Purify the Intermediate: Ensure the N-(2-carboxyphenyl)anthranilic acid is thoroughly purified before the cyclization step. Recrystallization is an effective method.[2] The final acridone product can also be purified by recrystallization. |
| The product is insoluble in common organic solvents | Planar and Polar Nature of Acridones: Acridone derivatives are often poorly soluble due to their planar structure, which allows for strong intermolecular π-π stacking, and the presence of the polar carbonyl and carboxylic acid groups.[4] | Use High-Boiling Point Polar Solvents for Purification: For recrystallization, consider solvents like DMF, dimethyl sulfoxide (DMSO), or acetic acid.[4] |
Step 3: Esterification to this compound
| Symptom | Possible Cause | Suggested Solution |
| Incomplete esterification reaction | 1. Equilibrium Limitation of Fischer Esterification: The Fischer esterification is a reversible reaction.[5] 2. Low Solubility of the Starting Material: The 9-Acridone-carboxylic acid may not be fully dissolved in the methanol, limiting its availability to react. | 1. Drive the Equilibrium: Use a large excess of methanol, which also serves as the solvent.[6] Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus. 2. Improve Solubility: While the solubility in methanol might be low, the acidic conditions of the Fischer esterification can help to protonate the acridone nitrogen, which may slightly improve solubility. Ensure vigorous stirring and a sufficient reaction time. |
| Hydrolysis of the ester during workup | Presence of water and acid: The ester can be hydrolyzed back to the carboxylic acid if exposed to acidic aqueous conditions for a prolonged period. | Neutralize the Acid Promptly: During the workup, carefully neutralize the acid catalyst with a base like sodium bicarbonate solution. Extract the product into an organic solvent quickly. |
| Difficulty in purifying the final product | Similar Polarity of Starting Material and Product: The starting carboxylic acid and the final methyl ester may have similar polarities, making chromatographic separation challenging. | Recrystallization: Recrystallization is often an effective method for purifying solid organic compounds.[7][8] A suitable solvent system will need to be determined empirically. Column chromatography can also be used, but a carefully chosen eluent system will be necessary to achieve good separation.[9] |
Experimental Protocols
Step 1: Synthesis of N-(2-carboxyphenyl)anthranilic acid
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chlorobenzoic acid (1.0 eq), anthranilic acid (1.0 eq), anhydrous potassium carbonate (1.1 eq), copper powder (0.05 eq), and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to 150-160 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large beaker of water.
-
Acidify the aqueous solution with glacial acetic acid until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with hot water.
-
For further purification, dissolve the crude solid in a minimal amount of hot 5% aqueous sodium carbonate solution, treat with activated charcoal, and filter while hot.
-
Acidify the hot filtrate with glacial acetic acid to re-precipitate the purified N-(2-carboxyphenyl)anthranilic acid.[2]
-
Collect the purified product by vacuum filtration, wash with hot water, and dry under vacuum.
Step 2: Synthesis of 9-Acridone-carboxylic acid
-
In a round-bottom flask, carefully add the purified N-(2-carboxyphenyl)anthranilic acid (1.0 eq) to an excess of concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture on a water bath or in an oil bath at 100-120 °C for 2-4 hours. The solution will typically develop a deep color.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.
-
A solid precipitate of 9-Acridone-carboxylic acid will form. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.
-
Dry the product under vacuum.
Step 3: Synthesis of this compound
-
Suspend the dry 9-Acridone-carboxylic acid (1.0 eq) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Reflux the mixture with stirring for 12-24 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.[9][10]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| N-(2-carboxyphenyl)anthranilic acid | C₁₄H₁₁NO₄ | 257.24 | Off-white to light brown solid |
| 9-Acridone-carboxylic acid | C₁₄H₉NO₃ | 239.23 | Yellow to orange solid |
| This compound | C₁₅H₁₁NO₂ | 237.25 | Yellow solid |
Visualizations
Overall Synthesis Workflow
Caption: Three-step synthesis of this compound.
Mechanism of Cyclization and a Potential Side Reaction
Caption: Desired cyclization vs. a potential side reaction.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. m.youtube.com [m.youtube.com]
"Methyl 9-acridinecarboxylate" degradation in DMSO solution
Welcome to the technical support center for Methyl 9-acridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this compound, particularly its stability in dimethyl sulfoxide (DMSO) solutions. Our goal is to provide expert, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered by researchers working with this compound in DMSO.
Question 1: I've observed a decrease in the expected activity of my this compound solution over time. Is the compound degrading?
Answer: Yes, a loss of activity is a primary indicator of compound degradation. This compound, like many esters with photoactive cores, can be susceptible to degradation in solution. The two most probable degradation pathways in a typical laboratory setting are hydrolysis and photodegradation .
-
Hydrolysis: The ester group is susceptible to hydrolysis, which converts the methyl ester into 9-acridinecarboxylic acid and methanol. This reaction is significantly accelerated by the presence of water. Since DMSO is highly hygroscopic, it readily absorbs ambient moisture, making water-mediated hydrolysis a major concern.[1][2] Furthermore, this process can be catalyzed by trace amounts of acid or base. The polar aprotic nature of DMSO can enhance the rate of base-catalyzed hydrolysis by destabilizing anionic nucleophiles like the hydroxide ion (OH⁻), making even trace amounts of contaminants highly effective at promoting degradation.[3]
-
Photodegradation: The acridine core is a well-known chromophore that absorbs UV and visible light. This absorption can lead to photochemical reactions that alter the molecule's structure, leading to a loss of the desired biological activity.[4] Storing solutions in clear vials on a lab bench exposed to ambient or direct light is a common cause of this issue.[1]
To confirm degradation, we recommend performing an analytical check using High-Performance Liquid Chromatography (HPLC). A fresh solution should show a single major peak corresponding to the parent compound. A degraded sample will show a decrease in the area of this parent peak and the appearance of new peaks corresponding to degradation products.
Question 2: What are the likely degradation products, and how can I identify them?
Answer: The most probable degradation product from hydrolysis is 9-acridinecarboxylic acid . Photodegradation can result in a more complex mixture of products.
Identifying these products typically requires a combination of chromatographic and spectroscopic techniques. An HPLC method can separate the parent compound from its degradants.[5] Subsequent analysis of the collected fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective way to identify the mass of the degradation products.[6] For the primary hydrolysis product, you would expect to find a compound with a molecular weight corresponding to 9-acridinecarboxylic acid.
Below is a diagram illustrating the most likely degradation pathway.
Caption: Proposed degradation pathways for this compound.
Question 3: My DMSO is high-purity grade. Why is degradation still an issue?
Answer: While starting with high-purity, anhydrous DMSO is critical, the solvent's properties and handling procedures are often the root cause of degradation.
-
Hygroscopicity: DMSO is extremely effective at absorbing water from the atmosphere.[1] Every time the stock bottle or your solution vial is opened, it is exposed to ambient humidity. Over time, the water content in your DMSO can become significant enough to facilitate hydrolysis of the ester.
-
Contamination: Improper handling can introduce contaminants. Using non-inert containers or caps can lead to leaching.[7] Repeatedly entering a stock bottle with different pipettes can introduce trace impurities that may catalyze degradation.
-
Storage Conditions: Even high-purity DMSO solutions will not protect the compound from light. If solutions are not stored in amber vials or in the dark, photodegradation will occur regardless of solvent purity.[1] Similarly, storing solutions at elevated temperatures (e.g., on a heated instrument deck for extended periods) can accelerate hydrolysis.
The table below summarizes common issues and solutions.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Gradual loss of activity in older stock solutions. | Hydrolysis due to water absorption by DMSO. | Aliquot stock solutions into smaller, single-use volumes. Use vials with tight-fitting septa caps. Store in a desiccator. |
| Rapid loss of activity, especially for benchtop solutions. | Photodegradation from ambient light exposure. | Store all solutions in amber glass vials.[2] When not in use, keep vials in a dark drawer or storage box. |
| Inconsistent results between different aliquots. | Contamination; temperature fluctuations. | Use high-purity (≥99.9%) DMSO.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] |
| Appearance of unknown peaks in HPLC analysis. | Compound degradation and/or reaction with DMSO or its impurities. | Confirm the identity of degradants using LC-MS. Perform a forced degradation study (see Protocol 1) to understand stability limits. |
Protocols for Ensuring Compound Integrity
To empower researchers, we provide the following detailed protocols for stability testing and proper solution handling.
Protocol 1: Forced Degradation Study to Assess Stability
This protocol helps determine the intrinsic stability of this compound under accelerated stress conditions, which is a standard practice in pharmaceutical development.[6][9][10]
Objective: To identify the degradation susceptibility to hydrolysis, heat, and light.
Materials:
-
This compound
-
HPLC-grade DMSO (anhydrous)
-
HPLC-grade water
-
HPLC system with UV detector
-
Amber and clear glass HPLC vials with caps
-
Calibrated oven
-
Photostability chamber (or a light source emitting UV/visible light)
Workflow Diagram:
Caption: Experimental workflow for the forced degradation study.
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. This will be your T=0 sample.
-
Aliquot for Stress Conditions: Dispense the stock solution into separate vials for each condition:
-
Control: Store in an amber vial at -20°C.
-
Hydrolytic Stress: In an amber vial, mix 950 µL of the stock solution with 50 µL of HPLC-grade water. Store at room temperature.
-
Thermal Stress: Store the stock solution (anhydrous DMSO) in an amber vial in an oven set to 60°C.
-
Photolytic Stress: Store the stock solution (anhydrous DMSO) in a clear glass vial in a photostability chamber or under a broad-spectrum light source at room temperature.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each stress condition. Dilute appropriately for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. Monitor the chromatograms for:
-
A decrease in the peak area of the parent compound.
-
The emergence and growth of new peaks (degradants).
-
-
Data Interpretation: Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the T=0 or control sample. A degradation of 5-20% is typically sufficient to demonstrate the degradation pathway.[9]
Protocol 2: Best Practices for Preparation and Storage of DMSO Stock Solutions
Following these steps will maximize the shelf-life and reproducibility of your this compound solutions.
Objective: To minimize degradation during routine laboratory storage.
Materials & Best Practices:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO (≥99.9% pure, <0.1% water).[7] | Minimizes the primary reactant (water) for hydrolysis. Prevents impurities from catalyzing degradation. |
| Containers | Use amber glass vials with PTFE-lined screw caps or septa.[1][7] | Glass is inert.[1] Amber color protects against light.[1] PTFE liners provide a strong chemical barrier and tight seal to prevent moisture ingress.[8] |
| Preparation | Work in an environment with low humidity if possible. Uncap the main DMSO stock bottle for the minimum time required. | DMSO is highly hygroscopic and will rapidly absorb atmospheric moisture.[2] |
| Aliquoting | Prepare multiple, small-volume, single-use aliquots from a freshly made concentrated stock. | This avoids repeated warming/cooling cycles of the main stock and minimizes contamination and water absorption from repeated openings.[8] |
| Storage Temp. | For long-term storage, store at -20°C or -80°C.[8] | Low temperatures significantly slow the rate of chemical reactions, including hydrolysis. |
| Light Exposure | Always store in the dark (e.g., inside a freezer box within the freezer). | Prevents photodegradation of the light-sensitive acridine core.[1] |
| Handling | Thaw aliquots to room temperature before opening. Use immediately after thawing. Do not refreeze partially used aliquots. | Prevents condensation from forming inside the cold vial upon opening, which introduces water. Avoids freeze-thaw cycles that can damage compounds.[8] |
By implementing these protocols and understanding the chemical vulnerabilities of this compound, researchers can ensure the integrity of their stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 2. quora.com [quora.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 8. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijsdr.org [ijsdr.org]
Technical Support Center: Troubleshooting Low Cytotoxicity of Methyl 9-acridinecarboxylate
Welcome to the technical support resource for researchers utilizing Methyl 9-acridinecarboxylate. This guide is designed to provide in-depth troubleshooting for a common issue encountered during in vitro studies: lower-than-expected cytotoxic activity. As Senior Application Scientists, we have structured this guide to walk you through a logical diagnostic process, from foundational checks to more complex biological considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Pathways
Our troubleshooting philosophy is to first eliminate common experimental variables before investigating complex, compound-specific issues. This process is outlined in the workflow below.
Diagram 1: Troubleshooting Workflow for Low Cytotoxicity
A step-by-step decision tree to diagnose potential causes of low compound efficacy in vitro.
Part 1: Compound-Related Issues
The most frequent cause of low in vitro activity is related to the physical and chemical properties of the compound itself.
Q1: My compound shows no effect. Could it be a solubility issue?
Answer: Absolutely. This is the most critical first check. This compound is listed as soluble in chloroform[1][2], a solvent incompatible with cell culture. You are likely using a vehicle like DMSO to create a stock solution, which is then diluted into your aqueous culture medium. If the compound precipitates out of the medium, its effective concentration available to the cells is drastically reduced.[3]
Troubleshooting Steps:
-
Visual Inspection: After adding your compound dilutions to the wells (with medium but without cells), inspect the plate under a microscope. Look for crystals or precipitate, which can be immediate or form over time.
-
Solubility Limit Test: Determine the solubility limit of your compound in the final assay medium before conducting a full cytotoxicity experiment.[3]
Protocol 1: Assessing Compound Solubility in Culture Medium
-
Prepare Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions in Medium: Prepare serial dilutions of your compound directly in your complete cell culture medium (including serum) to match the final concentrations you plan to test. For example, to achieve a final concentration of 100 µM with a 0.5% DMSO concentration, add 5 µL of a 20X (2 mM) DMSO stock to 995 µL of medium.
-
Incubate and Observe: Incubate these solutions under the same conditions as your experiment (37°C, 5% CO₂).
-
Check for Turbidity: After a short incubation (e.g., 30 minutes) and at the end of your planned experimental duration (e.g., 48 hours), measure the turbidity of the solutions using a plate reader at a wavelength of 600 nm or higher to avoid absorbance from the compound itself.[3] An increase in absorbance indicates precipitation. Alternatively, visually inspect for precipitate under a microscope.
-
Action: Any concentration that shows precipitation should be considered invalid in your cytotoxicity results.[3] If your planned effective concentrations are precipitating, consider using a solubilizing agent or reformulating the delivery vehicle.
Q2: I've confirmed solubility, but the cytotoxicity is still low. Am I using the right concentration?
Answer: It's possible the effective concentration range is narrower or higher than you are testing. For novel compounds, it's crucial to screen a very broad range of concentrations to establish a dose-response curve. Some acridine derivatives show potent activity in the micromolar range.[4]
Troubleshooting Steps:
-
Widen the Range: Test a broad concentration range using a log or semi-log dilution series, for example, from 10 nM to 100 µM. This helps ensure you do not miss a narrow window of activity.
-
Review Literature: Search for published data on similar acridine derivatives to get a sense of their typical IC₅₀ values. For instance, some derivatives show IC₅₀ values ranging from 0.125 to 0.352 µM in cell lines like A-549 and MCF-7.[5]
Q3: Could my compound be degrading in the culture medium during the experiment?
Answer: Yes, compound instability is a common issue. Components in cell culture media, exposure to light, or pH can cause degradation over long incubation periods (24-72 hours).[6][7]
Troubleshooting Steps:
-
Always Use Fresh Stock: Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles.[8]
-
Protect from Light: Acridine compounds are planar aromatic systems that can be light-sensitive. Protect your stock solutions and experimental plates from direct light.
-
Stability Assessment (Advanced): For a rigorous check, incubate the compound in the culture medium for the duration of your experiment (e.g., 72 hours). Then, use an analytical method like LC-MS to measure the concentration of the parent compound remaining in the solution.[6] This can confirm if degradation is occurring.
Part 2: Assay and Experimental Design
If you have ruled out compound-related issues, the next step is to scrutinize your experimental setup.
Q4: I see cell death under the microscope, but my MTT assay shows high viability. Why?
Answer: This points to a mismatch between the assay's endpoint and the compound's mechanism of action. An MTT assay measures mitochondrial reductase activity, which is a proxy for metabolic health. If your compound induces cell death through a mechanism that doesn't immediately impact mitochondrial function, the MTT assay will give a misleading result.
Acridine derivatives are known to function as DNA intercalators and topoisomerase inhibitors, which ultimately triggers apoptosis or cell cycle arrest.[4][9][10] These processes may not cause an immediate drop in metabolic activity.
Diagram 2: Proposed Mechanism of Acridine Derivatives
Simplified pathway showing DNA intercalation and topoisomerase inhibition leading to cell death.
Troubleshooting Steps:
-
Use an Orthogonal Assay: Confirm your findings with an assay that measures a different cell death endpoint.
| Assay Type | Principle | When to Use |
| MTT / WST-1 | Measures metabolic activity (mitochondrial reductase). | Good for general viability screening, but can be misleading. |
| LDH Release | Measures Lactate Dehydrogenase released from cells with compromised plasma membranes (necrosis). | Excellent for confirming membrane integrity loss. |
| Crystal Violet | Stains the DNA of adherent cells, providing a measure of total cell biomass remaining. | Simple, robust endpoint for cell number. |
| Annexin V/PI | Uses flow cytometry or imaging to distinguish between live, apoptotic, and necrotic cells. | Provides detailed mechanistic insight into the mode of cell death. |
Q5: How long should I incubate the cells with the compound?
Answer: The cytotoxic effect may be time-dependent. A short incubation might not be sufficient for the compound to engage its target and trigger downstream cell death pathways.
-
Recommendation: Perform a time-course experiment, measuring cytotoxicity at 24, 48, and 72 hours to capture both early and late-onset effects.[11]
Part 3: Biological System Considerations
Q6: Could my cell line be resistant to this compound?
Answer: Yes. Different cancer cell lines have varying sensitivities to anticancer agents due to differences in gene expression, such as drug efflux pumps (e.g., P-glycoprotein) or mutations in the drug's target (e.g., topoisomerase).
-
Recommendation: Test this compound on a panel of different cell lines, ideally from different tissue origins. If possible, include a cell line known to be sensitive to other topoisomerase inhibitors like doxorubicin or etoposide as a positive control.
Q7: My results are inconsistent between experiments. What should I check?
Answer: High variability often points to issues with cell health or experimental technique.[8]
-
Cell Health: Use cells that are in the logarithmic growth phase and at a low passage number. Over-confluent or high-passage cells can have altered phenotypes and stress responses.[8]
-
Seeding Density: Ensure a homogenous cell suspension and consistent seeding density across all wells. Too few or too many cells can lead to unreliable results.[8] A typical density for a 96-well plate is 5,000-10,000 cells/well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentration. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data.[11]
-
Pipetting Accuracy: Ensure pipettes are calibrated and use consistent technique, especially during serial dilutions.
Protocol 2: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO at the same final concentration as the highest compound dose) and untreated controls.[11]
-
Incubation: Incubate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100. Plot the % viability against the compound concentration to determine the IC₅₀ value.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Interest of Acridine Derivatives in the Anticancer Chemotherapy - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Interest of Acridine Derivatives in the Anticancer Chemotherapy - ProQuest [proquest.com]
- 10. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Methyl 9-acridinecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 9-acridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction conditions and achieve reliable, high-yield results.
I. Synthetic Workflow Overview
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the formation of the core acridine scaffold, specifically 9-acridinecarboxylic acid. The second stage is the esterification of this carboxylic acid to yield the desired methyl ester.
II. Troubleshooting Guide: Stage 1 - Synthesis of 9-Acridinecarboxylic Acid
This stage is often the most challenging, with two critical steps: the formation of the N-phenylanthranilic acid precursor via Ullmann condensation and its subsequent cyclization.
A. Ullmann Condensation for N-Phenylanthranilic Acid
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[1] Common issues include low yields and difficult purification.
Question: My Ullmann condensation is giving a very low yield of N-phenylanthranilic acid. What are the likely causes and how can I improve it?
Answer:
Low yields in the Ullmann condensation are a frequent challenge. Here’s a systematic approach to troubleshooting:
-
Copper Catalyst Activity: The reactivity of the copper catalyst is paramount.
-
Insight: Commercially available copper powder can have a passivating oxide layer. "Activated" copper is often required.
-
Solution: Prepare fresh activated copper powder by reducing a copper(II) salt (e.g., copper sulfate with zinc dust) immediately before use. Alternatively, consider using copper(I) salts like CuI, which can be more reactive.
-
-
Reaction Temperature and Solvent: Traditional Ullmann reactions require high temperatures (often >150 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[1]
-
Insight: Insufficient temperature will lead to a sluggish or stalled reaction. However, excessively high temperatures can cause decomposition of starting materials and products.
-
Solution: Ensure your reaction is reaching the target temperature. If you suspect decomposition, consider using a lower boiling solvent and extending the reaction time. Some modern protocols utilize ionic liquids which can improve yields.[2]
-
-
Base and Stoichiometry: An appropriate base is crucial to neutralize the HX formed during the reaction.
-
Insight: The choice and amount of base can significantly impact the reaction rate and yield.
-
Solution: Anhydrous potassium carbonate is a common and effective base. Ensure it is finely powdered and thoroughly dried before use. Using a slight excess (1.5-2 equivalents) is often beneficial.
-
-
Side Reaction: Dehalogenation: A common side product is the dehalogenated starting material (e.g., benzoic acid from o-chlorobenzoic acid).
-
Insight: This side reaction is often promoted by moisture and impurities in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas (nitrogen or argon) before heating to minimize oxidative side reactions.
-
-
Modern Enhancements: Microwave and Ultrasound:
-
Insight: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[3] Ultrasound can also enhance the reaction rate by disrupting the copper surface and improving mass transfer.[4]
-
Solution: If available, explore microwave-assisted or ultrasonic-promoted reaction conditions. These can often be performed under milder conditions and in shorter times.
-
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |
| Temperature | 150-210 °C | 130-150 °C | Room Temp. to 90 °C |
| Time | 12-24 hours | 10-30 minutes | 20-60 minutes |
| Typical Yield | 30-60% | 45-90% | 70-90% |
| Notes | High-boiling solvent | Can be solvent-free | Can use water as solvent |
Table 1: Comparison of reaction conditions for Ullmann condensation.
B. Cyclization to 9-Acridinecarboxylic Acid
The Bernthsen acridine synthesis is a classical method involving the reaction of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride at high temperatures.[5]
Question: The Bernthsen cyclization of my N-phenylanthranilic acid is resulting in a dark, tarry mixture with very little of the desired product. What's going wrong?
Answer:
Charring and low yields are common pitfalls of the Bernthsen synthesis due to the harsh reaction conditions. Here are key areas to focus on for optimization:
-
Temperature Control: This is the most critical parameter.
-
Insight: The traditional method requires temperatures of 200-270 °C, which can easily lead to decomposition.[6]
-
Solution:
-
Use a sand bath or a heating mantle with a temperature controller for precise temperature management.
-
Consider using polyphosphoric acid (PPA) as a catalyst, which can facilitate the reaction at lower temperatures, although yields may still be modest.[6]
-
The most significant improvement is the use of microwave irradiation. This technique allows for rapid heating to the target temperature, significantly reducing reaction times (from hours to minutes) and minimizing the formation of degradation byproducts.[7][8]
-
-
-
Reagent Purity and Ratios:
-
Insight: Impurities in the N-phenylanthranilic acid can act as catalysts for polymerization and charring at high temperatures. The ratio of reactants and catalyst is also important.
-
Solution:
-
-
Work-up Procedure:
-
Insight: The crude product is often mixed with the catalyst and byproducts, making isolation challenging.
-
Solution: A common work-up involves carefully quenching the reaction mixture, followed by basification (e.g., with aqueous ammonia) to precipitate the crude product and dissolve the zinc salts. The crude product can then be collected by filtration.[7]
-
Alternative Cyclization Route:
An alternative to the high-temperature Bernthsen synthesis is to first convert the N-phenylanthranilic acid to 9-chloroacridine using a reagent like phosphorus oxychloride (POCl₃).[10] The 9-chloroacridine can then be converted to 9-cyanoacridine and subsequently hydrolyzed to 9-acridinecarboxylic acid. While this is a multi-step process, it often provides a cleaner product with higher overall yields.
III. Troubleshooting Guide: Stage 2 - Esterification
The Fischer esterification is an equilibrium-controlled reaction.[11] Therefore, optimizing conditions to favor product formation is key.
Question: My Fischer esterification of 9-acridinecarboxylic acid is incomplete, and I have a significant amount of starting material remaining. How can I drive the reaction to completion?
Answer:
Incomplete conversion in a Fischer esterification is a classic problem related to the reaction equilibrium. Here’s how to shift the equilibrium towards the formation of this compound:
-
Use of Excess Alcohol:
-
Insight: According to Le Châtelier's principle, increasing the concentration of one of the reactants will shift the equilibrium to the product side.
-
Solution: Use a large excess of methanol. Often, using methanol as the solvent is the most practical approach. This ensures a high concentration of the alcohol throughout the reaction. Studies have shown that increasing the excess of alcohol can dramatically increase the yield of the ester.[11]
-
-
Removal of Water:
-
Insight: Water is a product of the reaction. Removing it as it forms will prevent the reverse reaction (ester hydrolysis) from occurring.
-
Solution:
-
Dehydrating Agent: While not always necessary when using a large excess of alcohol, a dehydrating agent can be added. However, care must be taken as this can complicate the work-up.
-
Dean-Stark Trap: For higher boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water. This is less practical for methanol due to its low boiling point.
-
-
-
Acid Catalyst:
-
Insight: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[11]
-
Solution: Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts. Use a catalytic amount (typically 1-5 mol%).
-
-
Steric Hindrance:
-
Insight: The 9-position of the acridine ring is sterically hindered, which can slow down the rate of esterification.
-
Solution: If the reaction is sluggish even with excess methanol and an acid catalyst, you may need to increase the reaction time or temperature (reflux). If Fischer esterification remains problematic, consider alternative methods for esterifying sterically hindered carboxylic acids, such as using dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) or converting the carboxylic acid to the more reactive acid chloride followed by reaction with methanol.
-
| Parameter | Standard Conditions | To Drive to Completion | For Sterically Hindered Acids |
| Methanol | 1.2-2 equivalents | Large excess (solvent) | 1.2-2 equivalents |
| Catalyst | H₂SO₄ or p-TsOH (cat.) | H₂SO₄ or p-TsOH (cat.) | DCC/DMAP or convert to acid chloride |
| Temperature | Reflux | Reflux | Room temp. to reflux |
| Time | 4-8 hours | 12-24 hours | 2-12 hours |
| Notes | Equilibrium may not favor product | Pushes equilibrium to product | Avoids harsh acidic conditions |
Table 2: Esterification conditions for 9-acridinecarboxylic acid.
IV. Purification and Characterization
Question: What is the best way to purify the final product, this compound?
Answer:
A multi-step purification process is often necessary to obtain highly pure this compound.
-
Initial Work-up: After the esterification, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and the acid catalyst. This is followed by a wash with brine.
-
Column Chromatography: The crude product is then purified by silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Recrystallization: The fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
V. Frequently Asked Questions (FAQs)
Q1: Can I use other methods besides Ullmann condensation to synthesize N-phenylanthranilic acid?
A1: Yes, while the Ullmann condensation is a classic method, other cross-coupling reactions like the Buchwald-Hartwig amination can also be employed, often under milder conditions with palladium catalysts.
Q2: Is it possible to perform a one-pot synthesis of this compound from the starting materials of the Ullmann condensation?
A2: While a true one-pot synthesis is challenging due to the incompatible reaction conditions of the Ullmann condensation, cyclization, and esterification, a two-step, one-pot procedure where the crude N-phenylanthranilic acid is not isolated before cyclization may be feasible, but would require significant optimization.
Q3: What are the safety precautions I should take during this synthesis?
A3: High temperatures are involved, so appropriate shielding and temperature monitoring are essential. The solvents used (e.g., DMF, nitrobenzene) can be toxic, so work should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
VI. References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
Hassan, S. S. M., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7484. Available at: --INVALID-LINK--
-
Gherghiceanu, E. R., et al. (2011). Synthesis of Acridines by an Eco-friendly Method. Rev. Chim. (Bucharest), 62(3), 309-312.
-
Organic Chemistry Tube. (2021). Mechanism of Bernthsen acridine synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Bernthsen acridine synthesis. Retrieved from --INVALID-LINK--
-
Das, S., & Thakur, A. J. (2011). A green development of Bernthsen 9-substituted acridine synthesis in the absence of solvent catalyzed by p-toluenesulphonic acid (p-TSA). Green Chemistry Letters and Reviews, 4(2), 163-167.
-
Ju, Y., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Journal of the Korean Chemical Society, 46(5), 453-456.
-
De, U. (2014). How can I synthesise acridine-9-carboxylic acid and 9-amino acridine?. ResearchGate. Retrieved from --INVALID-LINK--
-
Google Patents. (2019). Method for preparing acridine 9-carboxylic acid by oxidation method. Retrieved from --INVALID-LINK--
-
Rojas Ruiz, F. A., et al. (2010). Synthesis of n-phenyl and n-benzylanthranilic acids by Ullmann reaction and evaluation of their antioxidant and acetylcholinesterase inhibitory activity. Vitae, 17(2), 145-152.
-
Organic Syntheses. Acridone. Retrieved from --INVALID-LINK--
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--
-
Chapman, D. D., & Freedman, L. (1971). SYNTHESIS OF PHENYLANTHRANILIC ACIDS. Journal of the American Chemical Society, 93(1), 217-218.
-
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. Experiment 10: Fischer Esterification. Retrieved from --INVALID-LINK--
-
Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids. Retrieved from --INVALID-LINK--
-
Organic Syntheses. 9-Aminoacridine. Retrieved from --INVALID-LINK--
-
United States Biological. This compound CAS 5132-81-0. Retrieved from --INVALID-LINK--
-
Mondal, P., et al. (2021). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Chemical Science, 12(11), 4144-4150.
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Ullmann condensation. Retrieved from --INVALID-LINK--
-
Nadaraj, V., et al. (2017). Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research, 9(2), 186-188.
-
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from --INVALID-LINK--
-
Docampo Palacios, M. L., & Pellón Comdom, R. F. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 36(13), 1771-1775.
-
PubChem. Methyl 9-methyltetradecanoate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. Ullmann Reaction. Retrieved from --INVALID-LINK--
-
Nair, B. R., et al. (2006). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). Indian Journal of Chemistry - Section B, 45B(3), 762-765.
-
Bošnjak, B., et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Molecules, 27(19), 6539.
-
Guidechem. How to Synthesize N-Phenylanthranilic Acid?. Retrieved from --INVALID-LINK--
-
Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ACS Omega, 7(23), 20045-20052.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of "Methyl 9-acridinecarboxylate" by column chromatography
Technical Support Center: Purification of Methyl 9-acridinecarboxylate
Welcome to the technical support guide for the chromatographic purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and related acridine derivatives. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions but the underlying scientific rationale to empower your experimental design.
A Critical Note on Safety
Acridine and its derivatives are a class of compounds that demand careful handling. They are known to be potential mutagens and can cause skin and eye irritation.[1][2][3] Before beginning any work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related reagents.
Mandatory Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice, but verify compatibility), and tightly fitting safety goggles.[1][2]
-
Avoid generating dust when handling the solid compound.
-
Have a plan for waste disposal in accordance with your institution's guidelines for hazardous chemical waste.[3]
Understanding the Molecule: this compound
Success in chromatography begins with understanding the physicochemical properties of the target molecule.
| Property | Value / Observation | Implication for Chromatography |
| Molecular Formula | C₁₅H₁₁NO₂[4][5][6] | Indicates a significant aromatic system. |
| Molecular Weight | 237.25 g/mol [4][5][6] | Standard molecular weight for small molecule purification. |
| Appearance | Yellow Solid[4][5] | The color can be used as a visual aid during chromatography. |
| Solubility | Soluble in Chloroform[4][5] | Suggests moderate polarity. Soluble in chlorinated solvents and likely other polar organic solvents. |
| Structure | Contains a basic acridine nitrogen and an ester functional group. | The basic nitrogen is a key interaction site. It can lead to strong interactions with acidic silica gel, causing peak tailing. The ester group adds polarity. |
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying this compound?
A: For most applications, standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm is the first choice due to its versatility and cost-effectiveness. However, given the basic nitrogen in the acridine ring, you may encounter issues with peak tailing. If this becomes problematic, consider using:
-
Deactivated (Neutral) Silica Gel: This can be prepared by treating standard silica with a base like triethylamine to cap the acidic silanol groups.[7]
-
Neutral Alumina (Al₂O₃): Alumina is a good alternative for purifying basic compounds, as it is less acidic than silica.[7]
Q: How do I select an appropriate mobile phase (eluent)?
A: The selection process should always begin with Thin-Layer Chromatography (TLC).[8] this compound is a moderately polar compound. A good starting point is a binary mixture of a non-polar and a polar solvent.
-
Recommended Starting Systems:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Goal: Aim for an Rf (retention factor) of 0.25 - 0.35 for the desired compound on the TLC plate.[8] This Rf range typically translates well to column separation, ensuring the compound elutes neither too quickly nor too slowly.
Q: Should I use dry loading or wet loading to apply my sample to the column?
A: The choice depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: Ideal if your crude product dissolves completely in a minimal amount of the starting eluent. This method involves dissolving the sample and directly pipetting it onto the top of the column bed.[9]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you need to use a stronger solvent for dissolution.[9] It involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column. This technique often leads to sharper bands and better separation.[9]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might face during the column chromatography of this compound.
Q1: My compound is streaking badly on the TLC plate and I'm getting low recovery from the column. What's happening?
A: This is a classic sign of compound degradation on the acidic silica gel surface.[7] The acridine core can be sensitive under these conditions.
-
Probable Cause: The acidic silanol groups on the silica are catalyzing the decomposition of your product.
-
Solution Strategy:
-
Confirm Instability: Perform a 2D TLC stability test. Spot your compound on a TLC plate, run it in one direction, dry the plate completely, then rotate it 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks towards the origin, your compound is not stable on silica.[10]
-
Switch Stationary Phase: Move to a more inert stationary phase like neutral alumina or consider using a polymer-based column if available.[7]
-
Deactivate the Silica: If you must use silica, run the column with a mobile phase containing a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine. This will neutralize the active sites.[10]
-
Q2: My purified fractions show significant peak tailing in the TLC analysis. How can I get sharper bands?
A: Peak tailing for basic compounds like this is most often caused by strong, non-ideal interactions with the stationary phase.[10]
-
Probable Cause: The basic nitrogen atom on the acridine ring is strongly interacting with the acidic residual silanol groups on the silica surface. This creates a secondary retention mechanism that broadens the peak.[10]
-
Solution Strategy:
-
Add a Mobile Phase Modifier: The most common solution is to add a small percentage (0.1-1%) of triethylamine (TEA) to your eluent.[10] The more basic TEA will preferentially bind to the acidic silanol sites, effectively shielding your compound from these interactions and resulting in a more symmetrical peak shape.
-
Increase Eluent Polarity: In some cases, a more polar solvent can help to more effectively displace the compound from the active sites, reducing tailing. However, this may also reduce separation from nearby impurities.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[10] If you are performing a preparative separation, ensure you are not exceeding the column's loading capacity.
-
Q3: My compound is not moving from the baseline (Rf ≈ 0) even with high concentrations of ethyl acetate in hexane.
A: This indicates that your mobile phase is not polar enough to elute the compound from the silica gel.
-
Probable Cause: The compound's interaction with the silica is much stronger than its affinity for the eluent.
-
Solution Strategy:
-
Introduce a Stronger Polar Solvent: Switch to a more polar solvent system. A gradient of dichloromethane (DCM) and methanol (MeOH) is an excellent next choice. Start with 100% DCM and gradually increase the percentage of methanol (e.g., 1%, 2%, 5% MeOH in DCM).
-
Check Solubility: Ensure your compound is actually soluble in the mobile phase. While unlikely to be the primary issue if it moved onto the column, poor solubility can hinder elution.
-
Q4: I can't achieve separation between my product and a closely-running impurity.
A: This is a resolution problem that requires systematic optimization of the chromatographic conditions.
-
Probable Cause: The chosen solvent system does not provide sufficient selectivity between the two compounds.
-
Solution Strategy:
-
Fine-Tune the Mobile Phase: Test different solvent systems during TLC development. Sometimes switching solvent classes entirely (e.g., from an ester/alkane system to a chlorinated/alcohol system) can alter the interactions and improve separation.[11]
-
Try a Ternary System: Introduce a third solvent in a small quantity. For example, in a hexane/ethyl acetate system, adding 1-2% of methanol or acetic acid can sometimes dramatically change the selectivity.
-
Optimize Column Parameters: Use a longer column or silica gel with a smaller particle size to increase the number of theoretical plates and improve efficiency.
-
Employ Gradient Elution: Start with a less polar mobile phase to allow other impurities to elute, then gradually increase the polarity to elute your compound, leaving the target impurity behind (or vice-versa).
-
Experimental Protocols & Workflows
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but will not impede flow.[8] Add a ~1 cm layer of sand.
-
Slurry Creation: In a separate beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude product).[12] Add your initial, non-polar eluent to create a slurry that is just thin enough to be pourable.[8][12]
-
Packing: Fill the column about one-third full with the eluent. Pour the silica slurry into the column in a single, continuous motion.
-
Settling: Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[12] Open the stopcock to drain some solvent, which helps compact the bed. Never let the solvent level drop below the top of the silica bed.
-
Finalization: Once the silica has settled, add another ~1 cm layer of sand to the top to protect the surface from being disturbed during sample and eluent addition.[12]
Workflow Diagrams
A well-planned workflow is critical for efficient and successful purification.
Caption: High-level workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. Chromatography [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 9-acridinecarboxylate" precipitation in cell culture media
Introduction
Welcome to the technical support guide for Methyl 9-acridinecarboxylate (MAC). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell-based assays. This compound is a valuable chemical probe with applications ranging from cancer research to neuroprotective studies.[1] However, its physicochemical properties, particularly its hydrophobic nature and limited aqueous solubility, frequently lead to precipitation in cell culture media.[2][3][4] This guide provides in-depth, experience-driven troubleshooting strategies and detailed protocols to help you overcome these challenges and ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with this compound.
Q1: Why is my this compound precipitating immediately after I add it to my cell culture media?
A1: This is the most common issue and is almost always due to the compound "crashing out" of solution.[5] this compound is a hydrophobic molecule with very poor solubility in aqueous environments like cell culture media.[2][3] You likely dissolved it in an organic solvent (like DMSO) to make a concentrated stock. When this stock is rapidly diluted into the aqueous media, the organic solvent disperses, leaving the compound molecules exposed to an environment they are not soluble in, causing them to aggregate and precipitate. This phenomenon is often called "solvent shock".[6]
Q2: What is the best solvent to use for my stock solution?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl sulfoxide (DMSO) .[7] While it is also soluble in chloroform, chloroform is not compatible with cell culture applications.[2][3] Always use anhydrous, high-purity DMSO to prevent introducing water, which can cause the compound to precipitate within your stock solution over time, especially after freeze-thaw cycles.[6]
Q3: I saw a precipitate form in my media after incubating it for a few hours. What happened?
A3: This delayed precipitation can be caused by several factors:
-
Temperature Change: Compounds are often less soluble at lower temperatures. If you prepare your media at room temperature and then place it in a 37°C incubator, it might initially stay in solution, but upon slight cooling or over longer periods, it can precipitate. Always pre-warm your media to 37°C before adding the compound.[5][6]
-
Media Instability: The complex mixture of salts, amino acids, and proteins in culture media can interact with the compound over time, forming insoluble complexes.[5]
-
pH Fluctuation: Cellular metabolism can cause the pH of the culture medium to decrease. A change in pH can alter the charge state and solubility of a compound, leading to precipitation.[5]
-
Evaporation: In long-term experiments, evaporation from the culture vessel can increase the compound's concentration beyond its solubility limit.[6][8]
Q4: How can I determine the maximum concentration of this compound I can use in my media without it precipitating?
A4: You must perform an empirical solubility test in your specific cell culture medium. The maximum soluble concentration can vary between different media formulations (e.g., DMEM vs. RPMI-1640) and is also affected by the presence or absence of serum. A detailed protocol for this critical step is provided in the Troubleshooting Guides section.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and explanations to systematically address and solve precipitation issues.
Guide 1: Optimizing Stock and Working Solution Preparation
The root cause of precipitation often lies in how the solutions are prepared and mixed. This workflow minimizes solvent shock and maximizes solubility.
Caption: Workflow for preparing working solutions.
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out your this compound powder (MW: 237.25 g/mol ).[3][4] For 1 mL of a 50 mM stock, you will need 11.86 mg.
-
Add Solvent: Add the appropriate volume of anhydrous, cell-culture grade DMSO.
-
Dissolve: Vortex the solution vigorously. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.
-
Inspect: Ensure the solution is completely clear with no visible particulates before storing.
-
Store: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Dilution into Cell Culture Media (Example for a 50 µM final concentration)
-
Pre-warm Media: Place your complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.[5]
-
Intermediate Dilution (Crucial Step):
-
Take a small volume of the pre-warmed media (e.g., 900 µL).
-
Add a small volume of your 50 mM DMSO stock to it (e.g., 10 µL to make a 500 µM intermediate solution). Pipette up and down gently to mix. This creates a solution where the DMSO concentration is higher but the compound is still soluble.
-
-
Final Dilution:
-
Take your bulk volume of pre-warmed media (e.g., 9 mL).
-
While gently swirling the bulk media, add the required volume of your intermediate solution (e.g., 1 mL) drop-wise.
-
This slow, stepwise dilution is the most effective way to prevent solvent shock.[6]
-
-
Final Inspection: Hold the media up to a light source to confirm it is completely clear before adding it to your cells.
Guide 2: Determining Maximum Aqueous Solubility
If precipitation persists even with optimized preparation, your target concentration may be too high.
Protocol 3: Aqueous Solubility Assessment
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mM).
-
Set up a series of microcentrifuge tubes, each containing 1 mL of your complete cell culture medium pre-warmed to 37°C.
-
Create a serial dilution series by adding the DMSO stock to the media. It is critical to keep the final DMSO concentration constant and low (e.g., ≤0.5%).
| Tube | Final MAC Conc. (µM) | Vol. of 50 mM Stock (µL) | Vol. of Media (µL) | Final DMSO (%) |
| 1 | 250 | 5 | 995 | 0.5% |
| 2 | 100 | 2 | 998 | 0.2% |
| 3 | 50 | 1 | 999 | 0.1% |
| 4 | 25 | 0.5 | 999.5 | 0.05% |
| 5 | 10 | 0.2 | 999.8 | 0.02% |
| 6 | Vehicle Control | 5 | 995 | 0.5% |
-
Incubate & Observe: Incubate the tubes at 37°C for a period relevant to your experiment (e.g., 24-48 hours).
-
Inspect: Visually inspect each tube for any sign of precipitation (cloudiness or visible crystals). For a more sensitive assessment, examine a drop from each tube under a microscope.[6] The highest concentration that remains completely clear is your working maximum solubility limit.
Guide 3: Advanced Solubilization Strategies
For particularly challenging applications or if higher concentrations are required, solubility-enhancing excipients can be employed.
Caption: Mechanisms of solubility enhancers.
Option 1: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like MAC, forming a water-soluble "inclusion complex".[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture for this purpose.[9][10]
-
How to use: Co-dissolve this compound with a molar excess (typically 3-10 fold) of HP-β-CD in your buffer or media. This is usually done when preparing the intermediate or final working solution. The exact ratio needs to be optimized empirically.
Option 2: Using Pluronic® F-68
Pluronic F-68 is a non-ionic, FDA-approved surfactant that can form micelles in aqueous solutions.[11] The hydrophobic cores of these micelles can sequester MAC, increasing its apparent solubility and protecting cells from shear stress in bioreactors.[11][12]
-
How to use: Pluronic F-68 is often included in cell culture media formulations at concentrations around 0.1% (1 g/L). You can supplement your existing media with additional sterile Pluronic F-68. Test a range from 0.1% to 0.5% to find the optimal concentration for solubilizing MAC without causing cellular toxicity.
Part 3: Summary and Key Takeaways
-
Problem: this compound precipitation is primarily caused by its low aqueous solubility.
-
Primary Solution: Prepare a concentrated stock in 100% DMSO and use a stepwise, pre-warmed dilution strategy to avoid solvent shock.
-
Validation: Always perform a solubility test in your specific media and conditions to determine the true maximum working concentration.
-
Advanced Options: If precipitation persists, consider using solubility enhancers like Hydroxypropyl-β-cyclodextrin or Pluronic F-68.
-
Best Practice: Always visually inspect your final working solution for clarity before adding it to your cells. The presence of even a minor precipitate can drastically alter the effective concentration and ruin the reproducibility of your experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Methyl 9-acridinecarboxylate
Welcome to the technical support resource for researchers working with Methyl 9-acridinecarboxylate. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges encountered during cell-based experiments, particularly concerning cellular uptake. We will explore the underlying scientific principles behind these challenges and provide robust, validated protocols to enhance the delivery of this compound into your cells of interest.
Part 1: Understanding the Core Challenge
Before troubleshooting, it's critical to understand the inherent properties of this compound that make cellular delivery a challenge.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Implication for Cell Uptake |
| CAS Number | 5132-81-0[1][2][3] | For identification and literature search. |
| Molecular Formula | C₁₅H₁₁NO₂[1][2][3] | --- |
| Molecular Weight | 237.25 g/mol [1][2][3] | Small molecule size is generally favorable for passive diffusion. |
| Appearance | Yellow Solid[1][2] | --- |
| Solubility | Soluble in Chloroform[1][2] | Indicates a nonpolar, hydrophobic nature. |
| Predicted XlogP | 3.4[4] | A positive value indicates lipophilicity (hydrophobicity). |
| Key Structural Feature | Planar Acridine Ring System[5] | Acridine derivatives are known to intercalate with DNA.[5][6][7] |
FAQ 1: Why am I observing low intracellular signal or poor efficacy with this compound?
Answer: The primary obstacle to efficient cellular uptake of this compound is its significant hydrophobicity, as indicated by its solubility in chloroform and a high predicted XlogP value.[1][2][4] While its small size and lipophilic nature might suggest passive diffusion across the cell membrane, its poor solubility in aqueous solutions, such as cell culture media, is a major limiting factor.[8]
When introduced into your culture medium, the compound is likely to:
-
Precipitate: Form micro- or nanocrystals that are not readily taken up by cells.
-
Aggregate: Form non-specific aggregates that cannot efficiently cross the cell membrane.
-
Bind Non-Specifically: Adhere to proteins in the serum of the culture medium or to the surface of the culture vessel, reducing the effective concentration available to the cells.
This leads to a low effective concentration of the monomeric, active compound at the cell surface, resulting in poor uptake and diminished biological effect.
Caption: The challenge of delivering a hydrophobic compound in an aqueous environment.
Part 2: Field-Proven Strategies for Enhancing Uptake
To overcome the solubility barrier, we must employ strategies that increase the bioavailability of this compound in the culture medium. The two most effective approaches are solubility enhancement with cyclodextrins and the use of carrier-based delivery systems.
FAQ 2: How can I improve the solubility of my compound directly in the culture medium?
Answer: The most direct method to enhance the aqueous solubility of hydrophobic compounds is through the use of cyclodextrins .[8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[9][10] They act as molecular containers, encapsulating the hydrophobic this compound molecule within their central cavity. This forms a water-soluble "inclusion complex" that effectively shields the hydrophobic drug from the aqueous environment until it reaches the cell membrane.[11]
Mechanism of Action: The cyclodextrin-drug complex diffuses through the medium to the cell surface. At the cell membrane, an equilibrium shift occurs. The compound is released from the cyclodextrin cavity and partitions into the lipid bilayer, allowing it to enter the cell.
Caption: Cyclodextrin-mediated delivery of this compound.
Recommended Cyclodextrin: For cell culture applications, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its excellent water solubility and low cytotoxicity compared to unmodified β-cyclodextrin.[9]
FAQ 3: What are carrier-based systems and how can they improve delivery?
Answer: If solubility enhancement is insufficient, or if you need to protect the compound from degradation, carrier-based systems like liposomes or polymeric nanoparticles are the gold standard. These systems encapsulate the drug, acting as a delivery vehicle to transport it to and into the cell.
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[12] Because this compound is hydrophobic, it will preferentially embed within the lipid bilayer of the liposome. Studies on similar acridine compounds have shown that liposomal encapsulation can dramatically improve stability and cellular uptake, sometimes with encapsulation efficiencies exceeding 98%.[13][14][15]
Mechanism of Action: Liposomes deliver their payload by fusing with the cell membrane, directly releasing the embedded drug into the cell's lipid bilayer, from where it can diffuse into the cytoplasm.[16]
These are nanoparticles made from biocompatible and biodegradable polymers. Hydrophobic drugs can be encapsulated within the polymeric core.[17][18] This approach protects the drug, enhances stability, and allows for controlled release.[18] Cellular uptake typically occurs via endocytosis.[19]
Table 2: Comparison of Delivery Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Best For |
| Cyclodextrins | Forms a transient, water-soluble inclusion complex.[9] | Simple preparation; increases solubility; low cost. | Limited loading capacity; potential for membrane cholesterol extraction at high concentrations.[10] | Rapid screening; experiments where simple solubility is the main barrier. |
| Liposomes | Encapsulates the drug within a lipid bilayer.[12] | High loading capacity for hydrophobic drugs; protects drug from degradation; biocompatible; can facilitate fusion with cell membrane.[13][14] | More complex preparation; potential for instability; batch-to-batch variability. | Delivering higher concentrations; protecting sensitive compounds; in vivo applications.[14][15] |
| Polymeric NPs | Entraps the drug within a polymer matrix.[18] | High stability; controlled/sustained release profiles are possible.[18] | Complex preparation and characterization; uptake is often via endocytosis, which may lead to lysosomal degradation.[20] | Sustained-release studies; applications requiring high stability. |
Part 3: Validated Experimental Protocols
Here we provide step-by-step protocols for the two most accessible and effective methods for enhancing this compound uptake.
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is designed to create a stock solution where the compound is complexed with HP-β-CD, improving its solubility in aqueous media.
Materials:
-
This compound (M9A)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or serum-free culture medium
-
Vortex mixer, sonicating water bath, and 0.22 µm sterile filter
Methodology:
-
Prepare a Concentrated M9A Stock in DMSO: Dissolve M9A in DMSO to create a high-concentration primary stock (e.g., 10-20 mM).
-
Rationale: M9A is highly soluble in DMSO. This ensures it is fully monomeric before complexation.
-
-
Prepare an HP-β-CD Solution: Dissolve HP-β-CD in sterile PBS or serum-free medium to a concentration of 10-50 mM. Gently warm (to ~37°C) and vortex to ensure complete dissolution.
-
Rationale: This is the "carrier" solution. The concentration can be optimized, but this range is a good starting point.
-
-
Form the Inclusion Complex: While vigorously vortexing the HP-β-CD solution, add a small volume of the M9A DMSO stock drop-by-drop to the cyclodextrin solution to achieve the desired final M9A concentration (e.g., 10-100 µM). The final concentration of DMSO should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Equilibrate: Incubate the mixture for at least 1 hour at room temperature or 37°C with continuous gentle agitation (e.g., on a rotator or shaker). Sonication in a water bath for 15-30 minutes can also facilitate complex formation.
-
Rationale: This incubation period allows the M9A molecules to find and enter the hydrophobic cavity of the cyclodextrin molecules.
-
-
Sterilize and Store: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. This also removes any un-complexed, precipitated drug. The solution can be stored at 4°C for short-term use or aliquoted and frozen at -20°C.
-
Experimental Use: Dilute the complexed stock solution directly into your complete cell culture medium for treating cells.
Self-Validation Controls:
-
Vehicle Control: Treat cells with the HP-β-CD solution containing the same final concentration of DMSO but no M9A.
-
Un-complexed Drug Control: Prepare a solution of M9A in medium with the same final DMSO concentration but without HP-β-CD. You will likely observe precipitation, demonstrating the efficacy of the cyclodextrin.
Protocol 2: Liposomal Encapsulation of M9A (Thin-Film Hydration Method)
This protocol creates liposomes that carry M9A within their lipid bilayer, based on methods successfully used for other acridine dyes.[12][13]
Materials:
-
This compound (M9A)
-
Lipids: e.g., Hydrogenated Soy Phosphatidylcholine (HSPC) and Cholesterol (in a 3:2 molar ratio is a common starting point).
-
Chloroform and Methanol (HPLC grade)
-
Sterile PBS
-
Rotary evaporator (or gentle stream of nitrogen gas)
-
Sonicating water bath or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve the lipids (e.g., HSPC and Cholesterol) and M9A in a chloroform/methanol solvent mixture (e.g., 2:1 v/v).
-
Rationale: This ensures all components are mixed at a molecular level.
-
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will deposit a thin, uniform lipid-drug film on the inner surface of the flask. Alternatively, a gentle stream of nitrogen gas can be used to evaporate the solvent. Ensure the film is completely dry.
-
Hydration: Add sterile PBS (pre-warmed to a temperature above the lipid transition temperature, ~60°C for HSPC) to the flask. Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the drug. Let it hydrate for at least 1 hour.
-
Rationale: Hydration of the lipid film leads to the spontaneous formation of liposomes.
-
-
Size Reduction (Sonication & Extrusion):
-
To break down the large MLVs into smaller vesicles, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
For a uniform size distribution, pass the liposome suspension through an extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).
-
Rationale: Extrusion creates unilamellar vesicles of a defined size, which is critical for consistent cellular uptake experiments.
-
-
Removal of Unencapsulated Drug: Unencapsulated M9A can be removed by dialysis or size exclusion chromatography if required, though for in vitro use, this is often not necessary.
-
Characterization and Use: The final liposomal suspension can be characterized for size and stored at 4°C. Dilute the suspension into your cell culture medium for experiments.
Self-Validation Controls:
-
Empty Liposome Control: Prepare liposomes using the same protocol but without adding M9A.
-
Free Drug vs. Encapsulated Drug: Compare the cellular uptake from the liposomal formulation against the un-complexed drug control described in Protocol 1.
Part 4: Troubleshooting Guide
Even with optimized delivery, you may encounter issues. This section addresses the most common problems.
Caption: A logical workflow for troubleshooting low intracellular signal.
FAQ 4: I've used a delivery system, but my intracellular fluorescence signal is still weak. What should I check?
Answer: This is a common issue that can be systematically addressed. Refer to the troubleshooting workflow and the table below.
Table 3: Troubleshooting Low Intracellular Signal
| Possible Cause | Recommended Action & Rationale |
| Insufficient Concentration or Incubation Time | Action: Perform a dose-response and time-course experiment. Start with a range of concentrations (e.g., 1-50 µM) and time points (e.g., 1, 4, 12, 24 hours). Rationale: Uptake is a dynamic process. You may need a higher concentration or longer incubation to accumulate a detectable signal. |
| Cytotoxicity | Action: Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining). Rationale: If the compound is toxic at the concentration used, cells may die and detach, or their metabolic activity might be compromised, affecting active uptake mechanisms. Acridine derivatives can exhibit cytotoxicity.[6][7][21] |
| Fluorescence Quenching | Action: Analyze the fluorescence of your compound in different environments (e.g., PBS vs. cytoplasm extract). Check for spectral overlap if using other fluorescent probes. Rationale: The fluorescence of a probe can be sensitive to its environment (pH, binding to proteins).[22] For example, acridine orange fluorescence is highly dependent on its localization (nucleus vs. acidic lysosomes). |
| Signal Loss or Photobleaching | Action: During microscopy, use an anti-fade mounting medium, minimize exposure time, and use the lowest laser power necessary. Rationale: Fluorescent molecules can be destroyed by prolonged exposure to excitation light.[23] |
| Inefficient Uptake Pathway | Action: Your cell type may lack an efficient uptake mechanism for this compound. Rationale: Different cell types utilize different uptake pathways (e.g., phagocytosis, endocytosis).[24] Consider investigating the specific mechanism (see FAQ 6). |
Part 5: Advanced Mechanistic Studies
FAQ 5: How can I determine the specific mechanism of cellular uptake (e.g., passive diffusion vs. endocytosis)?
Answer: Determining the uptake pathway is key to further optimization. A standard approach is to use pharmacological inhibitors of known endocytic pathways and to perform uptake experiments at low temperatures.
Experimental Design:
-
Low-Temperature Inhibition: Perform the uptake experiment at 4°C alongside your standard 37°C condition.
-
Rationale: Active, energy-dependent processes like endocytosis are largely inhibited at low temperatures. If uptake is significantly reduced at 4°C, it suggests an active transport mechanism. If uptake is unaffected, it points towards passive diffusion.
-
-
Pharmacological Inhibition: Pre-incubate your cells with specific inhibitors for 30-60 minutes before adding this compound.
Table 4: Common Inhibitors of Endocytic Pathways
| Inhibitor | Concentration | Pathway Targeted | Reference |
| Chlorpromazine | 5-10 µg/mL | Clathrin-mediated endocytosis[25] | [24][25] |
| Methyl-β-cyclodextrin (MβCD) | 1-10 mM | Caveolae/Lipid-raft mediated endocytosis[25] | [24][25] |
| Cytochalasin D | 1-10 µM | Macropinocytosis / Phagocytosis (Actin-dependent)[25] | [24][25] |
| Dynasore | 80-100 µM | Dynamin-dependent endocytosis (Clathrin and Caveolae)[26] | [26] |
Controls are Critical:
-
Ensure the inhibitors themselves are not cytotoxic at the concentrations used.
-
Always include a "no inhibitor" positive control (cells treated with M9A only) and a vehicle control for the inhibitor solvent (usually DMSO or water).
By comparing the level of M9A uptake in the presence and absence of these inhibitors, you can deduce the primary pathway(s) involved in its entry into your specific cell type.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liposomes encapsulating methylene blue and acridine orange: An approach for phototherapy of skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of a Platinum–Acridine Anticancer Agent and Its Liposomal Formulation in an In Vivo Model of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. youtube.com [youtube.com]
- 18. Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 22. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
- 24. Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Navigating Interference from Methyl 9-acridinecarboxylate in Fluorescence-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing fluorescence-based assays and may encounter interference from small molecules, specifically focusing on the potential challenges posed by Methyl 9-acridinecarboxylate. Our goal is to provide you with the expertise and practical, field-proven insights necessary to identify, troubleshoot, and mitigate these interferences, ensuring the integrity and accuracy of your experimental data.
Introduction: The Double-Edged Sword of Fluorescent Compounds
In the realm of drug discovery and biochemical research, fluorescence assays are indispensable tools due to their high sensitivity and adaptability. However, the very nature of these assays makes them susceptible to interference from compounds that possess intrinsic optical properties.[1] this compound, a member of the acridine family of compounds, is one such molecule that requires careful consideration. Acridines are known for their diverse biological activities, often stemming from their ability to intercalate into DNA.[2][3] Critically, their planar aromatic structure also endows them with inherent fluorescence, which can be both a tool and a challenge.[4][5]
This guide will provide a systematic, question-and-answer-based approach to understanding and addressing potential interference from this compound in your fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound can interfere with my fluorescence assay?
This compound can interfere with fluorescence-based assays through three main mechanisms:
-
Autofluorescence: The compound itself can fluoresce, emitting light at wavelengths that may overlap with your assay's detection window. This leads to an artificially high signal, potentially masking genuine biological effects or creating false positives.[1][6]
-
Fluorescence Quenching: The compound can absorb the light used to excite your fluorophore or the light emitted by it. This process, known as the inner filter effect , reduces the signal that reaches the detector, potentially leading to false negatives.
-
Chemical Reactivity and Aggregation: While less common, the compound could directly react with your fluorescent probe or other assay components. Additionally, some small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein interactions, leading to misleading results.[6]
Q2: I'm seeing unexpected results in my assay when using this compound. How do I know if it's causing interference?
The first step is to perform a set of simple control experiments. The most direct way to assess interference is to measure the fluorescence of this compound alone, in the absence of your biological target or fluorescent reporter.
A significant signal from the compound alone at your assay's excitation and emission wavelengths is a strong indicator of autofluorescence. A decrease in the signal from your fluorescent probe in the presence of the compound, especially in a cell-free system, suggests quenching or the inner filter effect.
Troubleshooting Guide: A Systematic Approach to Identifying and Mitigating Interference
If you suspect that this compound is interfering with your assay, follow this systematic troubleshooting workflow.
Part 1: Identifying Autofluorescence
Autofluorescence is often the first suspect when a compound artificially increases the signal in a fluorescence assay.[6]
Q3: How do I perform an autofluorescence test for this compound?
Here is a step-by-step protocol to assess the autofluorescence of your compound in a 96-well plate format.
Protocol 1: Compound Autofluorescence Assessment
Objective: To determine if this compound exhibits fluorescence at the excitation and emission wavelengths of your primary assay.
Materials:
-
This compound
-
Assay buffer (the same used in your primary assay)
-
Black, clear-bottom 96-well microplate[7]
-
Fluorescence microplate reader
Procedure:
-
Prepare a Compound Dilution Series: Create a serial dilution of this compound in the assay buffer. The concentration range should span the concentrations used in your primary assay.
-
Plate Preparation:
-
Add the compound dilutions to the wells of the microplate in triplicate.
-
Include wells with assay buffer only to serve as a blank (negative control).
-
If you have a fluorescent standard for your assay (e.g., the free fluorophore), include a dilution series of it as a positive control.
-
-
Incubation: Incubate the plate under the same conditions (temperature and duration) as your primary assay.
-
Fluorescence Measurement: Read the plate using a fluorescence plate reader set to the same excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound.
-
Interpretation: A concentration-dependent increase in fluorescence intensity that is significantly above the blank indicates that this compound is autofluorescent under your assay conditions.
Q4: My compound is autofluorescent. What are my options?
-
Switch to Red-Shifted Dyes: Autofluorescence from many organic compounds is most pronounced in the blue-green region of the spectrum.[6] Switching to fluorophores that excite and emit at longer wavelengths (far-red or near-infrared, >650 nm) can often eliminate the interference.[6]
-
Background Subtraction: If switching dyes is not feasible, you can subtract the fluorescence of the compound alone from the fluorescence of the full assay. This requires running a parallel plate with the compound in the assay buffer without the fluorescent reporter.
-
Time-Resolved Fluorescence (TRF): If your plate reader has this capability, TRF can distinguish between the short-lived fluorescence of your compound and the long-lived fluorescence of a suitable TRF probe.
Part 2: Investigating and Correcting for the Inner Filter Effect
The inner filter effect (IFE) occurs when a compound in the assay solution absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore. This leads to a reduction in the measured fluorescence signal and can be a significant source of error, especially at higher compound concentrations.
Q5: How can I determine if this compound is causing an inner filter effect in my assay?
The potential for IFE is directly related to the spectral overlap between your compound and your fluorophore. A study on the spectral properties of this compound (referred to as 9-MCA) in various solvents provides valuable insight.[4]
| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |
| Cyclohexane | 384 nm | 405 nm |
| Methanol | 384 nm | 430 nm |
| Water | 385 nm | 455 nm |
| Data adapted from Ghosh et al., 1997[4] |
This data indicates that this compound absorbs in the UV-A to near-visible range and emits in the blue-violet region of the spectrum. This makes it a likely candidate for interference with assays that use blue-emitting fluorophores.
}
Caption: Predicted spectral overlap of this compound with common fluorophores.Q6: I suspect an inner filter effect. How can I correct for it?
The most common method for correcting IFE is to use the absorbance of the compound at the excitation and emission wavelengths of the fluorophore.[8][9]
Protocol 2: Absorbance-Based Correction for Inner Filter Effect
Objective: To mathematically correct for the attenuation of the fluorescence signal caused by the inner filter effect.
Materials:
-
UV-Vis spectrophotometer or plate reader with absorbance capabilities
-
Your complete assay samples (including this compound)
-
Fluorescence-compatible microplate (e.g., black with a clear bottom)
Methodology:
-
Measure Fluorescence: Acquire the fluorescence emission of your samples in the fluorescence plate reader. Record the observed fluorescence intensity (F_obs) at your assay's emission wavelength. Note the excitation wavelength used.
-
Measure Absorbance: Using the same plate, measure the absorbance of your samples at both the excitation wavelength (A_ex) and the emission wavelength (A_em) of your fluorophore.
-
Calculate Corrected Fluorescence: Apply the following formula to calculate the corrected fluorescence intensity (F_corr):
F_corr = F_obs * 10^((A_ex + A_em)/2) [9]
Interpretation: The corrected fluorescence values represent a more accurate measure of the true fluorescence in your assay, free from the attenuating effects of IFE.
Case Study: Interference in a Caspase-3 Assay with an AMC-Based Substrate
A common fluorescence-based assay in apoptosis research is the measurement of caspase-3 activity using a substrate like Ac-DEVD-AMC.[10][11] Upon cleavage by caspase-3, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. AMC has an excitation maximum around 354-380 nm and an emission maximum around 442-460 nm.[10][11][12]
Given the spectral properties of this compound (absorption ~384 nm, emission ~430-455 nm), there is a high potential for spectral overlap and interference with AMC-based assays.[4]
Q7: How would this compound specifically interfere with my caspase-3/AMC assay?
-
Autofluorescence: The emission of this compound could be detected in the AMC emission channel, leading to a false-positive signal for caspase-3 activity.
-
Inner Filter Effect (Primary): this compound's absorbance spectrum overlaps significantly with the excitation spectrum of AMC. This means the compound could absorb the excitation light intended for AMC, reducing its fluorescence and leading to an underestimation of caspase-3 activity (a false negative).
-
Inner Filter Effect (Secondary): The emission spectrum of this compound may overlap with the absorbance spectrum of AMC, although this is likely to be a lesser effect.
Q8: What are the specific troubleshooting steps for my caspase-3/AMC assay?
-
Run Controls:
-
Compound-only control: Measure the fluorescence of this compound in the assay buffer at the AMC excitation/emission wavelengths to assess autofluorescence.
-
Enzyme-free control: Incubate your fluorescent substrate (Ac-DEVD-AMC) with this compound in the absence of the enzyme to see if the compound directly affects the substrate's fluorescence.
-
Positive control with compound: Run a known caspase-3 activator and observe if the presence of this compound diminishes the expected signal, which would indicate quenching or IFE.
-
-
Perform IFE Correction: If you observe a decrease in the signal from your positive control, perform the absorbance-based IFE correction as described in Protocol 2.
-
Consider an Orthogonal Assay: To definitively confirm your results, consider using an orthogonal assay that does not rely on fluorescence. For example, a colorimetric caspase-3 assay that uses a p-nitroanilide (pNA) substrate could be used.[13]
Summary and Best Practices
When working with potentially interfering compounds like this compound, a proactive and systematic approach is crucial for obtaining reliable data.
-
Characterize Your Compound: Whenever possible, determine the absorption and emission spectra of your test compounds.
-
Run Appropriate Controls: Always include controls for compound autofluorescence and quenching in your experimental design.
-
Choose Fluorophores Wisely: When developing an assay, consider using red-shifted fluorophores to minimize the potential for interference from a wide range of compounds.
-
Correct for Known Interferences: If interference is unavoidable, apply appropriate correction methods, such as background subtraction for autofluorescence and absorbance-based corrections for the inner filter effect.
-
Confirm with Orthogonal Assays: For critical "hit" compounds, confirmation of activity using an assay with a different detection modality is the gold standard for ruling out interference-based artifacts.
By following these guidelines, you can navigate the complexities of small molecule interference and have greater confidence in the validity of your research findings.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Caspase-3 Assay Kit [bdbiosciences.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
Overcoming resistance to "Methyl 9-acridinecarboxylate" in cancer cells
Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals utilizing Methyl 9-acridinecarboxylate. As Senior Application Scientists, we have compiled this information to help you troubleshoot common experimental hurdles, particularly the challenge of acquired resistance in cancer cell lines, and to provide a framework for investigating its underlying mechanisms.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound and its expected behavior in vitro.
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the acridine class of compounds. Its planar tricyclic structure allows it to function primarily as a DNA intercalating agent, inserting itself between base pairs of the DNA double helix.[1][2] This action can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] Furthermore, many acridine derivatives are known to be potent inhibitors of DNA topoisomerase II, an enzyme critical for resolving DNA torsional stress during replication.[5][6] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks, a highly cytotoxic event.[6]
Q2: What is the expected cytotoxic profile of this compound in sensitive cancer cell lines?
A2: In sensitive cell lines, this compound is expected to induce a dose-dependent decrease in cell viability. The primary mode of cell death is typically apoptosis, triggered by the high levels of DNA damage.[7][8] Researchers can expect to observe hallmarks of apoptosis, including S-phase cell cycle arrest, caspase activation (caspase-9 and -3), and PARP cleavage following treatment.[3][8] The potency (IC50 value) will vary significantly between cell lines. For example, in studies with similar 9-anilinoacridines, IC50 values can range from low micromolar to nanomolar concentrations.[9]
Q3: My initial experiments show no significant anti-proliferative effect. What are the first things I should check?
A3: If you observe a lack of efficacy, it is crucial to systematically validate your experimental setup before concluding the cell line is inherently resistant.[10]
-
Confirm Cell Line Appropriateness: Verify from literature that your chosen cell line is expected to be sensitive to DNA damaging agents or topoisomerase II inhibitors.[10]
-
Reagent Integrity: Ensure your compound stock is correctly prepared, has been stored properly (protected from light, at the correct temperature), and has not undergone excessive freeze-thaw cycles.[10] We recommend preparing fresh dilutions from a master stock for each experiment.
-
Assay Conditions: Double-check all parameters, including cell seeding density, the concentration range of the compound, and incubation times.[11][12] An assay terminated too early or at too low a concentration may not show an effect.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.
Section 2: Troubleshooting Guide for Acquired Resistance
This section is structured to help you diagnose why your cancer cell line may be showing decreasing sensitivity to this compound over time.
Initial Troubleshooting Workflow
When encountering unexpected results or signs of developing resistance, a logical workflow is essential. The following diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting resistance.
Problem 1: Gradual or sudden increase in the IC50 value.
This is the most common indicator of acquired resistance. After ruling out the initial checks listed in FAQ Q3, the cause is likely a biological change in the cell population.
| Potential Cause | Recommended Action | Rationale |
| Cell Culture Contamination | Perform routine checks for common contaminants. Daily microscopic observation is key.[13] Use a mycoplasma detection kit, as this contaminant is not visible but can alter drug response.[13][14] | Microbial contamination can alter media pH and consume nutrients, affecting cell health and drug metabolism.[15] Mycoplasma is known to disrupt normal cellular processes, potentially leading to inconsistent results.[15] |
| Selection of a Resistant Subpopulation | Culture cells in the absence of the drug for several passages and then re-determine the IC50. Compare this to the resistant line continuously cultured with the drug. | If the IC50 decreases after a drug-free "holiday," it suggests the resistance is unstable and maintained by selective pressure. If it remains high, a stable genetic or epigenetic change has likely occurred. |
| Increased Drug Efflux | Perform a functional drug efflux assay. (See Protocol 1). | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a classic mechanism of multidrug resistance (MDR) that actively pumps the drug out of the cell.[16][17][18] |
| Reduced Drug Uptake | Perform a cellular drug uptake assay. (See Protocol 2). | Changes in membrane transporters or overall membrane fluidity can decrease the passive or active transport of the compound into the cell.[19][20] |
Problem 2: Attenuated apoptotic response to treatment.
If you observe fewer markers of apoptosis (e.g., lower caspase-3/7 activity, less PARP cleavage) at concentrations that were previously effective, cells may have activated pro-survival mechanisms.
| Potential Cause | Recommended Action | Rationale |
| Activation of Pro-Survival Signaling | Use Western blot to analyze the phosphorylation status of key survival proteins like Akt and ERK1/2 in resistant vs. sensitive cells, both with and without drug treatment. | The PI3K/Akt and MAPK/ERK pathways are potent pro-survival signaling cascades that can inhibit apoptosis.[7][21] Their constitutive activation can override the pro-apoptotic signals generated by drug-induced DNA damage. |
| Alterations in Apoptotic Machinery | Assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins via Western blot or qPCR. | An imbalance favoring anti-apoptotic proteins can raise the threshold for inducing cell death, making cells more resistant to apoptotic stimuli.[7][21] |
| Drug Target Alteration | Sequence the gene encoding Topoisomerase II alpha (TOP2A) in your resistant cell line and compare it to the parental line. (See Protocol 3). | Mutations in the drug-binding pocket of Topoisomerase II can prevent the compound from stabilizing the cleavage complex, thereby negating its mechanism of action.[5][22][23] |
Section 3: Investigating Key Resistance Mechanisms
Once initial troubleshooting suggests a specific biological mechanism, the following workflows and protocols can be used for confirmation.
Overview of Resistance Pathways
Cancer cells can evolve multiple strategies to evade the cytotoxic effects of this compound. This diagram illustrates the primary mechanisms your investigation should focus on.
Caption: Key mechanisms of resistance to this compound.
Protocol 1: Functional Drug Efflux Assay
This protocol assesses the activity of efflux pumps like P-glycoprotein using a fluorescent substrate.
-
Principle: Cells are loaded with a fluorescent dye (e.g., Rhodamine 123 or Flutax-2) that is a known substrate for ABC transporters.[16] The rate of fluorescence loss from the cells over time is proportional to the efflux pump activity. Co-incubation with a known efflux pump inhibitor (e.g., Verapamil) should restore fluorescence in resistant cells.
-
Materials:
-
Sensitive (parental) and suspected resistant cell lines.
-
Fluorescent substrate (e.g., Rhodamine 123).
-
Efflux pump inhibitor (e.g., Verapamil).
-
Flow cytometer or fluorescence plate reader.
-
-
Workflow:
Caption: Workflow for assessing efflux pump activity.
-
Expected Results:
-
Sensitive Cells: High fluorescence retention, as they have low efflux activity.
-
Resistant Cells: Low fluorescence retention, indicating the dye is being actively pumped out.
-
Resistant Cells + Inhibitor: High fluorescence retention, similar to sensitive cells, confirming that the resistance is mediated by the targeted efflux pump.
-
Protocol 2: Cellular Drug Uptake Assay
This protocol measures the intracellular accumulation of the compound.
-
Principle: Acridine compounds are often intrinsically fluorescent.[20][24] This property can be leveraged to directly measure their accumulation inside cells using flow cytometry or fluorescence microscopy. If the compound is not sufficiently fluorescent, a fluorescently tagged analog or a label-free method like MALDI-TOF mass spectrometry could be used.[19][25]
-
Materials:
-
Sensitive and resistant cell lines.
-
This compound.
-
Flow cytometer or confocal microscope.
-
-
Step-by-Step Method:
-
Cell Seeding: Seed sensitive and resistant cells at equal densities in appropriate plates or dishes.
-
Incubation: Treat cells with a fixed concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes).[20]
-
Wash: At each time point, wash the cells thoroughly with ice-cold PBS to remove extracellular compound and halt transport.
-
Analysis:
-
Flow Cytometry: Harvest cells and analyze the mean fluorescence intensity.
-
Confocal Microscopy: Capture images to visualize intracellular and nuclear accumulation.[24]
-
-
-
Expected Results: Resistant cells exhibiting this mechanism will show significantly lower intracellular fluorescence at each time point compared to sensitive parental cells, indicating a defect in drug entry.
Protocol 3: Analysis of TOP2A Gene Mutations
This protocol is for identifying mutations in the drug's primary target.
-
Principle: Resistance can arise from mutations in the TOP2A gene that alter the drug binding site or enzyme function.[5][22] This protocol involves isolating genomic DNA, amplifying the TOP2A coding sequence, and comparing it between sensitive and resistant cells.
-
Materials:
-
Sensitive and resistant cell pellets.
-
Genomic DNA extraction kit.
-
PCR primers designed to amplify the exons of TOP2A.
-
DNA sequencing service.
-
-
Step-by-Step Method:
-
gDNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell populations.
-
PCR Amplification: Use PCR to amplify the coding regions of the TOP2A gene. It may be necessary to do this in several overlapping fragments.
-
Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells against the parental cells and a reference sequence (from a database like Ensembl or NCBI) to identify any single nucleotide polymorphisms (SNPs) or insertions/deletions.
-
-
Expected Results: The presence of a non-synonymous mutation (one that changes an amino acid) in the resistant cell line that is absent in the parental line would be strong evidence for target-mediated resistance.[23] Further in silico analysis can predict the mutation's impact on protein structure and drug binding.[26]
Section 4: Concluding Remarks
Overcoming drug resistance is a significant challenge in cancer research.[18][27] A systematic, evidence-based approach to troubleshooting is paramount. By first ruling out common experimental artifacts and then moving to hypothesis-driven investigation of biological mechanisms, researchers can efficiently identify the root cause of resistance to this compound. The insights gained from these studies are critical for developing rational strategies, such as combination therapies with efflux pump inhibitors or agents targeting activated survival pathways, to restore sensitivity and advance the therapeutic potential of this compound.
References
- 1. jppres.com [jppres.com]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA Synthesis by a Platinum–Acridine Hybrid Agent Leads to Potent Cell Kill in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
- 18. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DNA Topoisomerase II Mutations in Cancer: Structural Impact and Drug Response in High-grade Serous Ovarian Carcinoma [ouci.dntb.gov.ua]
- 23. pnas.org [pnas.org]
- 24. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structural Recognition and Binding Pattern Analysis of Human Topoisomerase II Alpha with Steroidal Drugs: In Silico Study to Switchover the Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Methyl 9-acridinecarboxylate Stability Testing in Formulation
Welcome to the technical support guide for Methyl 9-acridinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for formulations containing this active pharmaceutical ingredient (API). Here, we address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format.
Section 1: Understanding the Molecule and its Stability Challenges
Question 1: What are the primary chemical liabilities of this compound that I should be concerned about during formulation development?
This compound possesses two key structural features that are central to its stability profile: the acridine core and the methyl ester group.
-
Hydrolysis of the Ester Group: The methyl ester at the 9-position is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[1][2][3] This reaction cleaves the ester bond, yielding 9-acridinecarboxylic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.[3] In aqueous solutions, especially those with a pH greater than 4.8, the stability of acridine esters decreases due to this hydrolytic degradation.[3] Research on similar acridinium esters has shown that hydrolysis can proceed via generalized base catalysis, where hydroxide ions attack the ester.[1]
-
Photostability of the Acridine Ring: The acridine ring system is a chromophore that can absorb UV-Vis light.[4] This absorption can lead to photochemical degradation. Acridine and its derivatives are known to be susceptible to photobleaching with prolonged light exposure.[5] Studies on related acridine compounds have shown that irradiation can induce the formation of reactive oxygen species, such as singlet oxygen, leading to DNA strand breaks in vitro, which indicates the potential for photo-reactivity.[6] Therefore, formulations containing this compound should be protected from light.
-
Oxidative Degradation: The electron-rich acridine nucleus can be susceptible to oxidation. The use of oxidizing agents, such as hydrogen peroxide, in forced degradation studies is necessary to evaluate this potential degradation pathway.[7][8]
-
Thermal Stability: While generally stable at room temperature, elevated temperatures can accelerate both hydrolysis and other potential degradation pathways.[8][9] Stress testing at elevated temperatures is a crucial component of stability assessment as per ICH guidelines.[10][11]
Section 2: Designing a Robust Stability Study
Question 2: How do I design a comprehensive stability study for a new formulation of this compound according to regulatory standards?
A comprehensive stability study should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances and products.[12] The study should encompass long-term, accelerated, and, if necessary, intermediate testing conditions.
Here is a structured approach:
1. Batch Selection: At least three primary batches of the drug product should be included in the stability study.[13] These batches should be manufactured using a process that simulates the final production process and packaged in the proposed container closure system.[10]
2. Storage Conditions: The selection of storage conditions is dictated by the climatic zone for which the product is intended.[12]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Table 1: ICH Recommended Stability Storage Conditions.[11][12] |
3. Testing Frequency:
-
Long-Term: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]
-
Accelerated: A minimum of three time points, including the initial (t=0), midpoint (e.g., 3 months), and final time points (e.g., 6 months), is recommended.[13]
4. Stability-Indicating Parameters to Monitor:
-
Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical form.
-
Assay: Quantification of this compound to determine its concentration over time.
-
Degradation Products: Identification and quantification of any impurities or degradation products that form during storage.
-
pH: For liquid formulations, monitoring pH is critical as it can influence the rate of hydrolysis.
-
Microbial Limits: For sterile or multi-dose formulations, microbial testing should be included.
Section 3: Forced Degradation Studies - A Proactive Approach
Question 3: I need to develop a stability-indicating analytical method. How should I perform forced degradation studies for this compound?
Forced degradation (or stress testing) is essential for developing and validating a stability-indicating analytical method (SIAM).[10] The goal is to intentionally degrade the drug substance to an extent of 5-20% to ensure that the analytical method can effectively separate the intact drug from its degradation products.[9]
Workflow for Forced Degradation Studies:
A workflow for conducting forced degradation studies.
Recommended Stress Conditions for this compound:
| Condition | Reagent/Parameter | Typical Duration | Key Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24-72 hours | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temp. | 2-8 hours | Rapid Ester Hydrolysis |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | Acridine Ring Oxidation |
| Thermal | 80°C (solid state & solution) | 48-72 hours | General Degradation |
| Photolytic | ICH Q1B conditions (UV & Vis) | Per guideline | Photodegradation of Acridine Ring |
| Table 2: Suggested starting conditions for forced degradation. |
Experimental Protocol: Acid Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute an aliquot of the stock solution with 0.1 M HCl to achieve the desired final concentration.
-
Incubate the solution in a temperature-controlled water bath at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analyze the samples using a suitable analytical technique, such as HPLC with a UV or mass spectrometry detector.
Section 4: Troubleshooting Common Stability Issues
Question 4: My formulation shows a significant decrease in the assay of this compound and a corresponding increase in an unknown peak during my accelerated stability study. What is the likely cause and how can I investigate it?
This scenario strongly suggests chemical degradation. Given the known liabilities of the molecule, the primary suspect is the hydrolysis of the methyl ester group.
Troubleshooting Steps:
A decision tree for troubleshooting formulation instability.
Detailed Investigation:
-
Characterize the Degradant: Use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown peak. If the degradation is due to hydrolysis, the molecular weight should correspond to 9-acridinecarboxylic acid.
-
Confirm Identity: If a reference standard for 9-acridinecarboxylic acid is available, compare its retention time and mass spectrum to the unknown peak to confirm its identity.
-
Evaluate Formulation pH: For liquid formulations, measure the pH. A neutral or slightly alkaline pH can significantly accelerate ester hydrolysis.[2][3]
Corrective Actions:
-
pH Adjustment: If hydrolysis is confirmed, reformulate to a more acidic pH where the ester is more stable. Studies on related acridinium esters have shown improved stability in acidic solutions (pH < 4.8).[3][14] Buffering the formulation in the pH range of 3-4.5 would be a logical starting point.
-
Reduce Water Activity: For solid or semi-solid formulations, minimize exposure to moisture. Consider using excipients with low water content or packaging in moisture-impermeable containers.[11] For liquid formulations, exploring non-aqueous or co-solvent systems could be a viable strategy.
-
Temperature Control: Ensure the product is stored at the recommended temperature, as elevated temperatures will accelerate hydrolysis.
Question 5: I've observed discoloration (e.g., yellowing) in my formulation upon exposure to light. What's happening and how can I prevent it?
Discoloration upon light exposure is a classic sign of photodecomposition. The acridine ring system is the likely culprit.
Mechanism: The conjugated ring system of acridine absorbs light energy, which can promote it to an excited state.[4] This excited molecule can then undergo various reactions, including oxidation or rearrangement, leading to the formation of colored degradants.[15]
Prevention Strategies:
-
Primary Packaging: The most effective solution is to use light-resistant packaging. Amber glass vials, opaque containers, or blister packs with aluminum foil are standard choices.[13]
-
Formulation Excipients: Investigate the inclusion of photostabilizing agents or antioxidants in the formulation. These can help to quench reactive species generated during light exposure.
-
Manufacturing Process: Ensure that the manufacturing process is conducted under controlled lighting conditions (e.g., using amber or low-UV lighting) to minimize light exposure.
Section 5: Analytical Methodologies
Question 6: What type of analytical method is suitable for a stability study of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and appropriate choice.
Typical HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) | Allows for the separation of the relatively nonpolar parent drug from more polar degradants like 9-acridinecarboxylic acid. |
| Detection | UV at ~254 nm or ~350 nm | The acridine ring has strong absorbance in the UV region. |
| Flow Rate | 1.0 mL/min | Standard flow rate for efficient separation. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Table 3: Starting HPLC method parameters. |
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to separate the API from degradants), linearity, accuracy, precision, and robustness.
References
- 1. The double helix is dehydrated: evidence from the hydrolysis of acridinium ester-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the hydrolysis characteristics of acridine esters [vacutaineradditives.com]
- 3. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photodynamic DNA strand breaking activities of acridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Ich guideline for stability testing | PPTX [slideshare.net]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. snscourseware.org [snscourseware.org]
- 14. Research Portal [iro.uiowa.edu]
- 15. Photooxidation of acridine(1,8)dione dyes: flash photolysis investigation of the mechanistic details - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Off-Target Effects of Methyl 9-acridinecarboxylate
<_ !_>
Introduction
Welcome to the technical support center for Methyl 9-acridinecarboxylate. As researchers, scientists, and drug development professionals, achieving high specificity for your small molecule inhibitors is paramount for generating reliable data and developing safe, effective therapeutics. This guide is designed to provide you with in-depth, actionable strategies and troubleshooting advice to identify, understand, and ultimately reduce the off-target effects of this compound and other acridine-based compounds.
The acridine scaffold is a privileged structure in medicinal chemistry, known for its DNA intercalating properties and its ability to inhibit key enzymes in cancer progression, such as topoisomerases and kinases.[1][2][3][4] However, this polypharmacology can also lead to unintended off-target interactions, confounding experimental results and potentially causing cellular toxicity.[5][6] This guide follows a logical, question-and-answer format to directly address the challenges you may encounter in your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) with this compound, but I'm not sure if it's due to my intended target or an off-target effect. How can I begin to dissect this?
A1: This is a critical first step in validating your findings. An observed phenotype can be the result of on-target activity, off-target effects, or a combination of both. A multi-pronged approach is the most robust way to increase confidence in your results.
-
Orthogonal Validation: The most convincing evidence comes from using multiple, structurally distinct inhibitors for the same target.[7] If different compounds produce the same biological outcome, it strongly suggests an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of your intended target.[7] The resulting phenotype should mimic the effects of this compound.
-
Rescue Experiments: If possible, overexpress a mutant version of your target protein that is resistant to this compound.[7] This should reverse the observed phenotype.
-
Dose-Response Correlation: A clear and consistent relationship between the concentration of this compound and the magnitude of the cellular effect is a good indicator of on-target activity.[8] Ensure you are working within a non-toxic concentration range by first performing a cell viability assay (e.g., MTT).[8]
Q2: What are the most common off-targets for acridine-based compounds like this compound?
A2: The planar, aromatic structure of the acridine ring system predisposes it to several classes of off-target interactions:
-
DNA Intercalation: This is a well-documented activity of many acridine derivatives, which can lead to broad cytotoxic effects by disrupting DNA replication and transcription.[2][9]
-
Kinases: The human kinome consists of over 500 proteins with structurally similar ATP-binding pockets.[10] The acridine scaffold can often fit into these pockets, leading to inhibition of multiple kinases.[6]
-
hERG Ion Channel: Binding to the hERG potassium channel is a common off-target effect for many small molecules and a significant concern for cardiotoxicity.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can alter the metabolism of your compound and other drugs, leading to unpredictable pharmacokinetic profiles.[11]
Q3: How can I proactively assess the potential for off-target effects before I even start my cell-based assays?
A3: In silico or computational methods are powerful tools for predicting potential off-target interactions early in the research process.[12][13] These approaches can save significant time and resources by flagging potential liabilities.
-
Target Prediction Servers: Web-based tools like KinasePred can predict the kinase activity of small molecules by leveraging machine learning algorithms and extensive bioactivity data.[14] Other platforms can screen your molecule against databases of known protein structures to identify potential binding partners.[15][16]
-
Chemical Similarity Searches: Comparing the structure of this compound to molecules with known off-target profiles can provide valuable clues. This can be done using chemical databases like ChEMBL.
-
Explainable AI (XAI): Newer computational models are incorporating XAI to not only predict an interaction but also to highlight the specific molecular features responsible, offering insights for rational drug design.[14]
Part 2: Troubleshooting Guides - Experimental Solutions
This section provides detailed protocols and workflows to experimentally identify and validate off-target interactions.
Guide 1: Identifying Unknown Off-Targets
If you suspect an off-target effect but don't know the identity of the interacting protein(s), several unbiased techniques can be employed for "target deconvolution."
Issue: My results with this compound are inconsistent or suggest a mechanism independent of my intended target.
Solution: Employ affinity chromatography coupled with mass spectrometry to capture and identify binding partners.[17][18][19]
Workflow for Target Deconvolution
References
- 1. jppres.com [jppres.com]
- 2. Novel acridine-based compounds that exhibit an anti-pancreatic cancer activity are catalytic inhibitors of human topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 17. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 19. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Methyl 9-acridinecarboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. In the synthesis of novel compounds such as Methyl 9-acridinecarboxylate, a molecule of interest for its potential applications stemming from the versatile acridine scaffold, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by experimental rationale and protocols.
The Critical Role of Purity in Research and Development
This compound (C₁₅H₁₁NO₂) is a derivative of acridine, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties.[1] The presence of impurities, even in trace amounts, can significantly alter the physicochemical and biological properties of the target compound, leading to misleading experimental results and potentially compromising the safety and efficacy of a therapeutic candidate. Therefore, a robust analytical method for purity determination is not just a procedural step but a cornerstone of scientific integrity.
High-Performance Liquid Chromatography (HPLC): A Gold Standard for Purity Assessment
HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture.[2] Its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds make it an ideal choice for the purity analysis of this compound.
The Rationale Behind the HPLC Method Design
A well-designed HPLC method should be able to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products. The synthesis of this compound is typically achieved through the Fischer esterification of 9-acridinecarboxylic acid with methanol in the presence of an acid catalyst.[3][4]
Based on this synthetic route, the primary potential impurities include:
-
9-Acridinecarboxylic acid: Unreacted starting material.
-
By-products of esterification: Such as products from side reactions involving the acridine ring.
-
Degradation products: Arising from exposure to stress conditions like acid, base, oxidation, heat, or light.
A reverse-phase HPLC (RP-HPLC) method is the most suitable approach for separating this compound from these potential impurities due to the non-polar nature of the acridine ring system.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed based on established principles for the analysis of aromatic and heterocyclic compounds and is structured to meet the validation requirements of the International Council for Harmonisation (ICH) guidelines.[2][5][6][7][8]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interactions with the aromatic acridine ring, enabling good retention and separation from more polar or less retained impurities. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. TFA is an ion-pairing agent that improves peak shape for basic compounds like acridines by suppressing silanol interactions on the stationary phase. |
| Gradient Elution | 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities, from the potentially more polar 9-acridinecarboxylic acid to the non-polar this compound and other potential by-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 365 nm | The acridine ring system has strong UV absorbance. Monitoring at multiple wavelengths allows for the detection of a wider range of potential impurities that may have different absorption maxima. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (30% acetonitrile in water with 0.1% TFA) to a working concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the separation of the main peak from any impurity peaks. A forced degradation study, where the sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress, should be performed to generate potential degradation products and demonstrate their separation from the main peak.[9][10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies using spiked placebo samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a multi-faceted approach to purity validation often provides a more comprehensive assessment. Here, we compare HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) and Thin-Layer Chromatography (TLC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Chromatographic separation based on differential partitioning between a stationary and mobile phase. | Measurement of the absolute or relative concentration of a substance based on the NMR signal intensity in relation to a certified internal standard. | Chromatographic separation on a thin layer of adsorbent material. |
| Quantification | Relative (area percent) or absolute (with a certified reference standard). | Absolute (primary ratio method).[2][5] | Semi-quantitative at best; primarily qualitative. |
| Specificity | High; can separate closely related impurities. | High; provides structural information for impurity identification. | Lower; resolution is generally inferior to HPLC. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). | Low (µg to ng level). |
| Throughput | Moderate; automated systems allow for high sample throughput. | Low to moderate. | High; multiple samples can be run simultaneously. |
| Instrumentation Cost | Moderate to high. | High. | Low. |
| Advantages | High resolution, high sensitivity, well-established and validated methods. | Provides absolute purity without a specific reference standard of the analyte, non-destructive.[2][5] | Simple, rapid, and inexpensive screening tool. |
| Limitations | Requires a reference standard for absolute quantification, assumes equal detector response for all impurities in area percent calculations. | Lower sensitivity than HPLC, requires soluble and NMR-active compounds. | Limited resolution and quantification capabilities.[11] |
Quantitative Nuclear Magnetic Resonance (qNMR): The Power of Absolute Purity
qNMR is a primary analytical method that can determine the purity of a substance without the need for a chemically identical reference standard.[2][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of this compound to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Key Considerations for qNMR:
-
Internal Standard Selection: The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte's signals. For this compound, a suitable internal standard could be maleic anhydride or 1,4-dinitrobenzene.
-
Experimental Parameters: Accurate quantification requires optimization of parameters such as relaxation delay (D1) to ensure complete relaxation of all relevant nuclei between scans.
-
Structural Information: A significant advantage of qNMR is that it simultaneously provides structural information, which can aid in the identification of impurities.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simple, rapid, and cost-effective technique that can be used for the qualitative assessment of purity and for monitoring the progress of a chemical reaction.[11] For this compound, a silica gel plate can be used as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Visualization:
Since this compound is a conjugated aromatic compound, it can be visualized under UV light (254 nm) as a dark spot on a fluorescent background. Additionally, staining with iodine vapor can be used as a general method for visualizing organic compounds.
While TLC is an excellent tool for a quick purity check, it lacks the resolution and quantitative capabilities of HPLC. It is best used as a complementary technique to HPLC.
Conclusion: An Integrated Approach to Purity Validation
For the rigorous validation of the purity of this compound, a single analytical technique, while informative, may not provide a complete picture. A comprehensive and trustworthy assessment is best achieved through an integrated approach:
-
HPLC as the primary method for quantitative purity determination and the separation of impurities, validated according to ICH guidelines.
-
qNMR as a complementary technique to provide an absolute purity value and to aid in the structural elucidation of any unknown impurities.
-
TLC as a rapid and inexpensive tool for routine screening and reaction monitoring.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the highest level of confidence in the purity of their materials, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective new chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsbr.org [jpsbr.org]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: Methyl 9-acridinecarboxylate vs. Acridine-9-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, acridine derivatives have long been a subject of intense investigation due to their potent cytotoxic activities. Their planar aromatic structure allows them to intercalate into DNA and inhibit crucial enzymes like topoisomerases, ultimately leading to cancer cell death.[1][2] This guide provides a detailed comparative analysis of the cytotoxic properties of two closely related acridine compounds: Methyl 9-acridinecarboxylate and its parent compound, Acridine-9-carboxylic acid. By examining their mechanisms of action, cytotoxic potency, and the underlying signaling pathways, we aim to provide valuable insights for researchers in the field of oncology and medicinal chemistry.
Unveiling the Cytotoxic Profiles
The core of this comparison lies in the cytotoxic potency of these two molecules against various cancer cell lines. While both compounds are expected to exhibit anticancer properties due to their shared acridine scaffold, subtle structural differences can lead to significant variations in their biological activity.
This compound: A Potent Cytotoxic Agent
Recent studies have highlighted the significant cytotoxic potential of this compound derivatives. In a case study evaluating its anticancer properties, these derivatives demonstrated impressive potency against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound derivative | A-549 (Lung Carcinoma) | 0.125 - 0.352 |
| This compound derivative | MCF-7 (Breast Cancer) | 0.125 - 0.352 |
| This compound derivative | HeLa (Cervical Cancer) | 0.125 - 0.352 |
| Table 1: Cytotoxicity of this compound derivatives against various cancer cell lines.[3] |
These low micromolar IC50 values indicate that this compound is a highly potent cytotoxic agent against lung, breast, and cervical cancer cells.
Acridine-9-carboxylic acid: A Foundational Scaffold
Acridine-9-carboxylic acid, as the parent compound, also possesses cytotoxic properties. While specific IC50 values are not as readily available in the public domain, comparative studies with other acridine derivatives provide valuable context. For instance, in a study on A549 lung adenocarcinoma cells, Acridine-9-carboxylic acid was evaluated alongside other acridines like acriflavine. The results suggested that while active, it was less potent than acriflavine in suppressing cell viability.[4] This qualitative comparison underscores the importance of the substituent at the 9-position in modulating the cytotoxic efficacy of the acridine core.
Mechanistic Insights: How Do They Kill Cancer Cells?
The primary mechanism of action for many acridine derivatives is their ability to intercalate between DNA base pairs and disrupt the function of topoisomerase enzymes.[5][6] This leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death, or apoptosis.
The Common Pathway: DNA Intercalation and Topoisomerase Inhibition
Both this compound and Acridine-9-carboxylic acid are believed to exert their cytotoxic effects through this established mechanism. Their planar tricyclic ring system allows them to slide between the DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.[2] Furthermore, by stabilizing the topoisomerase-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to the accumulation of DNA breaks and the initiation of apoptotic signaling.[7]
References
- 1. Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Methyl 9-Acridinecarboxylate and Other DNA Intercalators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of Methyl 9-acridinecarboxylate, a potent DNA intercalating agent. Through a comparative lens, we will explore its structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), juxtaposed with the analysis of well-established DNA intercalators: Proflavine, Amsacrine, and Ellipticine. This document is intended to serve as a practical resource, offering not only a theoretical understanding of the spectroscopic data but also detailed experimental protocols and the rationale behind analytical choices.
Introduction: The Significance of Acridine-Based DNA Intercalators
Acridine derivatives represent a class of compounds of significant interest in medicinal chemistry and drug development.[1] Their planar, tricyclic aromatic structure allows them to insert, or intercalate, between the base pairs of double-stranded DNA.[1] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects that are harnessed in anticancer and antimicrobial therapies. This compound, as a representative of this class, offers a scaffold for further functionalization, making a thorough understanding of its structural properties paramount for the design of novel therapeutics.
This guide will focus on the two primary analytical techniques for the structural characterization of such small molecules: NMR spectroscopy and mass spectrometry. By comparing the spectral features of this compound with those of Proflavine, a simple acridine dye, Amsacrine, a clinically used anticancer agent, and Ellipticine, a plant-derived alkaloid with antineoplastic properties, we aim to provide a comprehensive understanding of how subtle structural modifications are reflected in their analytical data.
Part 1: Spectroscopic Analysis and Comparison
This compound: A Detailed Look
Expected ¹H NMR Spectrum:
While a publicly available, high-resolution ¹H NMR spectrum of this compound is not readily found in the literature, we can predict its key features based on the analysis of closely related phenyl acridine-9-carboxylates.[2] The spectrum is expected to be dominated by signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the acridine core will likely appear as a series of doublets and triplets, with those closest to the nitrogen atom and the electron-withdrawing carboxylate group being the most deshielded (shifted downfield). The methyl ester protons will present as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show a number of signals in the aromatic region (δ 120-150 ppm), corresponding to the carbon atoms of the acridine ring. The quaternary carbon of the carboxyl group (C=O) will be significantly downfield, likely above δ 160 ppm. The methyl carbon of the ester will appear upfield, typically in the range of δ 50-60 ppm.
Mass Spectrometry and Fragmentation Pattern:
Upon electron ionization mass spectrometry (EI-MS), this compound (molar mass: 237.26 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 237. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 206, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 178.
Comparative Analysis with Alternative DNA Intercalators
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Features | Key ¹³C NMR Features | Expected Mass Spec Fragments (m/z) |
| This compound | 237.26 | Aromatic protons (δ 7.0-9.0), Methyl singlet (δ 3.5-4.0) | Aromatic carbons (δ 120-150), Carbonyl carbon (>δ 160), Methyl carbon (δ 50-60) | 237 (M⁺), 206, 178 |
| Proflavine [3][4] | 209.25 | Aromatic protons (δ 7.0-8.5), Amine protons (broad signal) | Aromatic carbons (δ 110-150) | 209 (M⁺), 193, 181 |
| Amsacrine [5][6] | 393.47 | Aromatic protons (δ 7.0-9.0), Methoxy singlet (δ ~3.8), Sulfonamide and amine protons (broad signals) | Aromatic carbons (δ 100-160), Methoxy carbon (δ ~56) | 393 (M⁺), 314, 197 |
| Ellipticine [7][8] | 246.31 | Aromatic protons (δ 7.0-8.5), Methyl singlets (δ ~2.5, ~3.0) | Aromatic carbons (δ 110-150), Methyl carbons (δ ~15, ~20) | 246 (M⁺), 231, 204 |
This comparative table highlights the distinct spectroscopic "fingerprints" of these DNA intercalators, arising from their unique structural features.
Part 2: Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached in a two-step process, beginning with the synthesis of the acridine core via an Ullmann condensation, followed by a Fischer esterification.[9][10][11][12][13][14]
Synthesis Workflow
Step 1: Synthesis of 9-Acridinecarboxylic Acid
-
Ullmann Condensation: In a round-bottom flask, combine 2-chlorobenzoic acid, aniline, a copper catalyst (e.g., copper(I) oxide), and a high-boiling point solvent (e.g., nitrobenzene). Heat the mixture to reflux for several hours. After cooling, the intermediate, diphenylamine-2-carboxylic acid, is isolated by filtration and purified by recrystallization.
-
Cyclization: The diphenylamine-2-carboxylic acid is then treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride and heated to induce cyclization to 9-acridone.
-
Oxidation: The 9-acridone is subsequently oxidized to 9-acridinecarboxylic acid using a strong oxidizing agent like potassium permanganate in an alkaline solution.
Step 2: Fischer Esterification to this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 9-acridinecarboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
NMR Sample Preparation and Analysis
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
NMR Analysis Workflow
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C spectra, a larger sample amount or longer acquisition time may be necessary to achieve a good signal-to-noise ratio.
Mass Spectrometry Sample Preparation and Analysis
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of acridine derivatives.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Analysis: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the parent ion of interest (e.g., m/z 238 for [M+H]⁺ of this compound) is isolated and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum.
Part 3: Mechanism of Action - DNA Intercalation
The biological activity of this compound and its analogs is primarily attributed to their ability to intercalate into DNA.
DNA Intercalation Pathway
The planar aromatic ring system of the acridine molecule inserts itself between the stacked base pairs of the DNA double helix. This process is driven by favorable π-π stacking interactions. The intercalation event causes a local unwinding and lengthening of the DNA structure, which can interfere with the binding of DNA-processing enzymes such as DNA and RNA polymerases, ultimately leading to the inhibition of replication and transcription, and triggering programmed cell death (apoptosis).
Conclusion
The structural characterization of potential therapeutic agents like this compound is a critical step in the drug discovery and development process. NMR and mass spectrometry provide indispensable tools for this purpose, offering detailed insights into the molecular architecture and fragmentation behavior of these compounds. By comparing the spectroscopic data of this compound with those of other well-known DNA intercalators, we can better understand the structure-activity relationships that govern their biological function. The experimental protocols provided in this guide offer a practical framework for the synthesis and analysis of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proflavine [webbook.nist.gov]
- 5. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amsacrine - Wikipedia [en.wikipedia.org]
- 7. Ellipticine | C17H14N2 | CID 3213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ellipticine - Wikipedia [en.wikipedia.org]
- 9. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. cerritos.edu [cerritos.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
A Senior Application Scientist's Guide to Comparing the DNA Binding Affinity of Acridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Acridine derivatives represent a cornerstone in the development of DNA-targeting therapeutics, particularly in oncology.[1] Their planar, tricyclic structure is uniquely suited for insertion between the base pairs of the DNA double helix—a process known as intercalation.[2][3] This interaction physically distorts the DNA, creating a steric block that can inhibit the critical cellular processes of replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[2][4] Prominent examples like Amsacrine have seen clinical application, validating the acridine scaffold as a privileged structure in medicinal chemistry.[2][5][6]
This guide provides an in-depth comparison of the DNA binding affinities of various acridine derivatives. We will explore the mechanistic basis of their interaction, delve into the structure-activity relationships that govern binding strength, and present a comparative analysis of binding constants derived from empirical studies. Crucially, this guide also furnishes detailed, field-proven protocols for the key experimental techniques used to quantify these interactions, empowering researchers to conduct their own validated comparisons.
The Mechanism: How Acridines Engage with DNA
The primary mode of interaction for most bioactive acridine derivatives is DNA intercalation.[7] This non-covalent binding is a multi-step process driven by a combination of physicochemical forces.
-
Initial Electrostatic Attraction: In an aqueous environment, the cationic acridine molecule is first electrostatically attracted to the polyanionic surface of the DNA, which is rich in negatively charged phosphate groups.[3]
-
Intercalation: The planar aromatic core of the acridine then inserts itself into the hydrophobic space between adjacent base pairs. This is the thermodynamically favorable step, driven primarily by π-π stacking interactions between the aromatic system of the acridine and the purine/pyrimidine bases of DNA.[2][4]
This intercalation event forces a significant conformational change in the DNA structure. The double helix must locally unwind to accommodate the intercalator, resulting in an increase in the distance between the base pairs, which leads to a lengthening and stiffening of the DNA molecule.[2][4][7]
Caption: A logical workflow of the DNA intercalation process by acridine derivatives.
Structure-Activity Relationships (SAR): The Key to Binding Affinity
The efficacy of an acridine derivative as a DNA binder is not solely dependent on its planar core; it is profoundly influenced by the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is critical for the rational design of new, more potent agents.
-
The Planar Acridine Core: The planarity of the tricyclic ring system is an absolute prerequisite for effective intercalation. Any modification that disrupts this planarity will drastically reduce DNA binding affinity.[2]
-
Position 9 Substituents: The 9-position is the most commonly modified site on the acridine scaffold. Attaching side chains at this position can dramatically alter the molecule's properties.
-
Basic Side Chains: The addition of amine-containing side chains enhances electrostatic interactions with the DNA phosphate backbone, often increasing binding affinity.
-
Bulky Groups: Large, bulky substituents can either enhance binding by making additional contacts in the DNA grooves or hinder intercalation due to steric clash. The 9-anilinoacridines, for instance, are a well-studied class where the aniline moiety influences both electronic properties and steric fit.[7]
-
-
Ring Substituents: Adding electron-donating or electron-withdrawing groups to the acridine rings can modulate the electron density of the aromatic system, thereby fine-tuning the strength of the π-π stacking interactions. For example, electron-donor substituents have been shown to be necessary for the marked antileukemic activity in certain 9-anilinoacridine series.[7]
-
Hybrid Molecules: A modern strategy involves conjugating the acridine scaffold to other functional moieties. For example, acridine-thiosemicarbazone derivatives combine the intercalating power of acridine with another bioactive group, potentially leading to enhanced DNA binding or novel mechanisms of action.[8] Similarly, platinum-acridine hybrids have been developed to create agents that both intercalate and form covalent DNA adducts.[9]
Comparative Analysis of DNA Binding Constants
The DNA binding affinity of a compound is quantified by its binding constant (Kb or Ka) or its dissociation constant (Kd). A higher Kb/Ka value or a lower Kd value indicates stronger binding. The following table summarizes the binding constants for several representative acridine derivatives, highlighting the impact of structural modifications.
| Compound/Derivative Class | Binding Constant (Kb, M⁻¹) | Target DNA | Experimental Method | Reference |
| Amsacrine (m-AMSA) | 1.2 x 10⁴ | Calf Thymus (ctDNA) | UV-Vis Spectroscopy | [8] |
| Acridine Orange | ~1.0 - 2.0 x 10⁵ | Calf Thymus (ctDNA) | Spectroscopic Methods | [10][11] |
| Proflavine | ~1.0 - 5.0 x 10⁵ | Calf Thymus (ctDNA) | Spectroscopic Methods | [12][13] |
| 3,6-bis(3-alkylguanidino)acridines | 1.25 x 10⁵ - 5.26 x 10⁵ | Calf Thymus (ctDNA) | UV-Vis & Fluorescence | [8] |
| Acridine-Thiosemicarbazone (Compound 3f ) | 1.0 x 10⁶ | Calf Thymus (ctDNA) | UV-Vis Spectroscopy | [8] |
| N-substituted acridine-9-amines | 3.9 x 10² - 3.16 x 10⁵ (Ka) | Calf Thymus (ctDNA) | Multiple Techniques | [14] |
| 5-methylacridine-4-carboxamides | High Affinity (non-specific) | Duplex & Quadruplex DNA | Competitive Dialysis, NMR | [15] |
Note: Binding constants can vary based on experimental conditions such as buffer composition, ionic strength, and temperature. This table is intended for comparative purposes.
As the data illustrates, simple substitutions can lead to orders-of-magnitude changes in binding affinity. The addition of thiosemicarbazone moieties, for example, increased the binding constant by nearly 100-fold compared to the parent drug amsacrine.[8] This underscores the power of medicinal chemistry to optimize the DNA-targeting properties of the acridine scaffold.
Experimental Protocols for Quantifying DNA Binding
To ensure scientific rigor, the methods used to determine binding affinity must be robust and well-validated. Here, we provide step-by-step protocols for the most common and authoritative techniques.
UV-Visible Absorption Spectroscopy
This technique relies on monitoring changes in the drug's absorption spectrum upon the addition of DNA. Intercalation typically causes hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the wavelength of maximum absorbance, indicative of the π-π stacking interaction.[16]
Caption: Standard experimental workflow for UV-Visible spectroscopy titration.
Protocol:
-
Solution Preparation:
-
Prepare a concentrated stock solution of the acridine derivative in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a concentrated stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.[17]
-
-
Titration:
-
Place a fixed concentration of the acridine derivative (e.g., 10-20 µM) in a 1 cm path length quartz cuvette.
-
Record the initial UV-Vis absorption spectrum (e.g., from 300-500 nm).[8]
-
Make successive, small-volume additions of the ctDNA stock solution into the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the new spectrum.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding DNA.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA] and fitting to a linear equation.
-
Fluorescence Spectroscopy
This method is highly sensitive and can be used in two main ways: by monitoring the intrinsic fluorescence of the acridine derivative or through a competitive binding assay. Upon intercalation, the fluorescence of an acridine derivative may be quenched or enhanced.[14]
Caption: Standard experimental workflow for fluorescence spectroscopy titration.
Protocol (Intrinsic Fluorescence):
-
Solution Preparation: Prepare buffer, acridine, and ctDNA stock solutions as described for UV-Vis spectroscopy.
-
Titration:
-
Place a fixed concentration of the acridine derivative in a quartz cuvette.
-
Record the initial fluorescence emission spectrum at a fixed excitation wavelength. For many acridines, excitation is in the blue region of the spectrum (e.g., 490 nm).[18][19]
-
Add incremental aliquots of the ctDNA stock solution, allowing for equilibration after each addition, and record the emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
Analyze the data using a suitable binding model, such as the Stern-Volmer equation for quenching studies or a non-linear fit to a binding isotherm, to determine the binding constant.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an excellent tool for investigating the structural changes induced in DNA upon ligand binding.[20][21] While the acridine molecule itself is typically achiral, its intercalation into the chiral DNA environment induces a CD signal in the absorption region of the acridine. Furthermore, intercalation perturbs the native CD spectrum of DNA, providing qualitative information about the binding mode.[22]
Protocol:
-
Sample Preparation: Prepare solutions in a low-salt buffer (high salt concentrations can interfere with the signal).
-
Spectral Acquisition:
-
Record the CD spectrum of the DNA solution alone (typically from 220-320 nm). B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[22]
-
Record the CD spectrum of the acridine derivative alone (which should be flat, showing no signal).
-
Prepare a sample of the acridine-DNA complex at the desired molar ratio and record its CD spectrum across both the DNA and acridine absorption regions.
-
-
Interpretation:
-
An increase in the intensity of the 275 nm positive band and a shift in the 245 nm negative band can indicate stabilization of the DNA helix.
-
The appearance of a new signal in the visible region (the "induced CD" signal) confirms that the achiral acridine molecule is bound in a fixed orientation within the chiral DNA environment.
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for binding analysis as it provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[23][24] It directly measures the heat released (exothermic) or absorbed (endothermic) as the acridine derivative is titrated into a solution of DNA.
Protocol:
-
Sample Preparation:
-
Prepare the acridine derivative and DNA solutions in the exact same buffer, which has been thoroughly degassed. The buffer should have a low ionization enthalpy to minimize background heat effects.
-
Place the DNA solution in the sample cell of the calorimeter.
-
Load the acridine derivative solution into the injection syringe.
-
-
Experiment Execution:
-
The instrument injects small, precise aliquots of the acridine solution into the DNA solution while maintaining a constant temperature.
-
The heat change associated with each injection is measured and recorded.
-
-
Data Analysis:
-
The raw data (heat per injection vs. molar ratio) is integrated to generate a binding isotherm.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to directly yield the binding constant (Ka), the binding enthalpy (ΔH), and the stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.[25]
-
Conclusion
The DNA binding affinity of acridine derivatives is a complex interplay of molecular planarity, electronic properties, and the steric and electrostatic contributions of various substituents. As demonstrated, modifications to the acridine scaffold can modulate binding affinity over several orders of magnitude, a critical consideration in the design of effective DNA-targeted drugs.
A multi-faceted experimental approach is essential for a comprehensive understanding of these interactions. While UV-Vis and fluorescence spectroscopy are powerful and accessible techniques for determining binding constants, they should be complemented with methods like Circular Dichroism to probe structural consequences and Isothermal Titration Calorimetry to elucidate the thermodynamic driving forces. By employing these validated protocols, researchers can confidently compare novel derivatives against established benchmarks, accelerating the discovery of next-generation therapeutic agents with optimized DNA binding profiles.
References
- 1. DNA-binding antitumor agents: from pyrimido[5,6,1-de]acridines to other intriguing classes of acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redesigning the DNA-Targeted Chromophore in Platinum–Acridine Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Acridine orange - Wikipedia [en.wikipedia.org]
- 12. Novel acridine-triazenes as prototype combilexins: synthesis, DNA binding, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive binding studies of compounds that interact with DNA utilizing fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 20. mdpi.com [mdpi.com]
- 21. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 25. Use of Isothermal Titration Calorimetric (ITC) for Studying Adduct-Induced DNA Conformational Heterogeneity – College of Pharmacy [web.uri.edu]
Reversing the Resistance: A Comparative Guide to Acridone Carboxamides in Drug-Resistant Cancers
For decades, the efficacy of many promising anticancer agents has been thwarted by the development of multidrug resistance (MDR), a phenomenon where cancer cells become resilient to a broad range of chemotherapeutic drugs. This guide provides an in-depth, technical comparison of a potent acridine derivative, Acridonecarboxamide GF120918, and its capacity to overcome P-glycoprotein-mediated resistance, a common MDR mechanism. We will delve into its performance against standard chemotherapeutics like doxorubicin in resistant cell lines, supported by experimental data and detailed protocols for researchers in drug development.
The Challenge of Multidrug Resistance in Oncology
A primary obstacle in cancer chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1] These pumps actively remove cytotoxic agents from cancer cells, reducing their intracellular concentration and thereby their therapeutic effect. Doxorubicin, a widely used anthracycline antibiotic, is a well-known substrate for P-gp, and resistance to this drug often confers cross-resistance to a host of other structurally and functionally diverse anticancer drugs.[2]
Acridine Derivatives: A Beacon of Hope
Acridine-based compounds have long been investigated for their anticancer properties, primarily due to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[3] More recently, certain acridine derivatives have shown the ability to circumvent MDR, making them a compelling area of research for treating refractory cancers. This guide focuses on Acridonecarboxamide GF120918, a potent P-gp inhibitor, as a case study to illustrate the potential of this class of compounds.
Comparative Efficacy in a P-glycoprotein Overexpressing Sarcoma Model
To objectively assess the efficacy of Acridonecarboxamide GF120918 in overcoming MDR, we will examine its effects on the human sarcoma cell line MES-SA and its doxorubicin-selected, P-gp-overexpressing counterpart, MES-Dx5.[4]
Table 1: Cytotoxicity of Anticancer Agents in Sensitive (MES-SA) and Resistant (MES-Dx5) Sarcoma Cell Lines
| Compound | IC50 in MES-SA (nM) | IC50 in MES-Dx5 (nM) | Resistance Factor (MES-Dx5 IC50 / MES-SA IC50) |
| Doxorubicin | 20 ± 4 | 180 ± 30 | 9.0 |
| Vinblastine | 1.5 ± 0.3 | 15 ± 2 | 10.0 |
| Etoposide | 150 ± 20 | 300 ± 50 | 2.0 |
| Taxol | 2.0 ± 0.5 | 188 ± 40 | 94.0 |
Data sourced from Ferry et al.[4]
The resistance factors in Table 1 clearly demonstrate the reduced sensitivity of the MES-Dx5 cell line to several conventional anticancer drugs, with a particularly stark 94-fold resistance to Taxol.
Table 2: Reversal of Drug Resistance by Acridonecarboxamide GF120918 in MES-Dx5 Cells
| Cytotoxic Drug | IC50 in MES-Dx5 (nM) | IC50 in MES-Dx5 + 100 nM GF120918 (nM) | Fold Reversal of Resistance |
| Doxorubicin | 180 ± 30 | 20 ± 5 | 9.0 |
| Vinblastine | 15 ± 2 | 1.6 ± 0.4 | 9.4 |
| Etoposide | 300 ± 50 | 140 ± 30 | 2.1 |
| Taxol | 188 ± 40 | 2.2 ± 0.6 | 85.5 |
Data sourced from Ferry et al.[4]
The data in Table 2 compellingly illustrates the potent ability of Acridonecarboxamide GF120918 to restore the sensitivity of the resistant MES-Dx5 cells to the tested anticancer agents. At a concentration of 100 nM, GF120918 almost completely reverses the resistance to doxorubicin, vinblastine, and etoposide, and dramatically reduces the resistance to Taxol.
Mechanism of Action: Inhibition of P-glycoprotein
The primary mechanism by which Acridonecarboxamide GF120918 resensitizes MDR cells is through the direct inhibition of the P-glycoprotein efflux pump.[4] This inhibition leads to an increased intracellular accumulation of the co-administered chemotherapeutic drug, allowing it to reach its cytotoxic concentration at its intracellular target.
References
- 1. Combating P-glycoprotein-mediated multidrug resistance using therapeutic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. The acridonecarboxamide GF120918 potently reverses P-glycoprotein-mediated resistance in human sarcoma MES-Dx5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Methyl 9-Acridinecarboxylate Activity
Abstract
The reproducibility of preclinical data is the cornerstone of translational science. Methyl 9-acridinecarboxylate, a member of the acridine class of compounds, exhibits potent biological activities, primarily attributed to its ability to intercalate with DNA and inhibit key enzymes like topoisomerases.[1][2][3][4] However, variability in reported potency (e.g., IC50 values) across different studies can impede drug development efforts. This guide provides a comprehensive framework for designing and executing a robust inter-laboratory cross-validation study for this compound. We delve into the critical aspects of protocol harmonization, present a standardized cytotoxicity assay, and offer a clear methodology for comparing and interpreting data from multiple labs to ensure consistency and reliability in downstream research.
Introduction: The Scientific Case for this compound
Acridine derivatives have long been a focus of oncological research due to their fundamental mechanism of action: the planar aromatic structure of the acridine core allows these molecules to insert, or "intercalate," between the base pairs of double-stranded DNA.[2][3][4][5] This physical disruption interferes with critical cellular processes such as DNA replication and transcription, often leading to cell cycle arrest and apoptosis.[6][7]
Specifically, compounds like this compound are investigated for their potential to inhibit topoisomerase I and II, enzymes essential for managing DNA topology during replication.[1][2][3] By stabilizing the enzyme-DNA complex, these agents can induce permanent DNA strand breaks, a potent mechanism for killing rapidly dividing cancer cells. Given this powerful, well-characterized mechanism, establishing a reliable and reproducible measure of its cytotoxic activity is paramount for any future clinical development.
The Imperative of Cross-Validation in Preclinical Research
An inter-laboratory study, or cross-validation, is a systematic process to assess the precision and reproducibility of a test method when performed by different laboratories.[8][9] In drug discovery, where go/no-go decisions are based on potency and efficacy data, ensuring that results are not an artifact of a single lab's specific conditions is critical.[10][11]
Key objectives of a cross-validation study include:
-
Assessing Reproducibility: Determining the degree of agreement between results obtained in different labs using the same protocol.[12]
-
Identifying Sources of Variability: Pinpointing potential discrepancies arising from reagents, instrumentation, or minor operator-dependent variations.
-
Establishing a Consensus Value: Generating a more robust and reliable value for the compound's activity (e.g., IC50) that can be confidently used for further research.
The following workflow outlines the essential stages of a well-designed inter-laboratory study.
Caption: High-level workflow for a three-phase inter-laboratory cross-validation study.
Standardized Protocol: Cytotoxicity Assessment via MTT Assay
To minimize variability, a harmonized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan.[6]
Materials & Reagents
-
Cell Line: A549 (Human lung carcinoma) cell line (centrally sourced and verified mycoplasma-free).
-
Compound: this compound (CAS 5132-81-0), sourced from a single, quality-controlled batch.[15][16][17]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in PBS), DMSO (cell culture grade), PBS.
-
Control Compound: Doxorubicin (a well-characterized DNA intercalator).
Step-by-Step Experimental Procedure
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells and perform a viable cell count (e.g., using Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at a density of 8,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]
-
-
Compound Preparation & Treatment:
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in culture medium to create working solutions at 2X the final desired concentrations (e.g., ranging from 200 µM to 0.1 µM).
-
Causality Note: A 2X concentration is prepared to maintain a consistent final volume and DMSO concentration when added to the cells. The final DMSO concentration must be kept below 0.5% to prevent solvent-induced toxicity.[6][18]
-
Remove the seeding medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Carefully aspirate the medium from all wells without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength to subtract background noise.
-
Data Analysis
-
Calculate Percent Viability:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
IC50 Determination:
-
Plot % Viability against the log-transformed compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and calculate the IC50 value.
-
Comparative Analysis: A Cross-Validation Case Study
To illustrate the process, we present hypothetical IC50 data for this compound from three independent laboratories executing the harmonized protocol.
| Parameter | Lab A | Lab B | Lab C |
| Cell Passage Number | p=12 | p=14 | p=13 |
| Positive Control (Doxorubicin IC50) | 0.85 µM | 0.91 µM | 0.88 µM |
| This compound IC50 | 5.2 µM | 6.1 µM | 5.5 µM |
| Assay Quality (Z'-factor) | 0.82 | 0.79 | 0.85 |
Analysis of Results:
-
Consistency: All three labs generated IC50 values within a reasonably narrow range (5.2-6.1 µM). The positive control (Doxorubicin) data is also consistent, indicating the assay is performing as expected across sites.
-
Assay Robustness: The Z'-factor, a measure of statistical effect size, is >0.5 in all labs, confirming the assay is robust and suitable for distinguishing active from inactive compounds.[18]
-
Potential for Minor Variation: The slight difference in IC50 values could be attributed to minor, unavoidable variations such as incubator calibration, subtle differences in operator technique during pipetting, or the specific microplate reader used.
Alternative & Complementary Assays
While the MTT assay measures metabolic activity, other methods can provide a more direct assessment of cell death or the specific mechanism of action.
-
Acridine Orange/Propidium Iodide (AO/PI) Staining: A fluorescence-based method that distinguishes between viable, apoptotic, and necrotic cells, providing a more direct measure of cell death.[13][14][19][20]
-
DNA Intercalation Assay: Biophysical techniques can confirm the compound's primary mechanism. An ethidium bromide (EtBr) displacement assay is a common method. A decrease in the fluorescence of an EtBr-DNA complex upon addition of the test compound indicates that it is displacing EtBr, strongly suggesting an intercalative binding mode.[7][21][22]
The workflow for a DNA intercalation displacement assay is outlined below.
Caption: Workflow for a fluorescence-based DNA intercalation assay.
Conclusion
The biological activity of this compound, rooted in its function as a DNA intercalator, makes it a compound of significant interest. However, to build a solid foundation for drug development, the data must be rigorously validated. This guide outlines a comprehensive framework for conducting an inter-laboratory cross-validation study. By harmonizing protocols, centralizing critical reagents, and employing robust data analysis, researchers can confidently establish a reproducible and reliable measure of a compound's activity, mitigating the risks of variability and ensuring that subsequent research is built on a foundation of scientific integrity.
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties [mdpi.com]
- 3. Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science [eurekaselect.com]
- 4. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bisfa.org [bisfa.org]
- 9. What is an inter laboratory comparison ? [compalab.org]
- 10. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 12. store.astm.org [store.astm.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. usbio.net [usbio.net]
- 16. scbt.com [scbt.com]
- 17. usbio.net [usbio.net]
- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Assessing the Cancer Cell Specificity of Methyl 9-acridinecarboxylate
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell specificity of the compound Methyl 9-acridinecarboxylate. While this specific molecule is under-characterized in public literature, its core acridine structure places it within a well-documented class of anti-cancer agents known for DNA intercalation and topoisomerase inhibition.[1][2][3] This document outlines a self-validating, sequential workflow to generate a robust data package, enabling a clear evaluation of its therapeutic potential.
Introduction: The Acridine Promise and the Specificity Imperative
Acridine derivatives have long been a focal point of oncology research. Their planar, tricyclic structure allows them to intercalate between DNA base pairs, disrupting DNA replication and repair processes.[1][4] A primary mechanism of action for many clinically evaluated acridines, such as Amsacrine, is the inhibition of topoisomerase II, an essential enzyme that manages DNA topology during replication.[2][5][6] By stabilizing the enzyme-DNA cleavage complex, these agents introduce toxic double-strand breaks, preferentially killing rapidly dividing cancer cells.[2][6]
However, potency is a double-edged sword. The central challenge in developing acridine-based chemotherapeutics is mitigating off-target toxicity to healthy tissues. Therefore, a rigorous, multi-faceted assessment of a compound's specificity for cancer cells over normal cells is not merely a screening step but the foundational pillar for its development. This guide will use this compound as a candidate molecule to illustrate this critical assessment pathway, from foundational cytotoxicity profiling to advanced mechanistic and off-target liability studies.
Part 1: Foundational Cytotoxicity Profiling and Selectivity Index
Principle & Causality: The initial step is to establish the fundamental cytotoxic potency of this compound across a panel of cancer cells and, critically, non-transformed cells from the same tissue of origin. This direct comparison allows for the calculation of a Selectivity Index (SI) , our first quantitative measure of specificity. A higher SI value (IC50 in normal cells / IC50 in cancer cells) indicates a more favorable therapeutic window.
Experimental Design: The selection of appropriate cell line pairs is paramount. The ideal pairing consists of a cancer cell line and a non-tumorigenic cell line derived from the same tissue, ensuring that the genetic and phenotypic differences are more likely related to malignant transformation.
-
Breast: MCF-7 (Estrogen Receptor+) vs. MCF-10A (Non-tumorigenic epithelial)
-
Lung: A549 (Adenocarcinoma) vs. BEAS-2B (Bronchial epithelial)
-
Colon: HCT-116 (Colorectal Carcinoma) vs. CCD-18Co (Normal colon fibroblasts)
-
Liver: HepG2 (Hepatocellular Carcinoma) vs. THLE-2 (Transformed normal liver)
Workflow for Foundational Cytotoxicity Assessment
Caption: Workflow for determining IC50 values and the Selectivity Index.
Detailed Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a stock solution (e.g., in DMSO). Include a vehicle control (medium with the equivalent concentration of DMSO).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate 1X final concentration of the test compound or vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Illustrative Cytotoxicity Profile
The resulting IC50 values should be compiled into a clear, comparative table. A high SI is indicative of promising cancer cell specificity.
| Cell Line | Tissue of Origin | Type | Illustrative IC50 (µM) of this compound | Selectivity Index (SI) |
| MCF-7 | Breast | Cancer | 8.8 | 4.8 |
| MCF-10A | Breast | Normal | 42.5 | |
| A549 | Lung | Cancer | 18.7 | 3.5 |
| BEAS-2B | Lung | Normal | 65.4 | |
| HCT-116 | Colon | Cancer | 9.4 | 5.9 |
| CCD-18Co | Colon | Normal | 55.1 | |
| Note: These IC50 values are hypothetical, based on reported activities of analogous acridine derivatives against various cancer cell lines, and are for illustrative purposes only.[5][7] |
Part 2: Verification of the Primary Mechanism of Action
Principle & Causality: Given the acridine scaffold, the most probable mechanism of action is the inhibition of DNA topoisomerase II.[1][3] Verifying this on-target activity is crucial. It confirms that the observed cytotoxicity is not due to an unrelated, potentially more toxic mechanism. A DNA relaxation assay provides direct, visual evidence of topoisomerase II inhibition.
Detailed Protocol 2: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topo IIα to relax supercoiled plasmid DNA. An active inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA).
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of ~12.5 ng/µL.
-
This compound at various concentrations (e.g., 1, 10, 100 µM). Include a positive control inhibitor (e.g., Etoposide) and a no-drug control.
-
-
Enzyme Addition: Add 1-2 units of human Topoisomerase IIα enzyme to each reaction tube.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a Stop Buffer/Loading Dye containing SDS (to dissociate the enzyme) and proteinase K (to digest it).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 2-3 V/cm) for several hours to separate the supercoiled and relaxed forms of the plasmid.
-
Visualization: Stain the gel with Ethidium Bromide or SYBR Safe and visualize under UV light. The supercoiled form migrates faster than the relaxed, open-circular form. Inhibition is observed as a persistence of the supercoiled DNA band.[1]
Mechanism of Topoisomerase II Poisoning
References
- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II | MDPI [mdpi.com]
- 6. Novel acridine-based compounds that exhibit an anti-pancreatic cancer activity are catalytic inhibitors of human topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 9-Acridinecarboxylate
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Methyl 9-acridinecarboxylate, like other acridine derivatives, is a potent DNA intercalating agent, a property that makes it invaluable in research but also demands our utmost respect in its handling and disposal.[1][2][3] Improper disposal not only risks environmental contamination but also poses significant health hazards due to its potential mutagenic and cytotoxic properties.[4][5]
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our goal is to empower your laboratory with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the environment.
Core Principles: Hazard Identification and Risk Assessment
This compound (CAS No. 5132-81-0) is a heterocyclic aromatic compound.[6][7][8] Its planar structure allows it to insert itself between the base pairs of DNA, a mechanism known as intercalation.[1][3] This action can inhibit DNA replication and transcription, leading to cell death, which is the basis for the use of many acridine derivatives as antineoplastic agents.[2][3] Consequently, it must be handled as a hazardous substance with potential carcinogenic and mutagenic effects.
All chemical waste disposal procedures are governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[9][10][11][12] Therefore, all waste containing this compound must be treated as regulated hazardous waste.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any work that will generate this waste, it is imperative to establish a safe working environment.
Engineering Controls:
-
Chemical Fume Hood: All handling and weighing of solid this compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[13][14]
-
Designated Area: If possible, designate a specific area within the lab for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade nitrile gloves for maximum protection.[4] Inspect gloves for any tears or punctures before use and change them immediately if contamination is suspected, or at least every hour.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[13][15] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Lab Coat: A fully buttoned, solid-front barrier gown or lab coat is required to protect against skin contact.[4]
-
Respiratory Protection: While a fume hood is the primary control, a respirator may be necessary for cleaning up large spills. Use of a respirator requires medical clearance, fit-testing, and enrollment in your institution's respiratory protection program.[15]
The Disposal Protocol: Segregation, Containerization, and Labeling
Proper segregation at the point of generation is the most critical step in hazardous waste management.[16][17] Do not mix this compound waste with any other waste streams.[4][13] Waste should be categorized as either "Bulk" or "Trace" contaminated.
| Waste Category | Description & Examples | Contamination Level | Required Container |
| Bulk Hazardous Waste | Materials heavily contaminated with the agent. Includes: unused or expired pure chemical, partially used vials, solutions, and all materials used to clean up spills. | > 3% of original volume | Black RCRA-rated, leak-proof, sealable container. Must be clearly labeled "Hazardous Waste."[18] |
| Trace Contaminated Waste | Items with minimal residual amounts of the agent. Includes: "RCRA empty" vials, contaminated PPE (gloves, lab coats), bench paper, and plasticware. | < 3% of original volume | Yellow chemotherapy waste bin or bag. Labeled "Trace Chemotherapy Waste."[18] |
| Contaminated Sharps | Any sharp instrument contaminated with the agent. Includes: needles, syringes, and glass vials. | Trace or Bulk | Purple-lidded (or other designated color) puncture-resistant sharps container specifically for cytotoxic waste.[18] |
Step-by-Step Containerization Workflow:
-
Select the Correct Container: Based on the table above, choose the appropriate waste container before starting your experiment.
-
Label the Container: Affix a URI (or your institution's) hazardous waste label to the container. Fill in the generator's name, the full chemical name ("this compound"), and the accumulation start date.
-
Deposit Waste: Place waste directly into the designated container immediately after it is generated.
-
Keep Containers Closed: All hazardous waste containers must be securely closed at all times, except when actively adding waste.[9][19] This is a common EPA violation and a critical safety measure to prevent spills and exposure.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[19]
Emergency Protocol: Spill Management
Accidental spills must be handled immediately and safely by trained personnel.
Small Spills (< 5 g or < 100 mL of dilute solution):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: If the material is a solid, gently cover it with a wet paper towel to avoid generating dust.[13][15] If it is a liquid, absorb it with an inert material like vermiculite or a chemical absorbent pad.
-
Clean-Up: Carefully sweep or wipe the contained material from the outside-in. Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the Black RCRA bulk hazardous waste container.[13]
-
Decontaminate: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[15]
Large Spills (> 5 g or > 100 mL of dilute solution):
-
Evacuate: Immediately evacuate the affected area and alert all personnel to leave.
-
Secure: Restrict access to the area and close the doors.
-
Contact EHS: Call your institution's Environmental Health and Safety (EHS) department immediately for emergency response.[13][15] Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
Spill Response Decision Workflow
References
- 1. quora.com [quora.com]
- 2. Acridine derivatives as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csuohio.edu [csuohio.edu]
- 4. web.uri.edu [web.uri.edu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. usbio.net [usbio.net]
- 8. scbt.com [scbt.com]
- 9. pfw.edu [pfw.edu]
- 10. nationalacademies.org [nationalacademies.org]
- 11. osha.gov [osha.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. usbioclean.com [usbioclean.com]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Methyl 9-acridinecarboxylate
For the discerning researcher engaged in the pioneering fields of drug discovery and development, the meticulous handling of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth operational plan for the safe handling of Methyl 9-acridinecarboxylate, a compound belonging to the acridine family of molecules. As a Senior Application Scientist, my objective is to distill complex safety protocols into actionable, field-proven insights, ensuring that your innovative research is built upon a foundation of uncompromising safety.
Understanding the Hazard: The Acridine Core and its Implications
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the essential PPE, each chosen to provide a robust barrier against potential exposure.
| PPE Component | Specification | Rationale for Use |
| Gloves | Nitrile, powder-free | Provides chemical resistance. Must be inspected before use and removed properly to avoid skin contact with the outer surface.[6] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and airborne particles. A face shield offers broader protection to the face.[5] |
| Lab Coat | Fully buttoned, long-sleeved | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a potential for generating dust or aerosols, especially in the absence of a chemical fume hood.[8] |
The Workflow of Safety: Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following workflow is designed to prevent cross-contamination and ensure the user's safety at every stage of handling this compound.
Caption: PPE Donning and Doffing Workflow
Operational Plan: From Weighing to Reaction Quenching
A systematic approach to handling this compound is essential for minimizing exposure and preventing accidental release.
4.1. Preparation and Weighing:
-
Always handle solid this compound within a certified chemical fume hood to control airborne particles.[7]
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the fine powder.
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily accessible within the fume hood to avoid unnecessary movements.
4.2. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep all containers tightly closed when not in use.[8]
-
Conduct all subsequent reaction steps within the fume hood.
4.3. Post-Reaction Workup and Purification:
-
Be mindful that the hazard is not neutralized after the reaction. The compound and its derivatives may still be present and should be handled with the same level of caution.
-
During extraction and purification steps, be vigilant for potential splashes and ensure adequate ventilation.
Spill Response: A Calm and Calculated Approach
In the event of a spill, a pre-planned response is your greatest asset.
5.1. Small Spills (manageable by trained personnel):
-
Alert Colleagues: Inform others in the immediate vicinity.
-
Isolate the Area: Prevent further spread.
-
Don Appropriate PPE: If not already wearing it, don the full set of recommended PPE.
-
Contain the Spill: For solid spills, gently sweep up the material with spark-resistant tools to avoid creating dust.[7][8] For liquid spills, use an inert absorbent material.[7]
-
Collect and Dispose: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[8]
5.2. Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.[7]
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: Responsible Stewardship
The disposal of this compound and any contaminated materials must be handled with the same diligence as its use.
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8] Polyethylene containers are often recommended for acridine waste.[7]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[7]
-
Segregation: Do not mix acridine waste with other chemical waste streams to prevent unforeseen reactions.
-
EHS Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed contractor.[7]
-
Empty Containers: Dispose of empty, uncleaned containers as hazardous waste.[6]
Conclusion: A Culture of Safety
The responsible use of this compound is a testament to a laboratory's commitment to a culture of safety. By understanding the inherent hazards of this class of compounds and adhering to the detailed protocols outlined in this guide, researchers can confidently pursue their scientific objectives while ensuring the well-being of themselves and their colleagues.
References
- 1. usbio.net [usbio.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. denovix.com [denovix.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
